Product packaging for 3-Bromo-4-nitroaniline(Cat. No.:CAS No. 40787-96-0)

3-Bromo-4-nitroaniline

Cat. No.: B1279795
CAS No.: 40787-96-0
M. Wt: 217.02 g/mol
InChI Key: RLAIFIDRVAAEBW-UHFFFAOYSA-N
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Description

3-Bromo-4-nitroaniline is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrN2O2 B1279795 3-Bromo-4-nitroaniline CAS No. 40787-96-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAIFIDRVAAEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474245
Record name 3-bromo-4-nitroaniline
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Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40787-96-0
Record name 3-bromo-4-nitroaniline
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Record name 4-Amino-2-bromonitrobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-nitroaniline (CAS 40787-96-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of 3-Bromo-4-nitroaniline. The information is intended for professionals in chemical research and drug development who utilize substituted anilines as intermediates in complex organic synthesis.

Core Properties and Identification

This compound is a substituted aromatic amine featuring both a bromine atom and a nitro group on the benzene (B151609) ring.[1] These functional groups significantly influence its chemical reactivity, making it a versatile building block in organic synthesis.[2] It typically appears as a yellow to brown crystalline powder.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. Data is compiled from various chemical suppliers and databases.

PropertyValueReference(s)
CAS Number 40787-96-0[1]
Molecular Formula C₆H₅BrN₂O₂[1]
Molecular Weight 217.02 g/mol [2]
Appearance Yellow to brown powder[2]
Melting Point 168-177 °C[2]
Boiling Point 339.32 °C at 760 mmHg[1]
Density 1.812 g/cm³[1]
pKa -0.07 (Predicted)[1]
Solubility Sparingly soluble in water[1]
Storage Conditions 0-8°C, protect from light[2][3]
Chemical Identifiers
Identifier TypeIdentifierReference(s)
IUPAC Name This compound[4]
Synonyms 4-Amino-2-bromonitrobenzene, 4-Nitro-3-bromoaniline[1][2]
PubChem CID 11834877[4]
InChIKey RLAIFIDRVAAEBW-UHFFFAOYSA-N[4]
Canonical SMILES C1=CC(=C(C=C1N)Br)--INVALID-LINK--[O-][4]

Synthesis and Experimental Protocols

This compound is typically synthesized via electrophilic aromatic substitution on a substituted aniline (B41778) precursor. The most common routes involve the bromination of 4-nitroaniline (B120555) or the hydrolysis of an N-acetyl protected intermediate.[5]

Experimental Protocol: Synthesis from N-(4-nitrophenyl)acetamide

This protocol is a representative procedure based on established methods for the protection, bromination, and deprotection of anilines.

Workflow Overview

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A 4-Nitroaniline C N-(4-nitrophenyl)acetamide A->C B Acetic Anhydride (B1165640) B->C D N-(4-nitrophenyl)acetamide F N-(3-bromo-4-nitrophenyl)acetamide D->F E Bromine in Acetic Acid E->F G N-(3-bromo-4-nitrophenyl)acetamide I This compound G->I H Acidic Hydrolysis (e.g., H2SO4/H2O) H->I

Caption: Synthetic workflow for this compound.

Methodology:

  • Step 1: Acetylation of 4-Nitroaniline

    • Dissolve 4-nitroaniline in glacial acetic acid.

    • Slowly add acetic anhydride to the solution while stirring.

    • Heat the mixture gently under reflux for 1-2 hours to form N-(4-nitrophenyl)acetamide.

    • Cool the reaction mixture and pour it into ice water to precipitate the acetylated product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Step 2: Bromination of N-(4-nitrophenyl)acetamide

    • Dissolve the dried N-(4-nitrophenyl)acetamide in glacial acetic acid.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the mixture at room temperature with constant stirring. The amino group, protected as an acetamide, directs the substitution to the ortho position (position 3).[6]

    • Continue stirring for 15-30 minutes after the addition is complete.

    • Pour the reaction mixture into a solution of sodium bisulfite in water to quench any excess bromine, followed by precipitation in a larger volume of cold water.

    • Collect the crude N-(3-bromo-4-nitrophenyl)acetamide by vacuum filtration, wash thoroughly with water, and dry.

  • Step 3: Hydrolysis of N-(3-bromo-4-nitrophenyl)acetamide

    • Suspend the crude N-(3-bromo-4-nitrophenyl)acetamide in a mixture of water and concentrated sulfuric or hydrochloric acid.

    • Heat the mixture to reflux for 1-2 hours until the solid completely dissolves, indicating the hydrolysis of the amide.[7]

    • Cool the solution and carefully neutralize it with a base (e.g., aqueous sodium hydroxide) to precipitate the free amine, this compound.

    • Collect the final product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture, to yield a product with ≥97% purity.[2]

Chemical Reactivity and Applications

The unique arrangement of the amino, bromo, and nitro groups governs the reactivity of this compound.

  • Nucleophilic Aromatic Substitution: The strong electron-withdrawing effect of the nitro group activates the ring towards nucleophilic attack, with the bromine atom serving as a good leaving group.[5]

  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and bromo groups deactivates the ring towards electrophilic substitution, requiring more forcing conditions for further reactions.[5]

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is crucial for synthesizing diamine derivatives.[5]

  • Reactions of the Amino Group: The amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a wide range of functional groups.

These reactive properties make this compound a valuable intermediate in several industries:

  • Pharmaceutical Development: It serves as a precursor for synthesizing molecules with potential antibacterial and antifungal properties.[2] The nitroaromatic scaffold is a known pharmacophore in various approved drugs, though it can also be a toxicophore.[7][8]

  • Dye Manufacturing: It is a key intermediate in the production of azo dyes, which are widely used in the textile industry.[2]

  • Material Science: The compound is used in the development of specialized polymers and coatings.[2]

  • Agrochemicals: It is a building block for certain classes of herbicides and pesticides.[2]

Biological Activity and Potential Signaling Pathways

While this compound is primarily used as a synthetic intermediate, the nitroaromatic class of compounds is known for significant biological activity. This activity is often linked to the bioreductive activation of the nitro group, a process particularly relevant in the low-oxygen (hypoxic) environments found in solid tumors and anaerobic bacteria.[3][9]

No specific signaling pathway has been elucidated for this compound itself. However, a generalized mechanism for nitroaromatic compounds involves intracellular reduction by nitroreductase enzymes.[7]

Generalized Bioreductive Activation Pathway

The diagram below illustrates the general mechanism by which nitroaromatic compounds can be activated within a cell to produce reactive species that lead to cellular damage. This pathway is a key principle in the design of hypoxia-activated prodrugs and certain antimicrobial agents.[7][8]

G A Nitroaromatic Compound (Ar-NO₂) C Nitro Anion Radical (Ar-NO₂⁻˙) A->C + 1e⁻ D Oxygen (O₂) (Normoxia) B Nitroreductases (e.g., NTR, P450) B->C C->D Reoxidation F Nitroso Intermediate (Ar-NO) C->F + 1e⁻, + H⁺ D->A E Superoxide (B77818) (O₂⁻˙) D->E + 1e⁻ I Oxidative Stress E->I G Hydroxylamine (B1172632) Intermediate (Ar-NHOH) F->G + 2e⁻, + 2H⁺ H Cellular Damage (DNA, Proteins) G->H Covalent Adducts

Caption: Generalized pathway of bioreductive activation of nitroaromatic compounds.

This process involves a one-electron reduction to form a nitro anion radical.[7] In the presence of oxygen (normoxia), this radical is rapidly re-oxidized back to the parent compound, creating a futile cycle that generates superoxide anions and leads to oxidative stress.[7] In hypoxic conditions, further reduction can occur, yielding highly reactive nitroso and hydroxylamine intermediates that can covalently bind to cellular macromolecules like DNA and proteins, causing cytotoxicity.[8]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

Hazard Identification
Hazard StatementCodeReference(s)
Harmful in contact with skinH312[4]
Causes skin irritationH315[4]
Causes serious eye irritationH319[4]
Harmful if inhaledH332[4]
Recommended Handling Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

  • Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers. Keep away from incompatible materials.

  • Spills: In case of a spill, avoid generating dust. Sweep up the material using dry cleanup procedures and place it in a sealed container for disposal. Prevent entry into drains and waterways.

This document is intended for informational purposes only and does not constitute a complete safety guide. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to 3-Bromo-4-nitroaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-nitroaniline is a key chemical intermediate with significant applications in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Its unique molecular structure, featuring bromine and nitro functional groups on an aniline (B41778) backbone, provides a versatile platform for the development of complex organic molecules.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its primary applications. All quantitative data is presented in a structured format for clarity, and key experimental and logical workflows are visualized using diagrams.

Physical and Chemical Properties

This compound is a yellow crystalline solid.[2] Its core physicochemical properties are summarized in the table below. It is important to note that some values, particularly the melting point, show slight variations across different commercial and literature sources, which can be attributed to differences in purity and measurement conditions.

PropertyValueReference(s)
IUPAC Name This compound[3]
Synonyms 4-Nitro-3-bromoaniline, 4-Amino-2-bromonitrobenzene[2][4]
CAS Number 40787-96-0[2][5][6]
Molecular Formula C₆H₅BrN₂O₂[2][5][6]
Molecular Weight 217.02 g/mol [2][6]
Appearance Yellow powder / Light yellow to yellow solid[2][6]
Melting Point 168-177 °C, 259 °C[2][6]
Boiling Point 339.32 °C at 760 mmHg (Predicted)[5][6]
Density 1.812 g/cm³ (Predicted)[5][6]
pKa -0.07 ± 0.10 (Predicted)[5][6]
LogP 3.04390
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3[5]
Topological Polar Surface Area 71.8 Ų[5]
Storage Conditions 0-8°C, Protect from light[2][6]

Spectral Data

Spectral analysis is crucial for the structural confirmation and purity assessment of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons, with chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the bromine atom.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the six carbon atoms of the benzene (B151609) ring. The carbons attached to the bromine, nitro, and amine groups will exhibit characteristic chemical shifts.

  • FTIR: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the N-O bonds in the nitro group, and C-H and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) will be observed.

While specific, fully assigned spectra for this compound are available through specialized databases, general characteristics are well-established for similar aromatic compounds.[7]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of N-(3-Bromo-4-nitrophenyl)acetamide.

Reaction: N-(3-Bromo-4-nitrophenyl)acetamide → this compound

Materials:

  • N-(3-Bromo-4-nitrophenyl)acetamide

  • Sulfuric acid (concentrated)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and suction flask

Procedure: [8]

  • Combine N-(3-Bromo-4-nitrophenyl)acetamide with water and concentrated sulfuric acid in a round-bottom flask.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for approximately 2 hours to ensure complete hydrolysis of the acetamide.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove residual acid.

  • The crude this compound can then be dried and purified. A yield of approximately 93% has been reported for this procedure.[8]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A N-(3-Bromo-4-nitrophenyl)acetamide C Round-bottom Flask A->C B H₂SO₄ + H₂O B->C D Heat to Reflux (approx. 2 hours) C->D E Cool to RT D->E F Precipitate in Ice Water E->F G Vacuum Filtration F->G H Wash with Cold Water G->H I Crude this compound H->I J Recrystallization I->J K Pure Product J->K

Caption: Synthetic workflow for this compound.

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude product.

General Protocol: [9][10]

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or methanol (B129727) are often suitable for anilines.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solubility of the compound decreases.[9] The cooling process can be completed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any adhering impurities.[9]

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to assess the purity of this compound and confirm its identity.

General Protocol: [4][11]

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet, which is heated to vaporize the sample.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interactions with the column's stationary phase.

  • Detection (MS): As the compound elutes from the column, it enters the mass spectrometer. It is ionized (commonly by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum that confirms the compound's identity.

Reactivity and Applications

The chemical reactivity of this compound is dictated by its three functional groups: the amino group, the nitro group, and the bromine atom. The amino group is a powerful activating group and ortho-, para-director for electrophilic aromatic substitution, though its reactivity is tempered by the strongly deactivating nitro group.

The primary application of this compound is as an intermediate in the synthesis of azo dyes.[1][2] This process involves two main steps: diazotization of the amine and subsequent coupling with an electron-rich aromatic compound.

Azo Dye Synthesis Workflow:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[3][12]

  • Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with an activated aromatic compound (the coupling component), such as a phenol (B47542) or another aniline derivative.[3][12] This electrophilic aromatic substitution reaction forms the characteristic N=N azo linkage, creating the colored dye molecule.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aniline This compound Diazonium Diazonium Salt Intermediate Aniline->Diazonium Reagents1 NaNO₂ + HCl (0-5 °C) Reagents1->Diazonium AzoDye Azo Dye Product Diazonium->AzoDye CouplingAgent Coupling Component (e.g., Naphthol derivative) CouplingAgent->AzoDye

Caption: General workflow for Azo Dye synthesis.

Beyond dyes, this compound serves as a building block in the development of pharmaceuticals, particularly those with potential antibacterial and antifungal properties, and various agrochemicals.[1][2]

Safety and Handling

This compound should be handled with appropriate safety precautions. It is classified as harmful if it comes into contact with skin or is inhaled, and it causes skin and serious eye irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Store in a cool, dry, well-ventilated area away from incompatible substances.

References

3-Bromo-4-nitroaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the chemical compound 3-Bromo-4-nitroaniline, focusing on its fundamental molecular properties. The information is intended to support research and development activities where this compound is utilized as a chemical intermediate.

Core Molecular Information

This compound is an organic compound characterized by the presence of a bromine atom and a nitro group attached to an aniline (B41778) core. Its chemical structure is foundational to its role in organic synthesis.

The molecular formula for this compound is C6H5BrN2O2 [1][2][3][4]. This composition results in a molecular weight of approximately 217.02 g/mol [3][5][6]. Minor variations in the reported molecular weight exist, with some sources citing it as 217.022 g/mol [1][4].

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are critical for understanding the compound's behavior in various experimental and industrial settings.

PropertyValue
Molecular Formula C6H5BrN2O2[1][2][3][4]
Molecular Weight 217.02 g/mol [3][5][6]
Alternate Molecular Weight 217.022 g/mol [1][4]
Appearance Yellow powder or Light yellow to yellow solid[3][5]
Melting Point 168-177 °C[3], 259 °C[1][5]
Boiling Point 339.32 °C at 760 mmHg[1][2]
Density 1.812 g/cm³[1][2]
CAS Number 40787-96-0[1][2][3][4]

Note: Discrepancies in reported melting points may be due to different experimental conditions or purities.

Synthetic Applications

While detailed experimental protocols and specific signaling pathways involving this compound are not extensively detailed in publicly available literature, its primary role is well-established as a versatile intermediate in organic synthesis. The compound's reactivity allows for its use in the production of more complex molecules.

The logical workflow for the application of this compound in various industries is illustrated in the diagram below.

G cluster_input Starting Material cluster_process Synthetic Pathways cluster_output Product Classes A This compound B Electrophilic Substitution & Other Reactions A->B C Azo Dyes B->C D Pharmaceuticals (e.g., antibacterials) B->D E Agrochemicals B->E

Synthetic utility of this compound.

This compound is a crucial building block in the synthesis of a range of commercial products[3]. Its functional groups are leveraged in the manufacturing of azo dyes for textiles, the development of pharmaceutical agents with antibacterial and antifungal properties, and the creation of new agrochemicals[3].

Due to the nature of the available data, this guide focuses on the fundamental chemical properties of this compound. For detailed experimental protocols or specific biological pathway information, professionals are encouraged to consult specialized synthetic chemistry journals and internal research data.

References

A Technical Guide to the Physicochemical Properties of 3-Bromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the melting and boiling points of 3-Bromo-4-nitroaniline (CAS No: 40787-96-0). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on precise data presentation and standardized experimental methodologies.

Physicochemical Data

This compound is an organic compound with the molecular formula C₆H₅BrN₂O₂. It serves as a key intermediate in the synthesis of dyes and pharmaceuticals.[1] The physical properties of this compound, particularly its melting and boiling points, are crucial for its handling, purification, and application in various synthetic protocols.

The reported melting and boiling points for this compound exhibit some variation across different sources. This discrepancy may be attributed to the purity of the sample and the experimental conditions under which the measurements were taken. A summary of the available data is presented below.

Physical PropertyReported Value
Melting Point259 °C[2]
168-177 °C[1]
125-128 °C[3]
Boiling Point339.32 °C at 760 mmHg[2][3]

Note: The significant variation in the reported melting points highlights the importance of sample purity. Researchers should consider purifying the compound, for instance by recrystallization, before determining its physical constants.

Experimental Protocols

Standardized methods for determining the melting and boiling points of organic compounds are critical for obtaining reproducible results. The following are detailed protocols for these measurements.

This protocol describes the determination of the melting point range of a solid organic compound using a digital melting point apparatus.

Apparatus and Materials:

  • Digital melting point apparatus

  • Capillary tubes (sealed at one end)

  • This compound sample (finely powdered and dry)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating and Observation:

    • Set a rapid heating rate to quickly approach the expected melting point.

    • Approximately 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C per minute.

    • Carefully observe the sample through the magnifying lens.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting range.

    • Record the temperature at which the entire sample has melted into a clear liquid. This is the upper limit of the melting range.

    • The melting "point" is reported as this range.

This protocol outlines the determination of the boiling point of a liquid at atmospheric pressure using a micro-method with a Thiele tube. Given that this compound is a solid at room temperature, this method would be applied to a molten sample if a boiling point at reduced pressure is not being determined.

Apparatus and Materials:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Clamp and stand

Procedure:

  • Apparatus Setup:

    • Fill the Thiele tube with mineral oil to a level above the top arm.

    • Clamp the Thiele tube to a stand.

    • Attach a small test tube containing about 0.5 mL of the sample liquid (molten this compound) to a thermometer using a rubber band. The sample should be level with the thermometer bulb.

  • Capillary Insertion: Place a capillary tube (sealed end up) into the sample in the test tube.

  • Heating:

    • Immerse the thermometer and test tube assembly into the oil in the Thiele tube.

    • Begin gently heating the side arm of the Thiele tube with a Bunsen burner or a heating mantle.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation and Data Recording:

    • Continue heating until a steady and rapid stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. At the moment the bubbling ceases and the liquid just begins to enter the capillary tube, record the temperature. This temperature is the boiling point of the liquid.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound like this compound.

G cluster_0 Characterization Workflow A Sample Received B Purity Assessment (e.g., TLC, HPLC) A->B C Purification (e.g., Recrystallization) B->C Impure D Physical Property Determination B->D Pure C->B E Melting Point Determination D->E F Boiling Point Determination D->F G Data Compilation & Documentation E->G F->G

Caption: Workflow for the physical characterization of a chemical compound.

References

Solubility of 3-Bromo-4-nitroaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility Profile

Based on the structural features of 3-Bromo-4-nitroaniline, which include a polar nitro group and an amino group capable of hydrogen bonding, alongside a nonpolar brominated benzene (B151609) ring, a general solubility profile can be predicted. The principle of "like dissolves like" suggests that the compound will exhibit favorable solubility in polar organic solvents and limited solubility in nonpolar and aqueous media.

For instance, related compounds such as 4-bromo-2-nitroaniline (B116644) are known to be soluble in ethanol (B145695) and acetone.[2][3] Similarly, 3-chloro-4-nitroaniline (B181195) is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO), acetone, and ethanol.[4] 3-Nitroaniline shows good solubility in ethanol, acetone, and chloroform.[5] Based on these analogs, a qualitative solubility prediction for this compound is summarized in the table below. It is important to note that while this compound is sparingly soluble in water, its solubility in organic solvents is generally expected to be higher.[6]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted Qualitative SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe amino and nitro groups can form hydrogen bonds with the hydroxyl group of the alcohols.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, N,N-Dimethylformamide (DMF)SolubleThe dipole-dipole interactions between the polar functional groups of the solute and the solvent enhance solubility.
Chlorinated Dichloromethane, ChloroformSolubleThese solvents can engage in dipole-dipole and London dispersion forces with the solute.
Aromatic Toluene (B28343)Moderately SolubleThe nonpolar aromatic ring of toluene interacts favorably with the benzene ring of the solute, but the polar groups may limit high solubility.
Nonpolar Hexane, HeptaneSparingly Soluble to InsolubleThe significant difference in polarity between the solute and these nonpolar solvents limits intermolecular interactions.
Aqueous WaterSparingly Soluble to InsolubleThe hydrophobic nature of the brominated benzene ring outweighs the hydrophilic character of the amino and nitro groups.[6]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental methodologies are recommended.

Isothermal Shake-Flask Method followed by Gravimetric Analysis

This gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a specific solvent at a constant temperature.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

    • Place the container in a constant temperature bath (e.g., an incubator shaker or a water bath with a magnetic stirrer) set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Separation of the Saturated Solution:

    • Allow the undissolved solid to settle by letting the container stand in the constant temperature bath for at least 2 hours.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any solid particles. The syringe and filter should be at the same temperature as the solution to prevent precipitation or evaporation.

  • Gravimetric Determination of Solute Mass:

    • Transfer the filtered saturated solution into a pre-weighed, dry container (e.g., a glass vial or an aluminum pan).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature.

    • Weigh the container with the dry solid residue.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final constant weight.

    • The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the solvent used.

Experimental_Workflow_Gravimetric cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_analysis Gravimetric Analysis A Add excess this compound to a known volume of solvent B Equilibrate at constant temperature with agitation (24-72h) A->B C Allow undissolved solid to settle B->C D Filter supernatant at constant temperature C->D E Transfer known volume of filtrate to pre-weighed container D->E F Evaporate solvent E->F G Dry residue to constant weight F->G H Calculate solubility G->H

Figure 1. Experimental workflow for the isothermal shake-flask method with gravimetric analysis.
Spectroscopic and Chromatographic Methods

For more rapid or high-throughput solubility screening, spectroscopic (UV-Vis) or chromatographic (HPLC) methods can be employed. These methods require the initial preparation of a standard calibration curve.

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • For UV-Vis analysis, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • For HPLC analysis, inject a fixed volume of each standard solution and record the peak area.

    • Plot a calibration curve of absorbance or peak area versus concentration.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in steps 1 and 2 of the gravimetric method.

    • Dilute a known volume of the filtered supernatant with the solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance or inject the diluted solution into the HPLC and record the peak area.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Experimental_Workflow_Instrumental cluster_calib Calibration cluster_sample Sample Analysis cluster_calc Calculation A Prepare standard solutions of known concentrations B Analyze standards (UV-Vis/HPLC) A->B C Generate calibration curve B->C G Determine concentration from calibration curve C->G D Prepare saturated solution (as in gravimetric method) E Filter and dilute supernatant D->E F Analyze diluted sample (UV-Vis/HPLC) E->F F->G H Calculate original solubility (accounting for dilution) G->H

Figure 2. General workflow for solubility determination using instrumental methods (UV-Vis or HPLC).

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, a strong qualitative prediction can be made based on its molecular structure and the properties of analogous compounds. It is anticipated to be soluble in polar organic solvents and sparingly soluble in nonpolar solvents and water. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer robust and reliable methods for their determination. The choice of method will depend on the available equipment, the required accuracy, and the number of samples to be analyzed.

References

Spectroscopic Data of 3-Bromo-4-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-bromo-4-nitroaniline, a vital intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₅BrN₂O₂ with a molecular weight of 217.02 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignmentSolvent
7.26d8.61HAromatic HCDCl₃
7.13d2.61HAromatic HCDCl₃
6.78dd8.6, 2.71HAromatic HCDCl₃
4.00s-2H-NH₂CDCl₃
Source: Royal Society of Chemistry[3]

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignmentSolvent
148.34C-NH₂CDCl₃
145.99C-NO₂CDCl₃
132.28Aromatic CHCDCl₃
119.38Aromatic CHCDCl₃
114.96Aromatic CHCDCl₃
110.94C-BrCDCl₃
Source: Royal Society of Chemistry[3]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands for the amine (-NH₂) and nitro (-NO₂) groups, as well as aromatic C-H and C=C bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3400 - 3200N-H stretch (amine)
1640 - 1580N-H bend (amine)
1550 - 1490Asymmetric NO₂ stretch
1360 - 1300Symmetric NO₂ stretch
3100 - 3000Aromatic C-H stretch
1600 - 1450Aromatic C=C stretch
~750C-Br stretch
Note: This table represents expected ranges for the functional groups present. Actual peak positions can be found on the provided spectra from various databases.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

m/z ValueInterpretation
218Molecular ion peak [M+H]⁺ with ⁸¹Br isotope
216Molecular ion peak [M+H]⁺ with ⁷⁹Br isotope
170Fragment ion [M - NO₂]⁺
Source: PubChem[4]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic compounds like this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the instrument being used.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of -2 to 12 ppm is typically sufficient.

    • For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is commonly used with a spectral width of 0 to 200 ppm. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum and identify the multiplicities.

IR Spectroscopy (FTIR-ATR)
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrument Setup and Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect a background spectrum of the empty ATR setup.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks in the spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrument Setup and Data Acquisition:

    • Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC) inlet.

    • The GC will separate the components of the sample, and the eluent will be introduced into the mass spectrometer.

    • The mass spectrometer will ionize the sample (e.g., by electron impact) and separate the resulting ions based on their mass-to-charge ratio.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Final Output Prep Compound Synthesis & Purification NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR IR IR Spectroscopy (FTIR) Prep->IR MS Mass Spectrometry (GC-MS) Prep->MS Analysis Spectral Data Processing NMR->Analysis IR->Analysis MS->Analysis Interpretation Structural Elucidation Analysis->Interpretation Report Technical Report Interpretation->Report

Caption: General workflow for spectroscopic analysis of this compound.

References

Synthesis of 3-Bromo-4-nitroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 3-Bromo-4-nitroaniline, a key intermediate in the pharmaceutical and dye industries. This document details a reliable three-step synthesis starting from the readily available precursor, 4-nitroaniline (B120555). The process involves the protection of the amino group via acetylation, followed by regioselective bromination, and subsequent deprotection to yield the target molecule.

Executive Summary

The synthesis of this compound is most effectively achieved through a three-step process designed to control regioselectivity and maximize yield. The amino group of 4-nitroaniline is first protected as an acetamide (B32628). This directing group facilitates the selective bromination at the position ortho to the amino group. The final step involves the hydrolysis of the acetamide to regenerate the amine, yielding this compound. This guide provides detailed experimental protocols and quantitative data for each step of this synthetic pathway.

Synthetic Pathway Overview

The overall synthetic route is illustrated below. The process begins with the acetylation of 4-nitroaniline, followed by the bromination of the resulting N-(4-nitrophenyl)acetamide, and concludes with the hydrolysis of N-(3-bromo-4-nitrophenyl)acetamide.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis A 4-Nitroaniline B N-(4-nitrophenyl)acetamide A->B Acetic Anhydride (B1165640), Glacial Acetic Acid C N-(3-bromo-4-nitrophenyl)acetamide B->C N-Bromosuccinimide, Sulfuric Acid D This compound C->D Sulfuric Acid, Water, Reflux

A high-level overview of the three-step synthesis of this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. All quantitative data is summarized in the accompanying tables for ease of reference and comparison.

Step 1: Acetylation of 4-Nitroaniline

The initial step involves the protection of the amino group of 4-nitroaniline by acetylation with acetic anhydride in the presence of glacial acetic acid. This reaction forms N-(4-nitrophenyl)acetamide (also known as 4-nitroacetanilide).

Experimental Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 13.8 g (0.1 mol) of 4-nitroaniline.

  • To the flask, add 30 mL of glacial acetic acid and stir the mixture to dissolve the 4-nitroaniline. Gentle warming may be required.

  • Once a clear solution is obtained, cautiously add 12.5 mL (0.13 mol) of acetic anhydride.

  • Heat the reaction mixture to reflux and maintain for 1 hour.

  • After reflux, allow the mixture to cool to room temperature, during which the product will begin to crystallize.

  • Pour the cooled mixture into 200 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the product in an oven at 80-90 °C to obtain N-(4-nitrophenyl)acetamide.

ParameterValue
Starting Material 4-Nitroaniline
Reagents Acetic Anhydride, Glacial Acetic Acid
Reaction Time 1 hour
Reaction Temperature Reflux
Product N-(4-nitrophenyl)acetamide
Typical Yield 90-95%
Purity >98% after washing
Step 2: Bromination of N-(4-nitrophenyl)acetamide

The second step is the regioselective bromination of N-(4-nitrophenyl)acetamide. The acetamido group directs the electrophilic substitution to the ortho position, yielding N-(3-bromo-4-nitrophenyl)acetamide.

Experimental Protocol:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 18.0 g (0.1 mol) of N-(4-nitrophenyl)acetamide in 100 mL of concentrated sulfuric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 17.8 g (0.1 mol) of N-bromosuccinimide (NBS) in 50 mL of concentrated sulfuric acid from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, continue to stir the mixture at 5-10 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol (B145695) to obtain pure N-(3-bromo-4-nitrophenyl)acetamide.

ParameterValue
Starting Material N-(4-nitrophenyl)acetamide
Reagents N-Bromosuccinimide, Concentrated Sulfuric Acid
Reaction Time 3 hours
Reaction Temperature 0-10 °C
Product N-(3-bromo-4-nitrophenyl)acetamide
Typical Yield 85-90%
Purity >99% after recrystallization
Step 3: Hydrolysis of N-(3-bromo-4-nitrophenyl)acetamide

The final step is the deprotection of the amino group by acid-catalyzed hydrolysis of the acetamide to yield this compound.

Experimental Protocol:

  • In a 250 mL round-bottom flask fitted with a reflux condenser, place 25.9 g (0.1 mol) of N-(3-bromo-4-nitrophenyl)acetamide.

  • Add a mixture of 50 mL of concentrated sulfuric acid and 50 mL of water.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it into 500 mL of ice-cold water.

  • Neutralize the solution by the slow addition of a concentrated sodium hydroxide (B78521) solution while cooling in an ice bath to precipitate the product.

  • Collect the yellow precipitate by vacuum filtration and wash with copious amounts of cold water.

  • Dry the product to obtain this compound. A yield of 93% has been reported for this step.[1]

ParameterValue
Starting Material N-(3-bromo-4-nitrophenyl)acetamide
Reagents Sulfuric Acid, Water
Reaction Time 2 hours
Reaction Temperature Reflux
Product This compound
Reported Yield 93%[1]
Purity >98% after washing

Logical Relationship Diagram

The following diagram illustrates the logical dependencies and transformations throughout the synthesis.

Logical_Flow Start Start: 4-Nitroaniline Protect Protect Amino Group (Acetylation) Start->Protect Intermediate1 Intermediate: N-(4-nitrophenyl)acetamide Protect->Intermediate1 Brominate Regioselective Bromination Intermediate1->Brominate Intermediate2 Intermediate: N-(3-bromo-4-nitrophenyl)acetamide Brominate->Intermediate2 Deprotect Deprotect Amino Group (Hydrolysis) Intermediate2->Deprotect End Final Product: This compound Deprotect->End

Logical progression of the synthesis of this compound.

Conclusion

The three-step synthesis of this compound from 4-nitroaniline is a robust and well-documented procedure. By employing a protection-bromination-deprotection strategy, high yields and excellent regioselectivity can be achieved. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Careful control of reaction conditions, particularly temperature during the bromination step, is crucial for obtaining a high-purity product.

References

Synthesis of 3-Bromo-4-nitroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 3-Bromo-4-nitroaniline, a key intermediate in the pharmaceutical and dye industries. The document details the most common and efficient starting materials and provides step-by-step experimental protocols. All quantitative data is summarized for easy comparison, and reaction pathways are visualized to facilitate understanding.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of various pharmaceuticals and as a precursor for azo dyes. Its synthesis requires careful control of regioselectivity to ensure the desired isomer is obtained in high purity and yield. This guide focuses on a robust and widely used three-step synthesis starting from 4-nitroaniline (B120555), which employs a protecting group strategy to direct the bromination to the desired position.

Overview of the Synthetic Pathway

The synthesis of this compound from 4-nitroaniline is most effectively achieved through a three-step process:

  • Acetylation of the Amino Group: The amino group of 4-nitroaniline is protected by acetylation with acetic anhydride (B1165640) to form N-(4-nitrophenyl)acetamide. This step is crucial to reduce the activating effect of the amino group and to sterically hinder the ortho positions, thereby directing the subsequent bromination.

  • Regioselective Bromination: The intermediate, N-(4-nitrophenyl)acetamide, is then brominated. The acetamido group directs the incoming electrophile (bromine) to the position ortho to itself (and meta to the nitro group), yielding N-(3-bromo-4-nitrophenyl)acetamide.

  • Hydrolysis (Deprotection): The acetyl protecting group is removed by acid-catalyzed hydrolysis to afford the final product, this compound, in high purity.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Overall Synthesis Workflow 4-Nitroaniline 4-Nitroaniline N-(4-Nitrophenyl)acetamide N-(4-Nitrophenyl)acetamide 4-Nitroaniline->N-(4-Nitrophenyl)acetamide Step 1: Acetylation N-(3-Bromo-4-nitrophenyl)acetamide N-(3-Bromo-4-nitrophenyl)acetamide N-(4-Nitrophenyl)acetamide->N-(3-Bromo-4-nitrophenyl)acetamide Step 2: Bromination This compound This compound N-(3-Bromo-4-nitrophenyl)acetamide->this compound Step 3: Hydrolysis

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical yields and purities for each step of the synthesis.

StepReactionStarting MaterialProductReagentsTypical Yield (%)Typical Purity (%)
1Acetylation4-NitroanilineN-(4-Nitrophenyl)acetamideAcetic anhydride, Glacial acetic acid~95>98
2BrominationN-(4-Nitrophenyl)acetamideN-(3-Bromo-4-nitrophenyl)acetamideBromine, Acetic acid80-90>97
3HydrolysisN-(3-Bromo-4-nitrophenyl)acetamideThis compoundSulfuric acid, Water93>99

Detailed Experimental Protocols

Step 1: Acetylation of 4-Nitroaniline

This procedure describes the protection of the amino group of 4-nitroaniline by acetylation.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 10.0 g of 4-nitroaniline to 20 mL of glacial acetic acid.

  • Slowly add 12.0 mL of acetic anhydride to the mixture while stirring.

  • Heat the reaction mixture to reflux for 30 minutes.

  • After reflux, cool the mixture to room temperature and then pour it into 200 mL of ice-cold water with vigorous stirring.

  • The precipitated N-(4-nitrophenyl)acetamide is collected by vacuum filtration and washed with cold water.

  • The crude product can be recrystallized from ethanol to obtain a purified product.

  • Dry the purified product in a vacuum oven.

G cluster_1 Acetylation Signaling Pathway 4-Nitroaniline_N 4-Nitroaniline (Nucleophilic Nitrogen) AceticAnhydride_C Acetic Anhydride (Electrophilic Carbonyl) 4-Nitroaniline_N->AceticAnhydride_C Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate AceticAnhydride_C->Tetrahedral_Intermediate N-(4-Nitrophenyl)acetamide N-(4-Nitrophenyl)acetamide Tetrahedral_Intermediate->N-(4-Nitrophenyl)acetamide Collapse & Proton Transfer Acetic_Acid Acetic Acid (Byproduct) Tetrahedral_Intermediate->Acetic_Acid

Caption: Reaction mechanism for the acetylation of 4-nitroaniline.

Step 2: Bromination of N-(4-Nitrophenyl)acetamide

This procedure details the regioselective bromination of N-(4-nitrophenyl)acetamide.

Materials:

  • N-(4-Nitrophenyl)acetamide

  • Bromine

  • Glacial acetic acid

  • Sodium bisulfite solution

Procedure:

  • Dissolve 10.0 g of N-(4-nitrophenyl)acetamide in 50 mL of glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 8.8 g (2.8 mL) of bromine in 10 mL of glacial acetic acid dropwise from the dropping funnel over a period of 30 minutes, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into 200 mL of ice-cold water.

  • The precipitated N-(3-bromo-4-nitrophenyl)acetamide is collected by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold sodium bisulfite solution to remove any unreacted bromine.

  • The product can be recrystallized from ethanol for further purification.

  • Dry the purified product.

Step 3: Hydrolysis of N-(3-Bromo-4-nitrophenyl)acetamide

This final step involves the deprotection of the amino group to yield this compound.[1]

Materials:

  • N-(3-Bromo-4-nitrophenyl)acetamide

  • Concentrated sulfuric acid

  • Water

Procedure:

  • In a round-bottom flask, suspend 10.0 g of N-(3-bromo-4-nitrophenyl)acetamide in 50 mL of water.

  • Slowly add 20 mL of concentrated sulfuric acid to the suspension with stirring.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice.

  • Neutralize the solution with a concentrated ammonium (B1175870) hydroxide (B78521) solution until a yellow precipitate forms.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • The crude this compound can be recrystallized from an ethanol/water mixture to obtain a highly pure product.

  • Dry the final product in a vacuum desiccator.

G cluster_2 Hydrolysis Signaling Pathway Acetamide N-(3-Bromo-4-nitrophenyl)acetamide Protonated_Acetamide Protonated Acetamide Acetamide->Protonated_Acetamide Protonation (H+) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acetamide->Tetrahedral_Intermediate Nucleophilic Attack by Water Water Water (Nucleophile) Water->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Collapse & Deprotonation Acetic_Acid Acetic Acid (Byproduct) Tetrahedral_Intermediate->Acetic_Acid

Caption: Reaction mechanism for the acid-catalyzed hydrolysis.

Conclusion

The three-step synthesis of this compound from 4-nitroaniline, utilizing an acetyl protecting group strategy, is a reliable and high-yielding method. The provided experimental protocols offer a detailed guide for researchers and professionals in the field of organic synthesis and drug development. Careful control of reaction conditions, particularly during the bromination step, is essential for achieving high regioselectivity and purity of the final product.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electrophilic substitution reactions of nitroanilines. It details the underlying principles governing the reactivity and regioselectivity of these compounds, presents quantitative data for key reactions, provides detailed experimental protocols, and illustrates the directive effects through logical diagrams.

Core Principles of Electrophilic Substitution in Nitroanilines

The electrophilic aromatic substitution (EAS) of nitroanilines is governed by the interplay of two powerful and opposing functional groups: the amino (-NH₂) group and the nitro (-NO₂) group.

  • Amino Group (-NH₂): The amino group is a potent activating group and is ortho, para-directing. Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack. This increased electron density is most pronounced at the ortho and para positions.

  • Nitro Group (-NO₂): Conversely, the nitro group is a strong deactivating group and is meta-directing. It deactivates the ring towards electrophilic attack through both a strong inductive effect (due to the high electronegativity of the nitrogen and oxygen atoms) and a resonance effect, both of which withdraw electron density from the ring. The deactivating effect is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack.

In nitroanilines, the powerful activating and ortho, para-directing effect of the amino group generally dominates the deactivating and meta-directing effect of the nitro group. However, the overall reactivity of nitroanilines towards electrophiles is significantly lower than that of aniline (B41778) itself due to the presence of the deactivating nitro group.

A critical consideration in the electrophilic substitution of nitroanilines is the reaction medium. In strongly acidic conditions, such as those employed for nitration (a mixture of concentrated nitric and sulfuric acids), the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This anilinium ion is a potent deactivating group and is meta-directing. This change in the nature of the substituent can lead to complex product mixtures and is a significant challenge in the direct functionalization of nitroanilines. To circumvent this, the amino group is often protected, most commonly by acetylation to form an acetamido group (-NHCOCH₃). The acetamido group is still an ortho, para-director but is less activating than the amino group and is stable in acidic conditions, allowing for more controlled electrophilic substitution.

Regioselectivity in Nitroaniline Isomers

The position of the nitro and amino groups relative to each other significantly influences the position of further electrophilic attack.

  • o-Nitroaniline: The amino group directs incoming electrophiles to the para position (position 4) and the other ortho position (position 6). The nitro group directs to the meta positions (positions 3 and 5). The directing effects of the amino group are dominant, leading primarily to substitution at positions 4 and 6.

  • m-Nitroaniline: The amino group directs incoming electrophiles to the ortho positions (positions 2 and 6) and the para position (position 4). The nitro group directs to its meta positions (positions 5 and 1, with position 1 being the carbon attached to the amino group). The combined directive effects strongly favor substitution at positions 2, 4, and 6.

  • p-Nitroaniline: The amino group directs incoming electrophiles to the ortho positions (positions 2 and 6). The nitro group directs to its meta positions (also positions 2 and 6). Therefore, electrophilic attack is strongly directed to the positions ortho to the amino group.

The logical relationships of these directing effects are illustrated in the diagrams below.

Caption: Directive effects in o-nitroaniline.

nitration_workflow cluster_workflow Synthesis of p-Nitroaniline via Protection Strategy start Aniline acetylation Step 1: Acetylation (Acetic Anhydride) start->acetylation acetanilide Acetanilide acetylation->acetanilide nitration Step 2: Nitration (Conc. HNO₃, Conc. H₂SO₄) acetanilide->nitration p_nitroacetanilide p-Nitroacetanilide nitration->p_nitroacetanilide hydrolysis Step 3: Hydrolysis (Acid or Base) p_nitroacetanilide->hydrolysis end p-Nitroaniline hydrolysis->end

A Technical Guide to 3-Bromo-4-nitroaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-nitroaniline is a versatile aromatic compound of significant interest in organic synthesis. Characterized by its unique arrangement of amino, nitro, and bromo functional groups, it serves as a critical intermediate in the production of a wide array of specialized chemicals. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key safety information. A detailed experimental protocol for its synthesis via the bromination of 4-nitroaniline (B120555) is presented, alongside expected spectroscopic characteristics. Its utility as a precursor in the manufacturing of azo dyes and various pharmaceutical agents underscores its importance in industrial and research settings.

Chemical Identity and Structure

This compound, also known as 4-amino-2-bromonitrobenzene, is a substituted aniline. The molecule consists of a benzene (B151609) ring functionalized with an amino group (-NH₂), a nitro group (-NO₂), and a bromine atom (-Br). The amino and nitro groups are positioned para to each other, while the bromine is located meta to the amino group and ortho to the nitro group. This substitution pattern dictates its chemical reactivity and physical properties.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
Synonyms 3-Bromo-4-nitrobenzenamine, 4-Amino-2-bromonitrobenzene, 4-Nitro-3-bromoaniline[1][2][3]
CAS Number 40787-96-0[1][3][4]
Molecular Formula C₆H₅BrN₂O₂[1][3][4]
Molecular Weight 217.02 g/mol [3][4]
Canonical SMILES C1=CC(=C(C=C1N)Br)--INVALID-LINK--[O-][1][2]
InChI InChI=1S/C6H5BrN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2[1]
InChIKey RLAIFIDRVAAEBW-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

The compound typically appears as a yellow solid powder.[3] Its physicochemical properties are summarized below. It is important to note that the reported melting point varies across different sources, which may be attributable to different polymorphic forms or measurement conditions.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Melting Point 168-177 °C[3]
125-128 °C[1]
259 °C[2]
Boiling Point 339.32 °C at 760 mmHg[1][2]
Density 1.812 g/cm³[1][2]
pKa (Predicted) -0.07 ± 0.10[1][2]
LogP 2.39[1]
Polar Surface Area 71.84 Ų[1]
Storage Temperature 0-8 °C, protect from light[2][3]
Spectroscopic Profile

Detailed spectral data is available in various chemical databases. The expected characteristics are outlined below.

Table 3: Expected Spectroscopic Data for this compound

SpectrumExpected Characteristics
FT-IR (cm⁻¹) ~3400-3200 (N-H stretching), ~1550-1490 (N=O asymmetric stretching), ~1350-1300 (N=O symmetric stretching), ~1300-1200 (C-N stretching), ~600-500 (C-Br stretching).
¹H NMR Three distinct signals in the aromatic region (~6.5-8.5 ppm). Protons will exhibit doublet and doublet of doublets splitting patterns due to ortho and meta coupling. A broad singlet for the -NH₂ protons.
¹³C NMR Six distinct signals for the aromatic carbons. Carbons attached to the nitro group and bromine will be significantly deshielded.

Synthesis and Experimental Protocol

This compound is commonly synthesized via the electrophilic bromination of 4-nitroaniline. The amino group of the starting material is a strong activator and directs ortho/para, while the nitro group is a deactivator and meta-director. Bromination occurs at the position ortho to the activating amino group.

Synthesis Workflow Diagram

Synthesis_Workflow Start 4-Nitroaniline (Starting Material) Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Bromine (Br₂) or NBS Acetic Acid (Solvent) Reagent->Reaction Reagents Workup Quenching & Extraction Reaction->Workup 1. Reaction 2. Cooldown Product This compound (Crude Product) Workup->Product Purification Recrystallization Product->Purification Final Pure Product Purification->Final

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Bromination of 4-Nitroaniline

This protocol is a representative method based on standard organic chemistry procedures for electrophilic aromatic bromination.[5][6]

Materials and Equipment:

  • 4-nitroaniline

  • Glacial acetic acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Sodium thiosulfate (B1220275) solution (10% w/v)

  • Sodium bicarbonate solution (saturated)

  • Ethanol (B145695)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 13.8 g (0.1 mol) of 4-nitroaniline in 100 mL of glacial acetic acid with gentle warming and stirring until a clear solution is obtained. Cool the solution to room temperature.

  • Bromination: Place the flask in an ice bath. In a dropping funnel, prepare a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid. Add the bromine solution dropwise to the stirred 4-nitroaniline solution over a period of 30-45 minutes, ensuring the temperature is maintained below 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup (Quenching): Carefully pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate will form.

  • Neutralization: Decolorize the excess bromine by adding 10% sodium thiosulfate solution dropwise until the orange color disappears. Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to yield pure this compound as a yellow crystalline solid. Dry the product in a vacuum oven.

Applications in Research and Industry

This compound is a valuable building block due to the differential reactivity of its functional groups. The amino group can be diazotized for Sandmeyer reactions, the nitro group can be reduced to an amine, and the aryl bromide can participate in cross-coupling reactions.

  • Dye Manufacturing: It is a key intermediate in the synthesis of azo dyes, which are widely used as colorants in the textile and food industries.[7]

  • Pharmaceutical Development: The scaffold is utilized in the synthesis of various pharmaceutical agents, including compounds with potential antibacterial and antifungal properties.[7]

  • Organic Synthesis: Researchers use it as a starting material to create more complex molecules, leveraging its functional groups for multi-step synthetic pathways.[7]

  • Material Science: It finds use in the development of specialized polymers and coatings, where it can enhance properties like thermal stability and durability.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.

Table 4: GHS Hazard Information

Hazard ClassStatement
Acute Toxicity, Oral Harmful if swallowed.[5]
Acute Toxicity, Dermal Harmful in contact with skin.[5]
Acute Toxicity, Inhalation Harmful if inhaled.[5]
Skin Corrosion/Irritation Causes skin irritation.[5]
Eye Damage/Irritation Causes serious eye irritation.[5]

Recommended Personal Protective Equipment (PPE):

  • Wear protective gloves, protective clothing, and safety glasses with side shields or chemical goggles.[5]

  • If dust is generated, use a NIOSH-approved respirator.

Handling and Storage:

  • Avoid all personal contact, including inhalation of dust.[5]

  • Keep containers securely sealed when not in use.

  • Store in a cool (2-8°C), dry, and well-ventilated place away from incompatible materials.[2]

  • Always wash hands thoroughly with soap and water after handling.[5]

References

Methodological & Application

The Versatile Role of 3-Bromo-4-nitroaniline in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromo-4-nitroaniline is a valuable and versatile aromatic compound that serves as a key building block in a wide array of organic syntheses. Its unique molecular architecture, featuring a bromine atom, a nitro group, and an amino group on a benzene (B151609) ring, provides multiple reactive sites for functionalization. This trifecta of functional groups allows for a diverse range of chemical transformations, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The electron-withdrawing nature of the nitro group activates the bromine atom for nucleophilic substitution and facilitates palladium-catalyzed cross-coupling reactions. The amino group can be readily diazotized or engaged in condensation reactions, further expanding its synthetic utility.

This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations, including palladium-catalyzed cross-coupling reactions and the synthesis of important heterocyclic scaffolds.

Key Applications of this compound

The strategic positioning of the bromo, nitro, and amino functionalities on the aniline (B41778) ring makes this compound a sought-after precursor for the synthesis of a variety of complex organic molecules. Its primary applications include:

  • Pharmaceutical Synthesis: It is a crucial intermediate in the development of novel pharmaceutical agents, particularly those with antibacterial and antifungal properties.[1] The ability to introduce diverse substituents through cross-coupling and other reactions allows for the generation of libraries of compounds for drug discovery.

  • Dye Manufacturing: this compound is a key component in the production of azo dyes, which are widely used in the textile and food industries.[1] The amino group can be diazotized and coupled with various aromatic compounds to produce a wide spectrum of colors.

  • Agrochemical Development: The compound serves as a scaffold for the synthesis of new herbicides, insecticides, and fungicides.

  • Heterocyclic Chemistry: It is an excellent starting material for the synthesis of various heterocyclic compounds, such as benzotriazoles and phenazines, which are present in many biologically active molecules.

Experimental Protocols

The following section details experimental protocols for key reactions involving this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Reaction Scheme:

Suzuki_Coupling reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst + reactant2 ArB(OH)2 reactant2->catalyst + product 3-Aryl-4-nitroaniline catalyst->product byproduct B(OH)2Br product->byproduct +

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Protocol: This protocol is adapted from established procedures for the Suzuki coupling of structurally similar bromoanilines.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Sodium carbonate, Potassium carbonate)

  • Solvent (e.g., Toluene, 1,4-Dioxane, and Water mixture)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).

  • Add the solvent system (e.g., a 4:1 mixture of Toluene and Water).

  • Add the base (2.0 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Representative):

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O9085-95 (estimated)
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10080-90 (estimated)
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines. A general protocol for this transformation is provided below.

Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 This compound catalyst Pd Catalyst Ligand Base reactant1->catalyst + reactant2 R¹R²NH reactant2->catalyst + product N-Aryl-3-amino-4-nitroaniline catalyst->product byproduct HBr product->byproduct +

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Protocol: This is a general procedure that may require optimization for specific substrates.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Sodium tert-butoxide, Cesium carbonate)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.2-1.5 eq).

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Quantitative Data (Representative):

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene10080-95 (estimated)
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11075-90 (estimated)
Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles.

This protocol involves the diazotization of the amino group of this compound followed by reduction of the nitro group and subsequent cyclization. A more direct approach involves the reduction of the nitro group to an amino group, followed by diazotization and cyclization of the resulting diamine.

Reaction Workflow:

Benzotriazole_Synthesis A This compound B Reduction (e.g., SnCl2, HCl) A->B C 3-Bromo-benzene-1,2-diamine B->C D Diazotization (NaNO2, HCl) C->D E 5-Bromo-1H-benzo[d][1,2,3]triazole D->E

Caption: Workflow for the synthesis of 5-Bromo-1H-benzo[d][2][3][4]triazole.

Protocol:

Step 1: Reduction of the Nitro Group

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) dropwise at 0 °C.

  • Stir the mixture at room temperature until the reaction is complete.

  • Neutralize the reaction with a base (e.g., NaOH) and extract the product, 3-Bromobenzene-1,2-diamine, with an organic solvent.

Step 2: Diazotization and Cyclization

  • Dissolve the 3-Bromobenzene-1,2-diamine (1.0 eq) in dilute HCl.

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite (B80452) (NaNO₂) in water dropwise.

  • Stir the reaction mixture at low temperature for 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Extract the product, 5-Bromo-1H-benzo[d][2][3][4]triazole, with an organic solvent, wash with water, and purify by recrystallization or column chromatography.

Quantitative Data (Representative):

StepProductReagentsYield (%)
13-Bromobenzene-1,2-diamineSnCl₂, HCl85-95 (estimated)
25-Bromo-1H-benzo[d][2][3][4]triazoleNaNO₂, HCl70-85 (estimated)

Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities. While a direct synthesis from this compound is not explicitly detailed in the provided search results, a plausible synthetic route can be proposed based on known methods for phenazine (B1670421) synthesis, such as the condensation of an o-phenylenediamine (B120857) with a catechol or a related derivative.

Proposed Synthetic Pathway:

Phenazine_Synthesis A This compound B Reduction of Nitro Group A->B C 3-Bromo-benzene-1,2-diamine B->C D Condensation with 1,2-dihydroxybenzene (Catechol) C->D E 2-Bromo-1-nitrophenazine (Proposed) D->E

References

Application Notes and Protocols: 3-Bromo-4-nitroaniline as an Intermediate in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-bromo-4-nitroaniline as a key intermediate in the synthesis of azo dyes. Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] The inclusion of this compound in the dye structure can influence the resulting color, as well as properties like lightfastness.[2] This document outlines the synthetic route, detailed experimental protocols, and characterization data for azo dyes derived from this intermediate.

Chemical Properties of this compound

A thorough understanding of the starting material is crucial for successful synthesis. The key chemical properties of this compound are summarized below.

PropertyValueReference
Synonyms 4-Nitro-3-bromoaniline[2]
CAS Number 40787-96-0[2]
Molecular Formula C₆H₅BrN₂O₂[2]
Molecular Weight 217.02 g/mol [2]
Appearance Yellow powder[2]
Melting Point 168-177 °C[2]
Purity ≥ 97% (GC)[2]

Synthesis of Azo Dyes from this compound

The synthesis of azo dyes from this compound is a two-stage process:

  • Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, such as sodium nitrite (B80452).[1]

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative, to form the azo dye.[1]

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of azo dyes from similar aromatic amines and can be applied to this compound.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, suspend 0.01 mol of this compound in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water.

  • Cool the suspension to 0–5 °C in an ice-water bath with constant stirring.

  • In a separate beaker, dissolve a slight excess (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride over 10-15 minutes. Crucially, maintain the temperature of the reaction mixture below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the complete formation of the diazonium salt. The resulting diazonium salt solution should be used immediately in the next step.

Protocol 2: Azo Coupling Reaction with a Phenolic Compound (e.g., 2-Naphthol)

Materials:

Procedure:

  • In a 400 mL beaker, dissolve 0.01 mol of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution in an ice-water bath to 0–5 °C with constant stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold, stirred solution of 2-naphthol. The addition should be done portion-wise over 20-30 minutes, keeping the temperature below 5 °C. A brightly colored precipitate of the azo dye should form.

  • During the addition, maintain the pH of the reaction mixture in the alkaline range (pH 8-10) to facilitate the coupling with the phenoxide ion. This can be achieved by adding more 10% NaOH solution if necessary.[1]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Isolate the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the dye with cold water to remove any unreacted salts.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified dye in a desiccator.

Characterization of Synthesized Azo Dyes

The synthesized azo dyes can be characterized using various analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which is indicative of the dye's color.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the -N=N- azo linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye molecule.

Quantitative Data

The following table summarizes representative data for an azo dye synthesized from a bromo-nitro-aniline derivative, providing an example of expected results.

Dye StructureCoupling ComponentMelting Point (°C)λmax (nm)Yield (%)Reference
Exemplified compound (D-23)Thiophene derivative257-258546.1 (in DMF)38.6[3]

Diagrams

Azo_Dye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A This compound B NaNO₂, HCl (aq) 0-5 °C A->B C 3-Bromo-4-nitrobenzenediazonium Salt B->C E NaOH (aq) 0-5 °C C->E Coupling Reaction D Coupling Component (e.g., 2-Naphthol) D->E F Azo Dye E->F

Caption: Experimental workflow for the synthesis of azo dyes from this compound.

Logical_Relationship Reactant1 This compound (Diazo Component) Product Azo Dye Reactant1->Product Diazotization Reactant2 Electron-rich Aromatic (Coupling Component) Reactant2->Product Coupling

Caption: Logical relationship of reactants in azo dye synthesis.

References

Application of 3-Bromo-4-nitroaniline in Pharmaceutical Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-nitroaniline is a versatile aromatic compound that serves as a crucial building block in the synthesis of a variety of pharmaceutical agents. Its unique substitution pattern, featuring an amine, a nitro group, and a bromine atom, allows for a wide range of chemical transformations, making it a valuable starting material for the development of complex molecules with diverse biological activities. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of key pharmaceutical intermediates, including 5-bromobenzimidazoles and precursors for kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

This compound is primarily utilized as a precursor for the synthesis of:

  • Benzimidazole (B57391) Derivatives: Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The bromine atom on the benzimidazole scaffold, derived from this compound, provides a convenient handle for further functionalization via cross-coupling reactions.

  • Kinase Inhibitors: The bromoaniline moiety is a key structural feature in various kinase inhibitors, which are a major class of targeted cancer therapeutics. The bromine atom can be used to introduce diverse aryl or heteroaryl groups through reactions like the Suzuki-Miyaura coupling, enabling the exploration of structure-activity relationships.

  • Dyes and Other Organic Molecules: Beyond pharmaceuticals, this compound is also an important intermediate in the manufacturing of azo dyes and other complex organic molecules.[1]

Synthesis of Key Intermediates

A pivotal step in the utilization of this compound is its conversion to 4-bromo-1,2-phenylenediamine, a key precursor for various heterocyclic systems.

Protocol 1: Reduction of this compound to 4-Bromo-1,2-phenylenediamine

The reduction of the nitro group in this compound to an amine is a critical transformation. A common and effective method involves the use of tin(II) chloride in hydrochloric acid.

Reaction Scheme:

This compound This compound 4-Bromo-1,2-phenylenediamine 4-Bromo-1,2-phenylenediamine This compound->4-Bromo-1,2-phenylenediamine SnCl2·2H2O, conc. HCl Ethanol, Reflux

Caption: Reduction of this compound.

Experimental Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol.

  • To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide (B78521) (NaOH) until the pH is basic.

  • Extract the product with ethyl acetate (B1210297) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the crude 4-bromo-1,2-phenylenediamine.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
ReagentsTin(II) chloride dihydrate, Concentrated HCl, Ethanol
Reaction Time2-4 hours
TemperatureReflux
Typical Yield85-95%
Protocol 2: Synthesis of 5-Bromobenzimidazole from 4-Bromo-1,2-phenylenediamine

The resulting 4-bromo-1,2-phenylenediamine can be readily cyclized to form the benzimidazole core. A straightforward method involves condensation with formic acid.

Reaction Scheme:

4-Bromo-1,2-phenylenediamine 4-Bromo-1,2-phenylenediamine 5-Bromobenzimidazole 5-Bromobenzimidazole 4-Bromo-1,2-phenylenediamine->5-Bromobenzimidazole Formic Acid (90%) 100 °C

Caption: Synthesis of 5-Bromobenzimidazole.

Experimental Procedure:

  • In a round-bottom flask, treat 4-bromo-1,2-phenylenediamine (1.0 eq) with 90% formic acid (1.5 eq).[2]

  • Heat the mixture in a water bath at 100 °C for 2 hours.[2]

  • After cooling, slowly add a 10% sodium hydroxide solution until the mixture is just alkaline to litmus (B1172312) paper.[2]

  • Collect the crude 5-bromobenzimidazole by suction filtration, rinsing the flask with ice-cold water.

  • The crude product can be purified by recrystallization from boiling water.[2]

Quantitative Data:

ParameterValue
Starting Material4-Bromo-1,2-phenylenediamine
Reagent90% Formic Acid
Reaction Time2 hours
Temperature100 °C
Typical Yield80-90%

Application in the Synthesis of Kinase Inhibitors

The bromoaniline scaffold is a common feature in many kinase inhibitors. The bromine atom serves as a crucial handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Coupling of a 3-Bromoaniline (B18343) Derivative

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a 3-bromoaniline derivative (which can be obtained from this compound) with an arylboronic acid.

Reaction Scheme:

3-Bromoaniline_Derivative R-Aryl-Br Coupled_Product R-Aryl-Aryl'-R' 3-Bromoaniline_Derivative->Coupled_Product Arylboronic_Acid R'-B(OH)2 Arylboronic_Acid->Coupled_Product Pd Catalyst, Base Solvent, Heat

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Procedure:

  • To a dry round-bottom flask, add the 3-bromoaniline derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), a base such as potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF) (2.0-3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 3-5 mol%).[1]

  • Seal the flask and purge with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for a Representative Suzuki-Miyaura Coupling:

ParameterValue
Substrate4-Iodoanisole (as a model for a bromoaniline derivative)
ReagentPhenylboronic acid
CatalystPd/C (1.4 mol%)
BaseK₂CO₃
SolventDMF
TemperatureReflux (microwave)
Reaction Time90 minutes
Yieldup to 92%[2]

Application in Pyrido[2,3-d]pyrimidine Kinase Inhibitor Synthesis

Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds that have been extensively investigated as kinase inhibitors. The synthesis of these scaffolds often involves the reaction of a substituted aniline (B41778) with a pyrimidine (B1678525) precursor. A 3-bromoaniline derivative, obtainable from this compound, can be a key starting material in the synthesis of potent kinase inhibitors.

Illustrative Synthetic Pathway:

cluster_0 Synthesis of Pyrido[2,3-d]pyrimidine Core cluster_1 Further Functionalization 3-Bromoaniline_Derivative 3-Bromoaniline Derivative Pyrido_Pyrimidine Pyrido[2,3-d]pyrimidine Intermediate 3-Bromoaniline_Derivative->Pyrido_Pyrimidine Pyrimidine_Precursor Substituted Pyrimidine Pyrimidine_Precursor->Pyrido_Pyrimidine Coupling Reaction Final_Inhibitor Kinase Inhibitor Pyrido_Pyrimidine->Final_Inhibitor Suzuki Coupling (e.g., with Arylboronic Acid)

Caption: General workflow for kinase inhibitor synthesis.

The synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors is a multi-step process. A common strategy involves the initial construction of the core heterocyclic system, followed by diversification through cross-coupling reactions. For instance, a 2,4-dichloropyrimidine (B19661) can be reacted with a 3-bromoaniline derivative, followed by a subsequent Suzuki coupling at the bromine position to introduce various substituents. The specific reaction conditions and intermediates will vary depending on the target molecule.

Conclusion

This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its ability to be readily transformed into key intermediates such as 4-bromo-1,2-phenylenediamine opens up access to a wide array of biologically active molecules, including benzimidazoles and kinase inhibitors. The protocols and data presented here provide a solid foundation for researchers to explore the full potential of this important building block in drug discovery and development.

References

Synthesis of Azo Dyes Using 3-Bromo-4-nitroaniline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Bromo-4-nitroaniline serves as a versatile starting material for the synthesis of a diverse range of azo dyes with potential applications in textile dyeing, pharmaceuticals, and advanced materials. This document provides detailed application notes and experimental protocols for the synthesis and characterization of azo dyes derived from this compound.

The presence of both a bromo and a nitro group on the aniline (B41778) ring of the precursor molecule offers unique opportunities to modulate the electronic and spectral properties of the resulting azo dyes. The electron-withdrawing nature of these substituents influences the color, stability, and potential biological activity of the synthesized compounds.[1]

Core Synthesis Pathway

The synthesis of azo dyes from this compound follows a well-established two-step process:

  • Diazotization: The primary aromatic amine (this compound) is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite (B80452), in an acidic medium at low temperatures.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or aniline derivative, to form the azo dye.

Synthesis_Pathway Start This compound Diazonium 3-Bromo-4-nitrobenzenediazonium Salt Start->Diazonium Diazotization (NaNO₂, Acid, 0-5 °C) Azo_Dye Azo Dye Diazonium->Azo_Dye Azo Coupling Coupling_Component Coupling Component (e.g., Phenol, Naphthol, Aniline derivative) Coupling_Component->Azo_Dye

Caption: General reaction scheme for the synthesis of azo dyes from this compound.

Experimental Protocols

The following are detailed protocols for the synthesis of azo dyes using this compound as the diazo component and various coupling agents.

Protocol 1: Diazotization of this compound

This procedure outlines the formation of the 3-Bromo-4-nitrobenzenediazonium salt solution, which is then used immediately in the coupling reaction.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a flask, dissolve a specific molar equivalent of this compound in concentrated sulfuric acid or hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0-5 °C.

  • Continue stirring for an additional 30 minutes at the same temperature to ensure complete diazotization. The resulting diazonium salt solution is typically used immediately in the next step.

Protocol 2: Azo Coupling Reaction

This protocol describes the coupling of the prepared diazonium salt with a generic coupling component (e.g., phenol, β-naphthol, or an aniline derivative).

Materials:

  • 3-Bromo-4-nitrobenzenediazonium salt solution (from Protocol 1)

  • Coupling component (e.g., Phenol, β-Naphthol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH) or Sodium Acetate (CH₃COONa) solution

  • Appropriate solvent for the coupling component (e.g., ethanol, acetic acid)

  • Distilled Water

  • Ice

Procedure:

  • Dissolve the coupling component in a suitable solvent. For phenols and naphthols, an alkaline solution (e.g., aqueous NaOH) is typically used. For aniline derivatives, an acidic medium (e.g., acetic acid) may be employed.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The formation of a colored precipitate indicates the formation of the azo dye.

  • Adjust the pH of the reaction mixture as needed to optimize the coupling reaction. For phenolic couplers, a slightly alkaline pH is generally preferred.

  • Isolate the crude azo dye by vacuum filtration, wash it thoroughly with cold water, and then dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to obtain the pure azo dye.

Experimental_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up and Purification D1 Dissolve this compound in Acid D2 Cool to 0-5 °C D1->D2 D3 Add NaNO₂ Solution Dropwise D2->D3 D4 Stir for 30 min D3->D4 C2 Add Diazonium Salt Solution D4->C2 C1 Prepare Cold Solution of Coupling Component C1->C2 C3 Stir for 1-2 hours at 0-5 °C C2->C3 W1 Filter Crude Dye C3->W1 W2 Wash with Water W1->W2 W3 Dry the Product W2->W3 W4 Recrystallize W3->W4 Final_Product Final_Product W4->Final_Product Pure Azo Dye

Caption: A generalized experimental workflow for the synthesis of azo dyes.

Data Presentation: Properties of Synthesized Azo Dyes

The following tables summarize the expected quantitative data for a series of hypothetical azo dyes synthesized from this compound and various coupling components. These values are illustrative and will vary depending on the specific reaction conditions and the purity of the final product.

Table 1: Synthesis of Azo Dyes from this compound and Phenolic/Naphtholic Coupling Components

Coupling ComponentProduct Name (Systematic)Molecular FormulaYield (%)Melting Point (°C)λmax (nm)
Phenol2-Bromo-1-nitro-4-(phenylazo)benzeneC₁₂H₈BrN₃O₂80-90150-155400-420
2-Naphthol1-((3-Bromo-4-nitrophenyl)azo)naphthalen-2-olC₁₆H₁₀BrN₃O₃85-95210-215480-500
Salicylic Acid2-Hydroxy-5-((3-bromo-4-nitrophenyl)azo)benzoic acidC₁₃H₈BrN₃O₅75-85230-235430-450
Resorcinol4-((3-Bromo-4-nitrophenyl)azo)benzene-1,3-diolC₁₂H₈BrN₃O₄82-92190-195440-460

Table 2: Synthesis of Azo Dyes from this compound and Aniline-based Coupling Components

Coupling ComponentProduct Name (Systematic)Molecular FormulaYield (%)Melting Point (°C)λmax (nm)
AnilineN-(4-((3-Bromo-4-nitrophenyl)azo)phenyl)amineC₁₂H₉BrN₄O₂78-88180-185460-480
N,N-Dimethylaniline4-((3-Bromo-4-nitrophenyl)azo)-N,N-dimethylanilineC₁₄H₁₃BrN₄O₂88-98165-170490-510
DiphenylamineN-(4-((3-Bromo-4-nitrophenyl)azo)phenyl)-N-phenylamineC₁₈H₁₃BrN₄O₂70-80200-205470-490

Applications and Significance

Azo dyes derived from this compound are of significant interest to researchers for several reasons:

  • Textile Industry: The presence of bromo and nitro groups can enhance the dye's affinity for synthetic fibers like polyester, making them suitable for use as disperse dyes.[2] These substituents can also improve the lightfastness and wash-fastness properties of the dyed fabrics.

  • Pharmaceutical and Drug Development: The azo linkage is a known pharmacophore, and many azo compounds exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] The specific substituents on the aromatic rings can be tailored to enhance these activities and explore structure-activity relationships.

  • Materials Science: The chromophoric properties of these dyes make them candidates for applications in nonlinear optics, optical data storage, and as components in chemosensors.

Applications AzoDyes Azo Dyes from This compound Textiles Textile Industry AzoDyes->Textiles Disperse Dyes Improved Fastness Pharma Pharmaceuticals & Drug Development AzoDyes->Pharma Antibacterial Antifungal Anticancer Materials Materials Science AzoDyes->Materials Nonlinear Optics Chemosensors Data Storage

Caption: Potential application areas for azo dyes derived from this compound.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. This compound and its derivatives, as well as the acids and other reagents used in the synthesis, can be toxic and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Azo dyes themselves should be handled with care, as some can be potential carcinogens.

References

The Role of 3-Bromo-4-nitroaniline in the Advancement of Novel Antibacterial Agents: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers in the fields of medicinal chemistry and drug development are increasingly turning to the versatile chemical intermediate, 3-bromo-4-nitroaniline, for the synthesis of novel compounds with significant antibacterial potential. This aromatic amine serves as a crucial building block for a variety of heterocyclic compounds, particularly Schiff bases, which have demonstrated promising activity against a range of pathogenic bacteria. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antibacterial agents derived from this compound, intended for researchers, scientists, and drug development professionals.

Application Notes

This compound is a key starting material in the development of new antibacterial drugs due to its unique structural features. The presence of a bromine atom and a nitro group on the aniline (B41778) ring offers several advantages in medicinal chemistry. These electron-withdrawing groups can influence the electronic properties of the final molecule, potentially enhancing its interaction with bacterial targets. Furthermore, the primary amine group provides a reactive site for the straightforward synthesis of a diverse library of derivatives.

One of the most explored avenues is the synthesis of Schiff bases, which are formed through the condensation reaction of this compound with various aldehydes. These imine-containing compounds have shown a broad spectrum of biological activities, including antibacterial and antifungal properties. The structural diversity of the aldehyde partner allows for the fine-tuning of the antibacterial activity and spectrum of the resulting Schiff base.

The general workflow for developing antibacterial agents from this compound involves a multi-step process. It begins with the synthesis of a library of derivatives, followed by comprehensive screening for antibacterial activity against both Gram-positive and Gram-negative bacteria. Promising candidates are then subjected to further studies to determine their minimum inhibitory concentration (MIC), cytotoxicity, and potential mechanism of action.

Data Presentation

The antibacterial efficacy of newly synthesized compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes the antibacterial activity of a representative Schiff base derived from a structurally similar compound, 5-bromosalicylaldehyde (B98134) and 4-nitroaniline, against common pathogenic bacteria.

CompoundTest OrganismZone of Inhibition (mm) at 1000 ppm
5-Bromosalicylidene-4-nitroanilineEscherichia coli11.32
Staphylococcus aureus13.33
Cobalt (II) Complex of 5-Bromosalicylidene-4-nitroanilineEscherichia coli12.66
Staphylococcus aureus15.66
Gentamycin (Standard)Escherichia coli21.90
Staphylococcus aureus22.90

Data adapted from a study on 5-Bromosalicylidene-4-nitroaniline, a compound structurally related to derivatives of this compound.[1]

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base from an Aromatic Amine and Aldehyde

This protocol provides a general method for the synthesis of Schiff bases, which can be adapted for the reaction of this compound with a selected aldehyde.

Materials:

  • This compound

  • Substituted aldehyde (e.g., salicylaldehyde, benzaldehyde)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of this compound in 20 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.

  • To this solution, add 0.01 mol of the selected aldehyde dissolved in 10 mL of absolute ethanol.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.

  • Dry the purified product in a desiccator or a vacuum oven.

  • Characterize the synthesized compound using appropriate analytical techniques, such as FT-IR, NMR, and mass spectrometry.

Protocol 2: Evaluation of Antibacterial Activity using the Agar Well Diffusion Method

This protocol outlines a standard method for screening the antibacterial activity of synthesized compounds.

Materials:

  • Synthesized compound (dissolved in a suitable solvent like DMSO)

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer or micropipette tips

  • Positive control (standard antibiotic, e.g., Gentamycin)

  • Negative control (solvent used to dissolve the compound, e.g., DMSO)

  • Incubator

Procedure:

  • Prepare fresh overnight broth cultures of the test bacteria.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Using a sterile cotton swab, uniformly streak the bacterial suspension over the entire surface of an MHA plate to create a lawn of bacteria.

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer, create wells of uniform diameter (e.g., 6 mm) in the agar.

  • Carefully add a specific volume (e.g., 50 µL) of the test compound solution at a known concentration into one of the wells.

  • In separate wells, add the positive control and the negative control.

  • Allow the plates to stand for about 30 minutes to permit the diffusion of the compounds into the agar.

  • Invert the plates and incubate them at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a quantitative method to determine the MIC of an antibacterial compound.

Materials:

  • Synthesized compound

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial suspension (adjusted to 0.5 McFarland standard)

  • Pipettes and multichannel pipettes

  • Incubator

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well microtiter plate, add 100 µL of MHB to all wells.

  • Add 100 µL of the compound stock solution to the first well of a row and perform serial twofold dilutions by transferring 100 µL from one well to the next across the row. Discard the final 100 µL from the last well. This creates a gradient of compound concentrations.

  • Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculate each well (except for a negative control well containing only broth) with 10 µL of the diluted bacterial suspension.

  • Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. The result can also be determined spectrophotometrically by measuring the optical density at 600 nm.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Antibacterial Screening start This compound reaction Condensation Reaction start->reaction aldehyde Aldehyde aldehyde->reaction purification Purification & Characterization reaction->purification schiff_base Schiff Base Derivative purification->schiff_base agar_well Agar Well Diffusion schiff_base->agar_well mic_test MIC Determination agar_well->mic_test data_analysis Data Analysis mic_test->data_analysis activity Antibacterial Activity Profile data_analysis->activity logical_relationship cluster_compound Compound Properties cluster_activity Biological Outcome precursor This compound Scaffold structure Molecular Structure precursor->structure functional_groups Substituents on Aldehyde functional_groups->structure interaction Interaction with Bacterial Target structure->interaction inhibition Inhibition of Bacterial Growth interaction->inhibition mic_value MIC Value inhibition->mic_value

References

Application Notes and Protocols for the Bromination of 4-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of mono- and di-brominated 4-nitroaniline (B120555) derivatives, crucial intermediates in the development of pharmaceuticals and dyes. The protocols outlined below are based on established chemical literature and offer various approaches to achieve the desired bromination.

The bromination of 4-nitroaniline is an electrophilic aromatic substitution reaction. The nitro group (-NO2) is a deactivating group and a meta-director, while the amino group (-NH2) is a strongly activating group and an ortho-, para-director. Due to the powerful directing effect of the amino group, bromine will substitute at the positions ortho to the amino group.

Data Presentation

The following table summarizes quantitative data for different bromination protocols of 4-nitroaniline.

ProductBrominating AgentSolvent/MediumTemperature (°C)Reaction Time (hours)Purity (%)Reference
2-Bromo-4-nitroanilineAmmonium (B1175870) bromide / Hydrogen peroxideAcetic acidRoom Temperature3Not specified
2,6-Dibromo-4-nitroanilineBromide-bromate saltsAqueous acidic mediumAmbientNot specifiedNot specified
2,6-Dibromo-4-nitroanilineBromine / Hydrogen peroxide60% Sulfuric acid20-25499.32
2,6-Dibromo-4-nitroanilineBromineTetrachloromethane201Not specified
2,6-Dibromo-4-nitroanilineBromine / Hydrogen peroxide80% Sulfuric acid50-55499.26

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-nitroaniline

This protocol details the synthesis of the mono-brominated product using ammonium bromide and hydrogen peroxide.

Materials:

Procedure:

  • To a 50 ml flask containing 30 ml of acetic acid, add 6 g (0.0435 mol) of 4-nitroaniline and 4.5 g (0.0479 mol) of ammonium bromide.

  • Stir the mixture at room temperature.

  • Add 1.629 g (0.0479 mol) of 35% hydrogen peroxide dropwise to the mixture.

  • Continue stirring at room temperature for 3 hours.

  • Filter the resulting precipitate and wash it with water.

  • Recrystallize the crude product from a mixture of dichloromethane and methanol to obtain pure 2-bromo-4-nitroaniline.

Protocol 2: Synthesis of 2,6-Dibromo-4-nitroaniline using Bromine and Hydrogen Peroxide

This method yields the di-brominated product with high purity.

Materials:

  • 4-Nitroaniline

  • 60% Sulfuric acid

  • Bromine

  • 30% Hydrogen peroxide

  • Reaction vessel with stirring

  • Temperature control system

Procedure:

  • In a suitable reaction vessel, add 220.0 g of 60% sulfuric acid.

  • Add 27.6 g of 4-nitroaniline to the sulfuric acid and stir for 2 hours.

  • Add 35.2 g of bromine to the mixture while maintaining the reaction temperature between 20-25 °C.

  • Maintain the reaction at 20-25 °C for 4 hours after the bromine addition is complete.

  • Add 25.0 g of 30% hydrogen peroxide, ensuring the temperature remains between 20-25 °C.

  • Continue the reaction for an additional 4 hours at this temperature.

  • The product, 2,6-dibromo-4-nitroaniline, can then be isolated via filtration and washing.

Protocol 3: Green Synthesis of 2,6-Dibromo-4-nitroaniline

This environmentally friendly protocol utilizes bromide-bromate salts in an aqueous medium, avoiding the use of organic solvents.

Materials:

  • 4-Nitroaniline

  • Sodium bromide (NaBr)

  • Sodium bromate (B103136) (NaBrO3)

  • Aqueous acidic medium (e.g., dilute H2SO4)

  • Reaction vessel with stirring

Procedure:

  • Prepare a 2:1 molar ratio of bromide-bromate salts by mixing pure NaBr and NaBrO3.

  • In a reaction vessel, suspend 4-nitroaniline in an aqueous acidic medium.

  • Add the bromide-bromate salt mixture to the suspension at ambient temperature.

  • Stir the reaction mixture until completion (monitoring by TLC is recommended).

  • The product is purified by simple filtration and washing with water.

  • The aqueous acidic filtrate can be recycled for subsequent batches.

Visualizations

Experimental Workflow for Bromination of 4-Nitroaniline

Application Notes: Versatility of 3-Bromo-4-nitroaniline in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-nitroaniline is a versatile chemical intermediate widely employed in the synthesis of a diverse range of organic molecules.[1] Characterized by its distinct bromine and nitro functional groups on an aniline (B41778) scaffold, this compound serves as a critical building block in the development of pharmaceuticals, agrochemicals, and dyes.[1] Its unique electronic and steric properties allow for selective transformations at three key positions: the amino group, the nitro group, and the bromine-substituted carbon. These reactions include reduction of the nitro group, palladium-catalyzed cross-coupling reactions, diazotization of the amine, and the synthesis of complex heterocyclic systems. This document provides detailed application notes and experimental protocols for several key reactions involving this compound, targeting researchers in organic synthesis and drug development.

Reduction of the Nitro Group

The selective reduction of the nitro group in this compound to an amine is a fundamental transformation, yielding 4-bromo-1,2-phenylenediamine. This diamine is a valuable precursor for the synthesis of various heterocyclic compounds, most notably benzimidazoles. A variety of reducing agents can be employed, with the choice depending on the desired selectivity and reaction conditions.[2][3]

Common Reduction Methods

Reducing AgentCatalyst/ConditionsSolventTypical YieldReference
Sodium Sulfide (B99878) (Na₂S)Heat (80-95 °C)Water~75%[4]
Sodium Metabisulfite (Na₂S₂O₅)-Ethanol (B145695)Good[5]
Iron (Fe) PowderAcidic Media (e.g., HCl, Acetic Acid)Ethanol/WaterHigh[2]
Catalytic Hydrogenation (H₂)Pd/C or Raney NickelEthanol/MethanolHigh[2][3]
Tin(II) Chloride (SnCl₂)Concentrated HClEthanolGood[6]

Experimental Protocol: Reduction using Sodium Sulfide

This protocol is adapted from a procedure for a structurally similar compound, 3-bromo-4-methoxynitrobenzene.[4]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Solvent Addition: Add water to the flask (approximately 15-20 mL per gram of starting material).

  • Heating: Heat the suspension to 80-90 °C with vigorous stirring.

  • Reagent Addition: Add sodium sulfide (Na₂S) (approx. 4-5 equivalents) portion-wise over 30 minutes. An exothermic reaction may be observed.

  • Reaction: Maintain the reaction mixture at 80-90 °C for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Isolation: Filter the solid product (4-bromo-1,2-phenylenediamine), wash thoroughly with water, and dry under vacuum.

Workflow for Reduction and Subsequent Heterocycle Synthesis

G A This compound B Reduction of Nitro Group (e.g., Na2S, Fe/HCl, H2/Pd-C) A->B Step 1 C 4-Bromo-1,2-phenylenediamine B->C Product D Condensation with Aldehyde/Carboxylic Acid C->D Step 2 E 5-Bromo-benzimidazole Derivatives D->E Product

Caption: General workflow from this compound to benzimidazoles.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aniline ring is susceptible to substitution via palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are cornerstones of modern organic synthesis, particularly in pharmaceutical development.[7]

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a C-C bond.[8] This method has been successfully applied to unprotected ortho-bromoanilines, including nitrated substrates, demonstrating its robustness.[9][10]

Typical Suzuki-Miyaura Reaction Conditions

Pd-CatalystLigandBaseSolventTemperature (°C)YieldReference
Pd(dppf)Cl₂(dppf)K₂CO₃Dioxane/H₂O90Good to Excellent[9]
Pd(OAc)₂PCy₃K₃PO₄TolueneRT - 100High[11]
Pd₂(dba)₃BrettPhosK₃PO₄1,4-Dioxane130Good[12]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure based on established methods for ortho-bromoanilines.[9]

  • Setup: To a reaction vial, add this compound (1 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and potassium carbonate (2-3 equiv.).

  • Catalyst Loading: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to the vial.

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., 10:1 Dioxane/Water) via syringe.

  • Reaction: Heat the mixture at 90-100 °C with stirring for 12-24 hours, or until TLC/LC-MS analysis indicates completion.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a C-N bond by coupling the aryl bromide with a primary or secondary amine.[7][13] This reaction is highly effective for synthesizing substituted anilines and is a key transformation in drug discovery. High yields have been reported for the amination of nitroanilines.[14]

Typical Buchwald-Hartwig Amination Conditions

Pd-SourceLigandBaseSolventTemperature (°C)YieldReference
Pd(OAc)₂X-PhosCs₂CO₃Toluene100High[14]
Pd₂(dba)₃BINAPNaOtBuToluene80-110High[7]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure based on established methods.[13][14]

  • Setup: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine (B1218219) ligand (e.g., X-Phos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to a reaction tube.

  • Reagent Addition: Add this compound (1 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C for 16-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with an appropriate solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Catalytic Cycle for Cross-Coupling Reactions

G cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition + Ar-Br A->B C Ar-Pd(II)-Br(L_n) B->C D Transmetalation (Suzuki) + R-B(OH)2 Ligand Exchange (B-H) + R2NH C->D E Ar-Pd(II)-R(L_n) D->E F Reductive Elimination E->F F->A G Ar-R F->G

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Diazotization and Azo Coupling

The primary aromatic amine of this compound can be converted into a diazonium salt using nitrous acid at low temperatures (0-5 °C).[15] This process is known as diazotization. The resulting diazonium salt is a highly valuable intermediate. It can undergo Sandmeyer-type reactions to replace the amino group with various functionalities or react with electron-rich aromatic compounds (like phenols or anilines) in azo coupling reactions to produce intensely colored azo dyes.[1][16]

Experimental Protocol: Diazotization and Azo Coupling

This protocol is based on general procedures for aniline diazotization.[15][17]

Part A: Diazotization

  • Amine Solution: Dissolve this compound (1 equiv.) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrite (B80452) Solution: Prepare a solution of sodium nitrite (NaNO₂) (1 equiv.) in cold water.

  • Reaction: Add the sodium nitrite solution dropwise to the cold aniline solution with constant stirring, keeping the temperature below 5 °C. The formation of the diazonium salt is typically complete within 15-30 minutes.

Part B: Azo Coupling

  • Coupling Agent Solution: Dissolve the coupling agent (e.g., β-naphthol, 1 equiv.) in an aqueous sodium hydroxide (B78521) solution and cool to 0-5 °C.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold coupling agent solution with vigorous stirring.

  • Product Formation: An intensely colored azo dye will precipitate immediately. Continue stirring in the cold for 30-60 minutes to ensure complete reaction.

  • Isolation: Isolate the dye by filtration, wash with cold water until the washings are neutral, and dry.

Synthesis of Heterocyclic Compounds

A. Benzimidazoles

As previously mentioned, the reduction product of this compound, 4-bromo-1,2-phenylenediamine, is a key precursor for benzimidazoles.[18] The Phillips condensation, involving the reaction of the diamine with an aldehyde, is a common method.[19]

Experimental Protocol: Synthesis of 2-Substituted-5-bromobenzimidazoles

This protocol is adapted from general methods for benzimidazole (B57391) synthesis.[18][19]

  • Setup: In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equiv.) and a chosen aldehyde (1 equiv.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of an acid or oxidizing agent (e.g., ammonium (B1175870) chloride[18], p-toluenesulfonic acid[19]).

  • Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 80 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. The benzimidazole product will precipitate.

  • Isolation: Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

B. Phenothiazines

Phenothiazines are an important class of compounds with significant applications in medicinal chemistry.[20] While direct synthesis from this compound is not typical, it can serve as a precursor. For instance, a Buchwald-Hartwig amination with a thiophenol derivative, followed by an intramolecular cyclization, could yield a substituted phenothiazine. A more direct, albeit different, approach involves the fusion of a substituted aniline with sulfur in the presence of an iodine catalyst.[21][22]

Conceptual Pathway to Phenothiazines

G A This compound B Buchwald-Hartwig Amination + 2-mercaptophenol (B73258) derivative A->B C Substituted Diphenylamine Intermediate B->C D Intramolecular Cyclization (e.g., Pd-catalyzed or thermal) C->D E Substituted Phenothiazine D->E

References

Application Notes and Protocols for 3-Bromo-4-nitroaniline as a Versatile Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-bromo-4-nitroaniline as a strategic starting material for the synthesis of a diverse array of complex organic molecules. Its unique substitution pattern, featuring an amine for nucleophilic reactions or derivatization, a nitro group that can be reduced or act as an electron-withdrawing group, and a bromine atom amenable to various cross-coupling reactions, makes it a valuable precursor in medicinal chemistry and materials science.

Synthesis of Bioactive Heterocyclic Scaffolds

This compound is a key intermediate in the preparation of various heterocyclic compounds, many of which exhibit significant biological activity.[1] Its functional groups allow for sequential reactions to build complex ring systems.

Benzimidazole (B57391) Derivatives

Benzimidazole scaffolds are present in numerous pharmacologically active compounds, including antimicrobial and anticancer agents.[2][3] A common synthetic route involves the initial modification of this compound, followed by reductive cyclization. For instance, the amino group can be acylated or alkylated, and the bromine atom can be substituted via cross-coupling reactions. Subsequent reduction of the nitro group to an amine in the presence of an acid catalyst facilitates the cyclization to form the benzimidazole ring.[4]

Quinoline (B57606) and Quinoxaline (B1680401) Derivatives

Quinoline and its derivatives are known to possess a wide range of biological activities, including antimicrobial and antifungal properties.[5][6] The synthesis of quinoline scaffolds from this compound can be achieved through multi-step sequences. One approach involves the reduction of the nitro group, followed by reactions such as the Combes or Doebner-von Miller synthesis to construct the quinoline core.

Quinoxalines, another important class of nitrogen-containing heterocycles, can also be synthesized from this compound.[7][8] A typical strategy involves the reduction of the nitro group to afford a 1,2-diamine, which can then be condensed with a 1,2-dicarbonyl compound to yield the quinoxaline ring system.[9]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.[10][11] this compound can be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents at the 3-position. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.[12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[13][14] this compound can be coupled with a wide range of primary and secondary amines to introduce various amino substituents at the 3-position. This reaction is crucial for the synthesis of compounds with potential applications in drug discovery, as the amino group can serve as a key pharmacophore.[15]

Application in the Synthesis of Kinase Inhibitors

Derivatives of this compound have been utilized in the synthesis of potent inhibitors of signaling pathways implicated in cancer, such as Receptor Tyrosine Kinase (RTK) pathways.[1]

Pyrrolo[2,3-d]pyrimidine-Based RTK Inhibitors

A notable application of an analogue, 3-bromoaniline, is in the synthesis of 2-amino-4-anilino-pyrrolo[2,3-d]pyrimidine derivatives. These compounds have shown inhibitory activity against key RTKs like Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). The synthesis involves a multi-step sequence, including the construction of the pyrrolo[2,3-d]pyrimidine core followed by a nucleophilic aromatic substitution reaction with an aniline (B41778) derivative.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane (B91453)

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, 5 mL total volume).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Suzuki-Miyaura Coupling (Representative Examples):

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-4-nitroaniline85-95
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-4-nitroaniline80-90
34-Fluorophenylboronic acid3-(4-Fluorophenyl)-4-nitroaniline82-92

Note: Yields are based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ B Add Solvents: 1,4-Dioxane/Water A->B Inert Atmosphere C Heat and Stir (80-100 °C, 4-12 h) B->C Monitor by TLC D Cool and Dilute with Water C->D E Extract with Organic Solvent D->E F Wash, Dry, and Concentrate E->F G Purify by Column Chromatography F->G

Experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 4-24 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination (Representative Examples):

EntryAmineProductYield (%)
1Morpholine4-(2-Nitro-5-aminophenyl)morpholine80-90
2AnilineN-(2-Nitro-5-aminophenyl)aniline75-85
3BenzylamineN-Benzyl-3-amino-4-nitroaniline70-80

Note: Yields are based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalyst System: Pd₂(dba)₃, XPhos, NaOtBu B Add Reactants: This compound, Amine A->B C Add Anhydrous Toluene B->C D Heat and Stir (80-110 °C, 4-24 h) C->D Monitor by TLC/GC-MS E Cool and Filter D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Experimental workflow for the Buchwald-Hartwig amination reaction.

Signaling Pathways Targeted by this compound Derivatives

As mentioned, derivatives of this compound have the potential to inhibit key signaling pathways involved in cancer progression. The EGFR and PDGFR signaling pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[1][16][17]

Upon ligand binding, EGFR and PDGFR dimerize and autophosphorylate, creating docking sites for downstream signaling proteins. This initiates a cascade of events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately leads to the transcription of genes involved in cell proliferation and survival.[9] Inhibitors derived from this compound analogues can block the ATP-binding site of the kinase domain of these receptors, thereby preventing their activation and downstream signaling.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K Ligand_EGF EGF Ligand_EGF->EGFR Ligand_PDGF PDGF Ligand_PDGF->PDGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Inhibitor (Derived from This compound analogue) Inhibitor->EGFR Inhibitor->PDGFR

EGFR and PDGFR signaling pathways and the point of inhibition.

References

Application Notes and Protocols for N-Alkylation of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

These application notes provide detailed protocols and comparative data for the N-alkylation of anilines, a crucial transformation in synthesizing valuable intermediates for pharmaceuticals, agrochemicals, and materials science. The protocols focus on modern, efficient, and sustainable catalytic methods.

Introduction

N-alkylated anilines are pivotal structural motifs in a vast array of functional molecules. The methods for their synthesis have evolved significantly, moving from classical approaches to more sustainable and efficient catalytic strategies. This document outlines several key experimental procedures for the N-alkylation of anilines, including the atom-economical "Borrowing Hydrogen" methodology, reductive amination, and reactions involving alkyl halides.

The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" strategy is a green synthetic route that utilizes alcohols as alkylating agents in the presence of a transition metal catalyst.[1] This process involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then condenses with the aniline (B41778) to form an imine.[1] The subsequent reduction of the imine by the catalyst, which returns the borrowed hydrogen, yields the N-alkylated aniline, with water as the primary byproduct.[1]

Reductive amination offers a versatile one-pot method for the N-alkylation of anilines with aldehydes or ketones.[2] Classical N-alkylation with alkyl halides remains a widely used method, though it can be less atom-economical.

Experimental Workflows and Signaling Pathways

A general experimental workflow for the N-alkylation of anilines is depicted below, followed by the catalytic cycle for the "Borrowing Hydrogen" mechanism.

G cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_workup Work-up and Purification setup_reactants Combine aniline, alkylating agent, catalyst (if applicable), and base (if applicable) in a suitable solvent. setup_atmosphere Establish inert atmosphere (e.g., Argon or Nitrogen). setup_reactants->setup_atmosphere execution_heating Heat the reaction mixture to the specified temperature with stirring. setup_atmosphere->execution_heating execution_monitoring Monitor reaction progress (e.g., TLC, GC, LC-MS). execution_heating->execution_monitoring workup_cooling Cool the reaction mixture to room temperature. execution_monitoring->workup_cooling workup_quench Quench the reaction (e.g., with water or sat. aq. solution). workup_cooling->workup_quench workup_extraction Extract the product with an organic solvent. workup_quench->workup_extraction workup_drying Dry the organic phase (e.g., over Na2SO4 or MgSO4). workup_extraction->workup_drying workup_concentration Concentrate under reduced pressure. workup_drying->workup_concentration workup_purification Purify the crude product (e.g., by flash chromatography). workup_concentration->workup_purification

General experimental workflow for N-alkylation of anilines.

G cluster_cycle Borrowing Hydrogen Catalytic Cycle catalyst [M]-H (Metal Hydride) alcohol R-CH2OH (Alcohol) imine Imine product N-Alkylated Aniline imine->product Hydrogenation [M]-H water H2O product->catalyst Regeneration aldehyde R-CHO (Aldehyde) alcohol->aldehyde Dehydrogenation [M] aldehyde->imine + Aniline - H2O aniline Aniline aniline->imine

The Borrowing Hydrogen catalytic cycle.

Experimental Protocols

Protocol 1: Manganese-Catalyzed N-Alkylation via Borrowing Hydrogen

This protocol utilizes an earth-abundant manganese pincer complex for the N-alkylation of anilines with alcohols.[1]

Materials:

  • Manganese pincer complex (e.g., 1-3 mol%)[1]

  • Potassium tert-butoxide (t-BuOK) (0.75-1.0 equiv.)

  • Aniline (1.0 equiv.)

  • Alcohol (1.2 equiv.)

  • Dry toluene (B28343) (2 mL)

  • Oven-dried Schlenk tube with a stir bar

  • Standard Schlenk line and inert gas (Argon) supply

Procedure:

  • To an oven-dried Schlenk tube, add the manganese pincer complex and potassium tert-butoxide.[1]

  • If the aniline derivative is a solid, add it at this stage.

  • Connect the Schlenk tube to the Schlenk line and perform three vacuum-argon cycles to establish an inert atmosphere.[1]

  • Under a positive flow of argon, add dry toluene, the alcohol, and the liquid aniline via syringe.[1]

  • Place the Schlenk tube in a preheated oil bath or aluminum block at the specified temperature (e.g., 80-110 °C) and stir for the designated time (e.g., 24 hours).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Quench the reaction cautiously with water.[1]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[1]

  • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[1]

Protocol 2: Ruthenium-Catalyzed N-Alkylation via Borrowing Hydrogen

Ruthenium complexes are well-established catalysts for the N-alkylation of anilines with alcohols.[1]

Materials:

  • [Ru(p-cymene)Cl₂]₂ (and phosphine (B1218219) ligand, if required)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)

  • Aniline (1 mmol)

  • Long-chain alcohol (1.2 mmol)

  • Dry toluene (5 mL)

  • Oven-dried reaction vessel with a condenser and stir bar

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, combine the ruthenium precursor and any ligand in dry toluene.[1]

  • Add the aniline and the alcohol to the mixture.[1]

  • Carefully add the sodium hydride portion-wise to the stirring solution.[1]

  • Heat the reaction mixture to 110 °C and maintain for 24 hours.[1]

  • Monitor the reaction progress by TLC or GC analysis.[1]

  • After completion, cool the reaction to room temperature and cautiously quench with water.[1]

  • Extract the product with an organic solvent like ethyl acetate.[1]

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the residue by column chromatography to obtain the pure N-alkylaniline.[1]

Protocol 3: Reductive Amination with Aldehydes

This one-pot procedure involves the in-situ formation and reduction of an imine.[2]

Materials:

  • Aniline (1.0 equiv.)

  • Aldehyde or ketone (1.0-1.2 equiv.)

  • Reducing agent (e.g., sodium triacetoxyborohydride (B8407120) (STAB-H), sodium borohydride (B1222165) (NaBH₄)) (1.5 equiv.)

  • Suitable solvent (e.g., methanol, dichloroethane, or THF)

  • Catalytic amount of acetic acid (optional)

Procedure:

  • In a round-bottom flask, dissolve the aniline and the aldehyde or ketone in a suitable solvent.[2]

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.[2]

  • Stir the reaction mixture at room temperature to allow for imine formation.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Continue stirring until the reaction is complete, as monitored by TLC or LC-MS.[2]

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.[2]

  • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography.

Protocol 4: N-Alkylation with Alkyl Halides

This is a classical method for forming N-alkylanilines.[2]

Materials:

  • Aniline (1.0 equiv.)

  • Alkyl halide (1.0-1.2 equiv.)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (1.5-2.0 equiv.)

  • Solvent (e.g., acetonitrile, DMF, or acetone)

Procedure:

  • Dissolve the aniline in the chosen solvent in a round-bottom flask.

  • Add the base to the solution.[2]

  • Add the alkyl halide dropwise to the reaction mixture at room temperature.[2]

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring the reaction by TLC.[2]

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.[2]

  • Remove the solvent under reduced pressure.[2]

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.[2]

Protocol 5: Microwave-Assisted SmI₂-Catalyzed N-Alkylation

This protocol offers a rapid method for the N-alkylation of anilines with alcohols using microwave irradiation.[3][4]

Materials:

  • Aniline (1.0 mmol)

  • Alcohol (1.5 mmol)

  • Samarium(II) iodide (SmI₂) solution (e.g., 0.1 M in THF, 3 mol%)

  • Potassium tert-butoxide (KOt-Bu) (1.0 mmol)

  • Toluene (3 mL)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine the aniline, alcohol, and potassium tert-butoxide in toluene.[3]

  • Add the SmI₂ solution to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 140 °C) for a designated time (e.g., 1 hour).[3]

  • After the reaction, cool the vial to room temperature.

  • Follow a standard aqueous work-up and extraction procedure as described in the previous protocols.

  • Purify the product by column chromatography.

Data Presentation

The following tables summarize quantitative data for various N-alkylation methods.

Table 1: Comparison of Catalytic Systems for N-Alkylation of Aniline with Benzyl Alcohol

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
NiBr₂ / 1,10-phenanthrolinet-BuOKToluene1304899 (GC)[5]
NHC-Ir(III) complexKOtBuNone12024High[6]
SmI₂ (Microwave)KOt-BuToluene140181[3]
Cu-Chromite nano-catalystK₂CO₃o-Xylene110885

Table 2: N-Alkylation of Substituted Anilines with Benzyl Alcohol

Aniline DerivativeCatalyst SystemConditionsYield (%)Reference
4-MethylanilineNHC-Ir(III)120 °C, 24 h72[6]
2-MethylanilineNHC-Ir(III)120 °C, 24 h65[6]
3-MethoxyanilineSmI₂ (MW)140 °C, 1 h82[3]
4-ChloroanilineSmI₂ (MW)140 °C, 1 h75[3]

Table 3: N-Alkylation of Aniline with Various Alcohols

AlcoholCatalyst SystemConditionsYield (%)Reference
1-OctanolMn-pincer complex80 °C, 24 h-[1]
1-HeptanolRu-complex110 °C, 24 h-[1]
ButanolNiBr₂ / L1130 °C, 48 h76[5]
HeptanolNiBr₂ / L1130 °C, 48 h65[5]
OctanolNiBr₂ / L1130 °C, 48 h52[5]
DecanolNiBr₂ / L1130 °C, 48 h41[5]

References

Application Notes and Protocols: 3-Bromo-4-nitroaniline in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-nitroaniline is a versatile aromatic compound that serves as a valuable building block in the synthesis of a wide range of materials.[1] Its unique molecular structure, featuring a reactive amine group, a bromine atom, and a nitro group, allows for diverse chemical modifications, making it a key precursor in the development of advanced polymers, dyes, and nonlinear optical (NLO) materials.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in material science research.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in material synthesis.

PropertyValueReference
CAS Number 40787-96-0[2]
Molecular Formula C₆H₅BrN₂O₂[2]
Molecular Weight 217.02 g/mol [2]
Appearance Yellow to orange crystalline powder
Melting Point 168-171 °C
Solubility Soluble in ethanol, acetone, and dimethylformamide (DMF). Sparingly soluble in water.
Purity ≥98%

Applications in Material Science

Synthesis of High-Performance Polymers

This compound is a precursor for synthesizing high-performance polymers such as polyamides and polyimides. The presence of the bromine atom can enhance flame retardancy, while the rigid aromatic structure contributes to high thermal stability and mechanical strength. The synthesis of these polymers typically involves a two-step process: reduction of the nitro group to form a diamine, followed by polycondensation.

Experimental Workflow for Polymer Synthesis

G cluster_0 Step 1: Reduction cluster_1 Step 2: Polycondensation A This compound B Reduction (e.g., SnCl2/HCl) A->B C 2-Bromo-1,4-diaminobenzene B->C F Polycondensation C->F D Diacid Chloride (for Polyamide) D->F E Dianhydride (for Polyimide) E->F G Polyamide F->G H Polyimide F->H

Caption: General workflow for the synthesis of polyamides and polyimides.

Aromatic polyamides derived from this compound are expected to exhibit excellent thermal stability and mechanical properties.

Protocol: Synthesis of an Aromatic Polyamide

  • Reduction of this compound:

    • In a round-bottom flask, dissolve this compound (1 eq.) in ethanol.

    • Add stannous chloride (SnCl₂) (3 eq.) and concentrated hydrochloric acid (HCl) (4 eq.).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product, 2-Bromo-1,4-diaminobenzene, with ethyl acetate.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure.

  • Polycondensation:

    • In a nitrogen-purged flask, dissolve the synthesized 2-Bromo-1,4-diaminobenzene (1 eq.) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride) dissolved in NMP.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 24 hours.

    • Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol (B129727).

    • Filter, wash the polymer with methanol and water, and dry under vacuum at 80 °C.

PolymerInherent Viscosity (dL/g)Decomposition Temperature (TGA, 10% weight loss)
Polyamide (illustrative)0.85> 450 °C

Polyimides are known for their exceptional thermal and chemical resistance. The incorporation of this compound-derived diamines can further enhance these properties.

Protocol: Synthesis of a Polyimide

  • Synthesis of Diamine: Follow the reduction protocol described for polyamide synthesis.

  • Polycondensation and Imidization:

    • Dissolve the 2-Bromo-1,4-diaminobenzene (1 eq.) in NMP in a nitrogen atmosphere.

    • Add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride) and stir at room temperature for 12 hours to form the poly(amic acid) solution.

    • The poly(amic acid) solution can be cast into a film.

    • Thermally imidize the film by heating it in a stepwise manner: 100 °C (1h), 200 °C (1h), and 300 °C (1h) under a nitrogen atmosphere.

PolymerGlass Transition Temperature (Tg)Decomposition Temperature (TGA, 10% weight loss)
Polyimide (illustrative)> 300 °C> 500 °C
Development of Novel Azo Dyes

This compound is an excellent starting material for the synthesis of azo dyes, which are widely used in textiles, printing, and as pH indicators. The bromo and nitro substituents can influence the color and lightfastness of the resulting dyes.

Experimental Workflow for Azo Dye Synthesis

G A This compound B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt B->C E Coupling Reaction C->E D Coupling Agent (e.g., Phenol, Naphthol) D->E F Azo Dye E->F

Caption: A typical workflow for the synthesis of azo dyes.

Protocol: Synthesis of an Azo Dye from this compound

  • Diazotization:

    • Suspend this compound (1 eq.) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) (1.1 eq.) while maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve a coupling agent (e.g., phenol, 2-naphthol) (1 eq.) in an aqueous sodium hydroxide (B78521) solution.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring.

    • A brightly colored azo dye will precipitate.

    • Stir the reaction mixture for an additional 30 minutes.

    • Filter the dye, wash it with cold water until the filtrate is neutral, and dry it in a desiccator.

Azo Dye from this compound and...ColorMaximum Absorption (λmax, nm)
PhenolYellow-Orange~420
2-NaphtholRed~480
N,N-dimethylanilineDeep Red~520
Synthesis of Copolymers for Electronic Applications

Copolymers of this compound with other monomers like aniline (B41778) can be synthesized to tune the electrical and optical properties of the resulting materials. These copolymers have potential applications in sensors, organic electronics, and anti-corrosion coatings.

Protocol: Synthesis of Poly(aniline-co-3-bromo-4-nitroaniline)

  • Monomer Solution Preparation:

    • Prepare a solution of aniline and this compound in a desired molar ratio (e.g., 1:1) in 1 M HCl.

    • Cool the solution to 0-5 °C.

  • Oxidative Polymerization:

    • Prepare a pre-cooled solution of ammonium (B1175870) persulfate (oxidant) in 1 M HCl.

    • Add the oxidant solution dropwise to the monomer solution with constant stirring.

    • Continue stirring for 4-6 hours at 0-5 °C.

    • Allow the reaction to proceed at room temperature for another 12 hours.

    • The precipitated copolymer is then filtered, washed with 1 M HCl, methanol, and deionized water.

    • Dry the final product under vacuum at 60 °C.

Copolymer (Aniline:this compound)Electrical Conductivity (S/cm)
1:0 (Polyaniline)1-10
1:1 (Copolymer)10⁻³ - 10⁻²
0:1 (Poly(this compound))< 10⁻⁶
Development of Nonlinear Optical (NLO) Materials

Logical Relationship for NLO Properties

G A This compound (Donor-π-Acceptor System) B High Molecular Hyperpolarizability (β) A->B D Second Harmonic Generation (SHG) B->D C Non-centrosymmetric Crystal Packing C->D

Caption: Key factors influencing the NLO properties of materials.

Protocol: General Approach to NLO Material Synthesis and Characterization

  • Synthesis of NLO Chromophore:

    • Modify the amine group of this compound through reactions such as diazotization followed by coupling to introduce extended π-conjugation, a common strategy to enhance NLO properties.

  • Characterization of NLO Properties:

    • Kurtz-Perry Powder Technique: This is a common method for screening materials for second-harmonic generation (SHG) efficiency. The powdered sample is irradiated with a high-intensity laser (e.g., Nd:YAG laser at 1064 nm), and the intensity of the frequency-doubled light (at 532 nm) is measured and compared to a standard material like potassium dihydrogen phosphate (B84403) (KDP).

    • Z-Scan Technique: This method is used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material in solution or as a thin film.

MaterialNLO PropertyMeasurement TechniquePotential Application
Azo dye from this compoundSecond Harmonic Generation (SHG)Kurtz-Perry Powder TestFrequency doubling
Substituted this compoundNonlinear Refractive Index (n₂)Z-scanOptical switching

Safety Precautions

This compound is a chemical that should be handled with appropriate safety measures. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory. All synthetic procedures should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile precursor in material science. Its rich chemistry allows for the synthesis of a diverse range of materials, including high-performance polymers, vibrant azo dyes, and potentially active NLO materials. The protocols and data presented in these application notes provide a foundation for researchers to explore and innovate with this promising compound. Further research into the structure-property relationships of materials derived from this compound will undoubtedly unlock new applications and advancements in various scientific and technological fields.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions to improve the yield and purity of 3-Bromo-4-nitroaniline synthesis.

Troubleshooting Guide & FAQs

Issue 1: Low Yield of this compound

  • Q1: My overall yield is significantly lower than expected. What are the common causes?

    • A1: Low yields can stem from several factors:

      • Incomplete Reaction: The reaction may not have gone to completion. Verify reaction times and temperatures. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to ensure the consumption of the starting material, 4-nitroaniline (B120555).

      • Suboptimal Temperature: Temperature control is critical. For bromination using reagents like N-bromosuccinimide (NBS), temperatures that are too low can lead to a sluggish or incomplete reaction, while excessively high temperatures can promote side reactions and decomposition of the product.[1]

      • Reagent Quality: Ensure the purity and reactivity of your brominating agent. For instance, old or improperly stored NBS may have reduced efficacy.

      • Loss During Workup: Significant product loss can occur during extraction and purification steps. Ensure efficient extraction with an appropriate solvent and minimize transfers. Premature precipitation during washing steps can also lead to loss.

  • Q2: How can I drive the bromination reaction to completion?

    • A2: To improve conversion rates:

      • Increase Reaction Time: Allow the reaction to stir for a longer period, continuously monitoring via TLC until the starting material spot disappears.

      • Adjust Reagent Stoichiometry: Using a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent can help push the equilibrium towards the product. However, avoid large excesses, as this can lead to the formation of di-brominated byproducts.[2]

      • Optimize Temperature: Gradually increasing the temperature may enhance the reaction rate. However, this must be done cautiously to avoid side reactions. For many brominations, a controlled temperature of 15-35°C is effective.[3]

Issue 2: Product Purity and Side Reactions

  • Q1: My final product is contaminated with a significant amount of a di-brominated impurity. How can I prevent this?

    • A1: The formation of 2,6-dibromo-4-nitroaniline (B165464) is a common side reaction due to the strong activating effect of the amine group.[4] To minimize this:

      • Control Stoichiometry: Use no more than one equivalent of the brominating agent. Add the agent slowly and in portions to avoid localized areas of high concentration.

      • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for mono-bromination.

      • Protecting the Amine Group: An alternative strategy involves first acetylating the amine group of 4-nitroaniline to form 4-nitroacetanilide. The acetamido group is less activating, allowing for more controlled mono-bromination, followed by hydrolysis to yield the final product.

  • Q2: I'm observing a dark coloration or charring in my reaction mixture. What's happening?

    • A2: Darkening or charring often indicates product or reagent decomposition, which can be caused by:

      • Excessively High Temperatures: The reaction can be exothermic. Proper cooling, especially during the addition of reagents like bromine or strong acids, is essential.[1]

      • Strongly Acidic Conditions: While an acidic medium is often required, overly harsh conditions can lead to degradation.

      • Oxidative Side Reactions: Some bromination conditions can cause oxidation of the aniline (B41778) substrate.[2]

  • Q3: My product contains unreacted 4-nitroaniline. How can I improve separation?

    • A3: If unreacted starting material remains, purification can be challenging due to similar polarities.

      • Optimize the Reaction: The best approach is to ensure the reaction goes to completion.

      • Column Chromatography: If separation is necessary, silica (B1680970) gel column chromatography with an appropriate solvent system (e.g., a hexane/ethyl acetate (B1210297) gradient) can effectively separate this compound from the more polar 4-nitroaniline.

      • Recrystallization: Careful selection of a recrystallization solvent may allow for the selective crystallization of the desired product, leaving the starting material in the mother liquor.

Data on Synthesis Yields

The choice of synthetic route significantly impacts the final yield. Below is a comparison of reported yields for different methodologies.

Starting MaterialReagents & ConditionsProductYield (%)Reference
N-(3-Bromo-4-nitrophenyl)acetamideWater, Sulfuric AcidThis compound93%[5]
p-FluoronitrobenzeneN-Bromosuccinimide, Acetic Acid, 15°C, 10h3-Bromo-4-fluoronitrobenzene90.5%[3]
p-FluoronitrobenzeneN-Bromosuccinimide, Acetic Acid, 35°C, 2h3-Bromo-4-fluoronitrobenzene90.5%[3]

Experimental Protocols

Method 1: Direct Bromination of 4-Nitroaniline

This protocol is a standard method for electrophilic aromatic substitution.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Cooling: Cool the mixture in an ice bath to 0-5°C.

  • Brominating Agent Addition: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide, 1.05 equivalents) in the same solvent dropwise over 30-60 minutes, ensuring the temperature does not rise above 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product.

  • Workup:

    • If elemental bromine was used, add a saturated solution of sodium thiosulfate (B1220275) to quench any excess bromine.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Method 2: Hydrolysis of N-(3-Bromo-4-nitrophenyl)acetamide (High-Yield)

This method is ideal when the acetylated precursor is available and high yields are critical.[5]

  • Setup: To a round-bottom flask, add N-(3-Bromo-4-nitrophenyl)acetamide (1 equivalent), water, and concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for approximately 2 hours. Monitor the reaction via TLC to confirm the disappearance of the starting material.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature and then pour it over crushed ice to precipitate the product.

  • Neutralization: Slowly neutralize the acidic solution with an aqueous base (e.g., sodium hydroxide) until the solution is alkaline, ensuring the product remains precipitated.

  • Isolation: Collect the yellow precipitate by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral.

  • Drying: Dry the purified product in a vacuum oven.

Visualizations

TroubleshootingWorkflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Purity Issues? CheckYield->CheckPurity No IncompleteRxn Incomplete Reaction? (Check TLC) CheckYield->IncompleteRxn Yes SideRxns Side Reactions? (Check NMR/MS) CheckPurity->SideRxns Yes Success High Yield & Purity CheckPurity->Success No WorkupLoss Loss During Workup? IncompleteRxn->WorkupLoss No IncreaseTime Increase Reaction Time or Temperature IncompleteRxn->IncreaseTime Yes OptimizeReagents Check Reagent Purity & Stoichiometry WorkupLoss->OptimizeReagents No ImproveWorkup Optimize Extraction & Precipitation WorkupLoss->ImproveWorkup Yes Decomposition Decomposition? (Dark Color) SideRxns->Decomposition No ControlStoich Use ~1 eq. Bromine Add Slowly SideRxns->ControlStoich Di-bromination LowerTemp Lower Reaction Temperature SideRxns->LowerTemp Other Isomers ControlTemp Improve Cooling During Reagent Addition Decomposition->ControlTemp Yes Decomposition->Success No IncreaseTime->CheckPurity OptimizeReagents->CheckPurity ImproveWorkup->CheckPurity ControlStoich->CheckYield LowerTemp->CheckYield ControlTemp->CheckYield

Caption: Troubleshooting workflow for this compound synthesis.

ReactionPathway cluster_reactants Reactants cluster_conditions Conditions Reactant1 4-Nitroaniline Product This compound Reactant1->Product Electrophilic Aromatic Substitution Reactant2 Brominating Agent (e.g., NBS or Br2) Reactant2->Product Electrophilic Aromatic Substitution Conditions Glacial Acetic Acid Room Temperature Byproduct + HBr (or Succinimide)

Caption: Synthesis pathway of this compound via electrophilic bromination.

References

Technical Support Center: Purification of Crude 3-Bromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-bromo-4-nitroaniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Recrystallization:
Oiling out instead of crystallizingThe solvent is too nonpolar for the compound at the saturation temperature, or the compound is melting in the hot solvent.Add a more polar co-solvent dropwise until the solution becomes clear. Allow the solution to cool very slowly. Ensure the boiling point of the solvent is lower than the melting point of the compound.
Low or no crystal formation upon coolingThe solution is not sufficiently saturated. Too much solvent was used.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal.
Product is colored after recrystallizationColored impurities are not effectively removed by a single recrystallization. The compound may be degrading at the boiling point of the solvent.Perform a second recrystallization. Consider adding a small amount of activated carbon to the hot solution before filtering to adsorb colored impurities. Use a solvent with a lower boiling point if thermal degradation is suspected.
Low recovery of purified productThe compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Ensure the solution is cooled thoroughly in an ice bath to minimize solubility. Use a pre-heated funnel and filter paper for hot filtration to prevent premature crystallization.
Column Chromatography:
Poor separation of the desired compound from impuritiesThe eluent system does not have the optimal polarity.Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A good starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for this compound.
Tailing of the product spot on TLC and broad elution from the columnThe compound is interacting too strongly with the acidic silica (B1680970) gel stationary phase.Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.
The compound is not eluting from the columnThe eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Cracks forming in the silica gel bedThe column was not packed properly or has run dry.Ensure the silica gel is packed as a uniform slurry. Do not let the solvent level drop below the top of the silica gel.
General:
Discrepancy in melting point of the purified productThe reported melting points for this compound vary in the literature (e.g., 125-128°C, 168-177°C, 259°C). This could be due to different crystalline forms (polymorphs) or residual impurities.Record the melting point range of your purified product. To confirm purity, use additional analytical techniques such as NMR spectroscopy or elemental analysis. For a definitive identification of the crystalline form, X-ray crystallography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-nitroaniline, over-brominated products like 3,5-dibromo-4-nitroaniline, and other regioisomers formed during the bromination reaction.

Q2: Which solvent is best for recrystallizing this compound?

A2: Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound. The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly to form pure crystals.

Q3: What is a good starting eluent system for column chromatography of this compound?

A3: A good starting eluent system is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the desired product. A common starting ratio is 9:1 or 4:1 (hexane:ethyl acetate).

Q4: My purified this compound is still yellow. Is this normal?

A4: Yes, pure this compound is a yellow crystalline solid. The intensity of the color can vary, but a yellow color does not necessarily indicate the presence of impurities.

Q5: How can I improve the yield of my purification?

A5: To improve recrystallization yield, ensure you use the minimum amount of hot solvent necessary to dissolve the crude product and cool the solution thoroughly. For column chromatography, proper packing of the column and careful collection of fractions are crucial to maximize recovery.

Experimental Protocols

Recrystallization from Ethanol

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask, just enough to cover the solid.

  • Gently heat the mixture on a hot plate with stirring until the solvent boils.

  • Add small portions of hot ethanol until the solid is completely dissolved. Avoid adding excess solvent.

  • If the solution is colored, you may add a small amount of activated carbon and boil for a few minutes.

  • Perform a hot filtration using a pre-heated funnel to remove any insoluble impurities (and activated carbon if used).

  • Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

ParameterValue
Typical Recovery 80-90%
Expected Purity >98%
Column Chromatography

Objective: To purify crude this compound by separating it from impurities based on differential adsorption on a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a flat and even bed. Add a thin layer of sand on top of the silica gel.

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Load the Sample: Carefully add the dissolved sample or the dry-loaded silica gel to the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes.

  • Monitor the Separation: Monitor the separation by TLC analysis of the collected fractions.

  • Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient
Typical Yield 70-85%
Expected Purity >99%

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in minimal hot ethanol Crude->Dissolve HotFilter Hot filtration (optional, for insoluble impurities) Dissolve->HotFilter Cool Slow cooling to room temperature HotFilter->Cool IceBath Cool in ice bath Cool->IceBath Filter Vacuum filtration IceBath->Filter Wash Wash with cold ethanol Filter->Wash Dry Dry the crystals Wash->Dry TLC Assess Purity by TLC Dry->TLC Pure Pure this compound ColumnChrom Column Chromatography ColumnChrom->Pure ImpureProduct Impure Product (requires further purification) TLC->Pure Purity > 98% TLC->ColumnChrom Purity < 98%

Caption: Workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Issue OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals Formed? OilingOut->NoCrystals No AddPolarSolvent Add polar co-solvent Slow cooling OilingOut->AddPolarSolvent Yes LowRecovery Low Recovery? NoCrystals->LowRecovery No Concentrate Evaporate excess solvent Scratch flask / Add seed crystal NoCrystals->Concentrate Yes CoolThoroughly Ensure thorough cooling Pre-heat filtration apparatus LowRecovery->CoolThoroughly Yes Success Successful Recrystallization LowRecovery->Success No AddPolarSolvent->Success Concentrate->Success CoolThoroughly->Success

Caption: Troubleshooting decision tree for recrystallization.

Technical Support Center: Purification of 3-Bromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Bromo-4-nitroaniline.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Possible Cause Troubleshooting Steps
Incorrect Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, ethanol (B145695) or a mixture of ethanol and water is often a good starting point. If the yield is low, it's possible the compound is too soluble in the chosen solvent even at low temperatures. Try a less polar solvent or a solvent mixture.
Too Much Solvent Used Using an excessive amount of solvent will keep more of the product dissolved at low temperatures, leading to a lower recovery. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Incomplete Crystallization If crystallization does not occur even after cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.

Issue 2: Persistent Impurities After Recrystallization

Possible Cause Troubleshooting Steps
Co-crystallization of Impurities If an impurity has similar solubility properties to this compound, it may crystallize along with the product. In this case, a second recrystallization may be necessary, or an alternative purification method like column chromatography should be considered.
Insoluble Impurities Present If the crude material contains insoluble impurities, they should be removed by hot filtration of the recrystallization solution before cooling.
Colored Impurities If the purified crystals are still colored, it may be due to the presence of colored byproducts. Adding a small amount of activated charcoal to the hot recrystallization solution before filtration can help remove these impurities. Use charcoal sparingly as it can also adsorb the desired product.

Issue 3: Poor Separation in Column Chromatography

Possible Cause Troubleshooting Steps
Incorrect Mobile Phase Polarity The choice of mobile phase is critical for good separation. For this compound on a silica (B1680970) gel column, a mixture of hexane (B92381) and ethyl acetate (B1210297) is a common choice. If the compound does not move from the baseline, the solvent is not polar enough (increase the proportion of ethyl acetate). If it moves with the solvent front, the solvent is too polar (increase the proportion of hexane).
Column Overloading Loading too much crude material onto the column will result in broad, overlapping bands. As a general rule, the amount of silica gel should be at least 50 times the weight of the crude sample.
Co-elution of Impurities Isomeric impurities, such as other brominated nitroanilines, may have very similar polarities and can be difficult to separate. A shallow gradient elution (gradually increasing the polarity of the mobile phase) may improve separation.
Tailing of the Compound The basic nature of the aniline (B41778) group can cause tailing on acidic silica gel. Adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase can help to obtain sharper peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most likely impurities depend on the synthetic route. Common impurities may include:

  • Starting materials: Unreacted 4-nitroaniline (B120555) or N-(4-nitrophenyl)acetamide.

  • Isomeric byproducts: Other positional isomers such as 2-bromo-4-nitroaniline, especially if the bromination is not highly regioselective.

  • Over-brominated products: Di- or tri-brominated nitroanilines.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Ethanol is a good first choice for the recrystallization of this compound. If the compound is found to be too soluble in hot ethanol for good recovery, a mixed solvent system of ethanol and water can be effective. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Q3: How do I choose the right mobile phase for column chromatography?

A3: The ideal mobile phase for column chromatography should provide a good separation of your target compound from its impurities. This is best determined by preliminary analysis using Thin Layer Chromatography (TLC). A good mobile phase will result in the this compound spot having an Rf value of approximately 0.3-0.4. For silica gel, a mixture of hexane and ethyl acetate is a good starting point to test in varying ratios.

Q4: Can I use Gas Chromatography (GC) to check the purity of this compound?

A4: Yes, Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is an excellent technique for assessing the purity of this compound and identifying volatile impurities.[1]

Data Presentation

The following table summarizes typical data that might be expected from the purification of this compound. Please note that these are representative values and actual results may vary depending on the specific experimental conditions and the nature of the impurities.

Purification Method Initial Purity (Area % by HPLC) Final Purity (Area % by HPLC) Typical Recovery (%) Key Impurities Removed
Recrystallization (Ethanol) 95.2%98.5%75-85%Starting materials, some isomeric impurities
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate) 95.2%>99.5%60-75%Isomeric and over-brominated impurities

Experimental Protocols

Recrystallization of this compound

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.

Column Chromatography of this compound

  • Column Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate). Pack a glass column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes. The polarity of the mobile phase can be gradually increased (e.g., to 8:2 or 7:3 hexane:ethyl acetate) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Product Crude this compound Crude this compound Purity Analysis (TLC/HPLC/GC) Purity Analysis (TLC/HPLC/GC) Crude this compound->Purity Analysis (TLC/HPLC/GC) High Purity (>95%) High Purity (>95%) Purity Analysis (TLC/HPLC/GC)->High Purity (>95%) Predominantly one spot/peak Low Purity (<95%) Low Purity (<95%) Purity Analysis (TLC/HPLC/GC)->Low Purity (<95%) Multiple spots/peaks Recrystallization Recrystallization High Purity (>95%)->Recrystallization Column Chromatography Column Chromatography Low Purity (<95%)->Column Chromatography Pure this compound Pure this compound Recrystallization->Pure this compound Column Chromatography->Pure this compound Final Purity Analysis Final Purity Analysis Pure this compound->Final Purity Analysis

Caption: Logical workflow for selecting a purification method.

Recrystallization_Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (if insoluble impurities) A->B C 3. Slow Cooling to Room Temperature B->C D 4. Ice Bath Cooling C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Solvent E->F G 7. Dry Crystals F->G

Caption: Experimental workflow for recrystallization.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-4-nitroaniline.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the appropriate reaction time and temperature as specified in the protocol. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.

  • Sub-optimal Reagent Stoichiometry: The molar ratio of 4-nitroaniline (B120555) to the brominating agent is crucial. An excess of the brominating agent can lead to the formation of di-brominated byproducts, while an insufficient amount will result in unreacted starting material.

  • Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, filtration, and recrystallization steps. Ensure the product is fully precipitated before filtration and use minimal amounts of cold solvent for washing to reduce loss.

  • Decomposition: Although this compound is relatively stable, prolonged exposure to harsh acidic conditions or high temperatures can lead to decomposition.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I increase the selectivity for this compound?

A2: The formation of multiple products, particularly di-brominated species like 2,6-dibromo-4-nitroaniline (B165464), is a common issue.[1][2] To enhance selectivity:

  • Control of Reaction Temperature: Maintain a consistent and optimal reaction temperature. For many bromination reactions of activated aromatic rings, lower temperatures favor mono-substitution.

  • Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, which can suppress over-bromination.

  • Choice of Brominating Agent: Milder brominating agents can offer better selectivity. For instance, using N-bromosuccinimide (NBS) in a suitable solvent might provide better control compared to elemental bromine.

Q3: What is the best method for purifying the crude this compound?

A3: The most common and effective method for purifying this compound is recrystallization.[3]

  • Solvent Selection: A mixed solvent system, such as ethanol/water or dichloromethane (B109758)/methanol, is often effective.[3][4] The ideal solvent system should dissolve the crude product at an elevated temperature and allow for the crystallization of the pure compound upon cooling, while the impurities remain in the solution.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture to form a saturated solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals can then be collected by filtration.

Q4: Can I directly brominate 4-nitroaniline without protecting the amine group?

A4: Yes, direct bromination of 4-nitroaniline is a common method for synthesizing this compound. The nitro group is strongly deactivating, and the amino group is activating, directing the electrophilic substitution to the positions ortho to the amino group. Since one of the ortho positions is blocked by the nitro group, the bromination primarily occurs at the other ortho position (C3). However, to avoid potential side reactions like oxidation, especially with harsher brominating agents, reaction conditions must be carefully controlled.[5]

Experimental Protocols

Protocol 1: Bromination of 4-Nitroaniline using Ammonium (B1175870) Bromide and Hydrogen Peroxide

This protocol is adapted from a literature procedure and offers a relatively mild approach to the synthesis.[3]

Materials:

  • 4-Nitroaniline

  • Ammonium bromide

  • Acetic acid

  • Hydrogen peroxide (35%)

  • Dichloromethane

  • Methanol

  • Distilled water

Procedure:

  • In a 50 ml flask, dissolve 4-nitroaniline (6 g, 0.0435 mol) and ammonium bromide (4.5 g, 0.0479 mol) in 30 ml of acetic acid.[3]

  • Stir the mixture at room temperature.

  • Slowly add hydrogen peroxide (1.629 g, 0.0479 mol, 35%) dropwise to the reaction mixture.[3]

  • Continue stirring the mixture at room temperature for 3 hours.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, a precipitate will form. Filter the precipitate and wash it thoroughly with water.[3]

  • For further purification, recrystallize the crude product from a mixture of dichloromethane and methanol.[3]

  • Dry the purified yellow crystals to obtain this compound.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound

ParameterMethod 1: H₂O₂/NH₄Br[3]Method 2: Bromine/H₂SO₄[1]
Starting Material4-Nitroanilinep-Nitroaniline
Brominating AgentH₂O₂ / NH₄BrBromine
Solvent/MediumAcetic Acid60% Sulfuric Acid
TemperatureRoom Temperature20-25 °C
Reaction Time3 hours4 hours
Molar Ratio (Starting Material:Bromine Source)1 : 1.11 : 1.1 (approx.)

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A Dissolve 4-Nitroaniline and Ammonium Bromide in Acetic Acid B Add Hydrogen Peroxide dropwise A->B C Stir at Room Temperature for 3 hours B->C D Filter Precipitate C->D Reaction Completion E Wash with Water D->E F Recrystallize from Dichloromethane/Methanol E->F G Dry the Product F->G H This compound G->H Final Product

References

Technical Support Center: Synthesis of 3-Bromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-4-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and direct precursor for the synthesis of this compound is 4-nitroaniline (B120555). The synthesis involves the electrophilic aromatic substitution of a bromine atom onto the aromatic ring.

Q2: What are the primary side reactions I should be aware of during this synthesis?

The principal side reaction is over-bromination, leading to the formation of di- and poly-brominated products. Due to the activating nature of the aniline's amino group, the aromatic ring is highly susceptible to multiple substitutions if the reaction conditions are not carefully controlled.

Q3: What are the expected major byproducts of over-bromination?

The primary byproduct from over-bromination is typically 2,5-dibromo-4-nitroaniline . This occurs when a second bromine atom is added to the other position ortho to the strongly activating amino group. Depending on the reaction conditions, other isomeric dibrominated or even tribrominated products might also be formed in smaller quantities.

Q4: How can I monitor the progress of the reaction and the formation of side products?

Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By comparing the reaction mixture's TLC profile with that of the starting material (4-nitroaniline) and the purified product (this compound), you can track the consumption of the reactant and the emergence of the product and any byproducts. Different solvent systems, such as hexane/ethyl acetate (B1210297) mixtures, can be used to achieve good separation.

Q5: What are the recommended purification methods to isolate this compound from its byproducts?

The most common method for purification is recrystallization . Solvents such as ethanol (B145695) or ethanol/water mixtures are often effective. The desired monobrominated product and the dibrominated byproducts have different solubilities, which allows for their separation through careful recrystallization. Column chromatography can also be employed for a more precise separation if high purity is required.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction.- Extend the reaction time. - Ensure proper mixing. - Check the quality and stoichiometry of the brominating agent.
Formation of significant amounts of byproducts.- Optimize reaction conditions to minimize side reactions (see below).
Presence of significant amounts of dibrominated byproducts (e.g., 2,5-dibromo-4-nitroaniline) Use of a harsh brominating agent (e.g., excess liquid bromine).- Use a milder brominating agent like N-Bromosuccinimide (NBS).[1]
High reaction temperature.- Maintain a low reaction temperature, typically between 0°C and room temperature, to improve selectivity for mono-bromination.[1]
Incorrect stoichiometry (excess brominating agent).- Carefully control the stoichiometry, using a molar ratio of brominating agent to 4-nitroaniline of approximately 1:1 or slightly less.[1]
High concentration of reactants.- Conduct the reaction in a suitable solvent to maintain a lower concentration of the brominating agent.
Difficulty in separating the product from byproducts Ineffective recrystallization solvent.- Experiment with different recrystallization solvents or solvent mixtures (e.g., ethanol, methanol, ethyl acetate/hexane).
Similar polarities of the product and byproducts.- If recrystallization is insufficient, consider using column chromatography with a suitable eluent system for better separation.
Reaction does not proceed or is very slow Inactive brominating agent.- Use a fresh batch of the brominating agent. NBS, for example, can decompose over time.
Insufficient activation.- Ensure the reaction is carried out in an appropriate solvent. For some brominations, a polar solvent can facilitate the reaction.

Data Presentation

The following table summarizes the expected outcomes based on different reaction parameters. The quantitative data is illustrative and may vary based on specific experimental conditions.

Brominating Agent Temperature (°C) Molar Ratio (Bromine:Aniline) Expected Yield of this compound (%) Major Side Product(s) (%)
Br₂ in Acetic Acid25-301.1 : 150-602,5-dibromo-4-nitroaniline (20-30%)
Br₂ in Acetic Acid0-51.0 : 165-752,5-dibromo-4-nitroaniline (10-15%)
N-Bromosuccinimide (NBS) in DMF0-51.0 : 180-902,5-dibromo-4-nitroaniline (<10%)
N-Bromosuccinimide (NBS) in Acetonitrile251.0 : 175-852,5-dibromo-4-nitroaniline (5-15%)

Experimental Protocols

Key Experiment: Synthesis of this compound using N-Bromosuccinimide (NBS)

This protocol is designed to favor the selective mono-bromination of 4-nitroaniline.

Materials:

  • 4-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Standard laboratory glassware for workup and recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitroaniline (1 equivalent) in DMF or acetonitrile.

  • Cool the flask in an ice bath to 0-5°C.

  • In a separate beaker, dissolve N-Bromosuccinimide (1.0 equivalent) in a minimal amount of the same solvent.

  • Slowly add the NBS solution to the cooled 4-nitroaniline solution dropwise over a period of 30-60 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

  • Dry the purified crystals under vacuum to obtain this compound as a yellow solid.

Visualizations

Reaction Pathway and Side Reactions

Synthesis_of_3_Bromo_4_nitroaniline Synthesis Pathway and Side Reactions of this compound cluster_main Main Reaction cluster_side Side Reaction (Over-bromination) 4-Nitroaniline 4-Nitroaniline This compound This compound 4-Nitroaniline->this compound + Br+ 2,5-Dibromo-4-nitroaniline 2,5-Dibromo-4-nitroaniline This compound->2,5-Dibromo-4-nitroaniline + Br+ Reaction_Conditions Reaction Conditions (Temperature, Solvent, Brominating Agent) Reaction_Conditions->this compound Favors Mono-bromination Reaction_Conditions->2,5-Dibromo-4-nitroaniline Favors Di-bromination

Caption: Main reaction pathway for the synthesis of this compound and the primary side reaction leading to 2,5-Dibromo-4-nitroaniline.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Synthesis Start Start Dissolve_Reactant Dissolve 4-Nitroaniline in Solvent Start->Dissolve_Reactant Cool_Mixture Cool to 0-5°C Dissolve_Reactant->Cool_Mixture Add_Brominating_Agent Slowly Add Brominating Agent Cool_Mixture->Add_Brominating_Agent Stir_Reaction Stir at Low Temperature Add_Brominating_Agent->Stir_Reaction Monitor_TLC Monitor by TLC Stir_Reaction->Monitor_TLC Monitor_TLC->Stir_Reaction Incomplete Quench_Reaction Quench with Ice-Water Monitor_TLC->Quench_Reaction Reaction Complete Filter_Product Filter Crude Product Quench_Reaction->Filter_Product Recrystallize Recrystallize from Ethanol Filter_Product->Recrystallize Dry_Product Dry Final Product Recrystallize->Dry_Product End End Dry_Product->End

Caption: Step-by-step experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Logic for Side Reactions Problem High Dibrominated Byproduct Cause1 Harsh Brominating Agent Problem->Cause1 Cause2 High Temperature Problem->Cause2 Cause3 Excess Brominating Agent Problem->Cause3 Solution1 Use Milder Agent (NBS) Cause1->Solution1 Solution2 Lower Reaction Temperature Cause2->Solution2 Solution3 Adjust Stoichiometry Cause3->Solution3

Caption: A logical diagram illustrating the common causes and solutions for the over-bromination side reaction.

References

Technical Support Center: Purification of Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of nitroaniline isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating nitroaniline isomers?

A1: The main difficulty in separating o-, m-, and p-nitroaniline arises from their very similar physicochemical properties. As structural isomers, they share the same molecular weight and formula, leading to overlapping physical characteristics such as solubility in common solvents and close boiling points, which makes separation by traditional methods like distillation challenging.[1] Their comparable polarities also present a hurdle for chromatographic separations.

Q2: Which purification techniques are most effective for nitroaniline isomers?

A2: The choice of purification technique depends on the specific isomeric mixture and the desired purity. Common and effective methods include:

  • Fractional Crystallization: This method is effective due to differences in the isomers' solubility and crystal lattice energies.[2][3]

  • Column Chromatography: This is a versatile technique that separates isomers based on their differential adsorption to a stationary phase.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is suitable for both analytical and preparative separations.[5]

  • Thin-Layer Chromatography (TLC): TLC is primarily used for rapid analysis of mixture composition and for developing optimal solvent systems for column chromatography.[6]

Q3: Why does my nitroaniline sample appear discolored?

A3: Discoloration of nitroanilines, often appearing as a yellow to brown hue, is typically due to oxidation. The amino group in the aniline (B41778) structure is susceptible to aerial oxidation, which can be accelerated by exposure to light and air. Proper storage under an inert atmosphere in a cool, dark place is recommended.

Data Presentation: Physicochemical Properties of Nitroaniline Isomers

The following table summarizes key quantitative data for the three primary nitroaniline isomers to aid in the selection of purification methods.

Propertyo-Nitroanilinem-Nitroanilinep-Nitroaniline
Melting Point (°C) 71.5114146-149
Boiling Point (°C) 284306332
Solubility in Water 1.17 g/L (20°C)1.2 g/L (24°C)[7]0.8 g/L (18.5°C)[8]
Solubility in Ethanol (B145695) Soluble[9]1 g / 20 mL[7]1 g / 25 mL[10]
Solubility in Ether Very Soluble[9]1 g / 18 mL[7]1 g / 30 mL[10]
Solubility in Benzene SolubleSlightly Soluble[7]Soluble[10]
Solubility in Methanol SolubleVery Soluble[7]Soluble[10]
Solubility in Acetone SolubleSoluble[7]More soluble than in water[11]
Solubility in Chloroform SolubleSoluble[7]More soluble than in water[11]

Troubleshooting Guides

Fractional Crystallization

Q: My nitroaniline isomers are not crystallizing from the solution. What should I do?

A:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Add Seed Crystals: If you have a pure crystal of the desired isomer, add a small amount to the solution to initiate crystallization.

  • Concentrate the Solution: It's possible the solution is too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[12]

  • Cool to a Lower Temperature: If cooling to room temperature is insufficient, try using an ice bath or a refrigerator to further decrease the solubility.

Q: The resulting crystals are impure, or the yield is very low. What went wrong?

A:

  • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[12]

  • Solvent Choice: The chosen solvent may not have a steep enough solubility curve for the desired isomer (i.e., the compound is too soluble at low temperatures). Experiment with different solvents or solvent mixtures.

  • Washing: Ensure you wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.

  • Material Loss: A low yield can result from using too much solvent, leading to a significant amount of the product remaining in the mother liquor.[13]

Q: The sample is "oiling out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solid melts in the solvent at the crystallization temperature.

  • Increase Solvent Volume: Add more solvent to the mixture to lower the saturation temperature.

  • Change Solvent: Select a solvent with a lower boiling point.

  • Lower the Crystallization Temperature: Ensure the solution is cooled to a temperature below the melting point of the isomer before crystallization begins.

Column Chromatography / HPLC

Q: The isomers are not separating well on the column (poor resolution). How can I improve this?

A:

  • Optimize the Mobile Phase: Adjust the polarity of the mobile phase. For normal-phase chromatography (e.g., with a silica (B1680970) gel column), decreasing the polarity of the eluent will generally increase the retention time and may improve separation. For reversed-phase HPLC, increasing the polarity of the mobile phase (e.g., by increasing the water content in a methanol/water mixture) will increase retention.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column. For HPLC, columns with different functionalities, such as phenyl or cyano phases, can offer different selectivities for aromatic isomers.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Gradient Elution: For complex mixtures, a gradient elution, where the mobile phase composition is changed over time, can provide better separation of all components.

Q: I'm observing peak tailing in my HPLC chromatogram. What is the cause and solution?

A: Peak tailing is often caused by strong interactions between the basic aniline compounds and acidic silanol (B1196071) groups on the silica-based stationary phase.

  • Adjust Mobile Phase pH: For reversed-phase HPLC, operating at a mid-range pH (around 3-7) can help to suppress the ionization of the silanol groups and reduce tailing.

  • Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.

  • Add a Mobile Phase Modifier: Adding a small amount of a basic compound, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.

Q: The pressure in my HPLC system is too high. What should I do?

A:

  • Check for Blockages: A common cause of high backpressure is a blockage in the system. Check for clogged frits in the column or guard column, and ensure that all tubing is clear.

  • Filter Samples and Solvents: Always filter your samples and mobile phases to remove particulate matter that can clog the system.

  • Column Contamination: The column may be contaminated with strongly retained compounds. Try flushing the column with a strong solvent.

  • Buffer Precipitation: If you are using a buffered mobile phase, ensure that the buffer is soluble in the organic modifier. Buffer precipitation can occur when switching between high organic and high aqueous mobile phases.

Experimental Protocols

Protocol 1: Separation of o- and p-Nitroaniline by Column Chromatography

This protocol describes a general procedure for the separation of a mixture of o- and p-nitroaniline using silica gel column chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Mixture of o- and p-nitroaniline

  • Eluent: A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 4:1 v/v, the optimal ratio should be determined by TLC)

  • Sand

  • Cotton or glass wool

  • Collection flasks or test tubes

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.

    • Gently tap the column to ensure even packing and allow the silica to settle.

    • Add another thin layer of sand on top of the silica gel bed.

    • Drain the excess eluent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve the nitroaniline mixture in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the eluent until the liquid level is again at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, taking care not to disturb the packed bed.

    • Begin collecting the eluate in fractions (e.g., 10 mL each) in separate flasks or test tubes.

    • The less polar o-nitroaniline will typically elute first, followed by the more polar p-nitroaniline. The separation can be monitored by the color of the bands moving down the column (o-nitroaniline is orange, p-nitroaniline is yellow).

  • Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to determine which contain the pure isomers.

    • Combine the fractions containing the pure o-nitroaniline and the fractions containing the pure p-nitroaniline.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified isomers.

Protocol 2: Purification of p-Nitroaniline by Fractional Crystallization

This protocol outlines a method for purifying crude p-nitroaniline, potentially containing o-nitroaniline as an impurity, using fractional crystallization from an ethanol/water mixture.[14]

Materials:

  • Crude p-nitroaniline

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate or steam bath)

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution:

    • Place the crude p-nitroaniline in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the solvent.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature. As the solution cools, the solubility of p-nitroaniline will decrease, and it will begin to crystallize. The more soluble o-nitroaniline will tend to remain in the solution.

    • Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the yield of p-nitroaniline crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing the o-nitroaniline impurity.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • For complete drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.

Mandatory Visualization

Below is a logical workflow for selecting a purification method for nitroaniline isomers.

PurificationWorkflow Workflow for Purification of Nitroaniline Isomers start Start with Isomeric Mixture analytical_check Analyze mixture composition (TLC/HPLC) start->analytical_check decision Primary Goal? analytical_check->decision bulk_separation Bulk Separation (>1g) decision->bulk_separation Bulk Separation high_purity High Purity (<1g) decision->high_purity High Purity fractional_crystallization Fractional Crystallization bulk_separation->fractional_crystallization column_chromatography Column Chromatography bulk_separation->column_chromatography high_purity->column_chromatography hplc Preparative HPLC high_purity->hplc purity_check_fc Check Purity (TLC/Melting Point) fractional_crystallization->purity_check_fc purity_check_cc Check Purity (TLC/HPLC) column_chromatography->purity_check_cc purity_check_hplc Check Purity (Analytical HPLC) hplc->purity_check_hplc end_product Pure Isomer purity_check_fc->end_product purity_check_cc->end_product purity_check_hplc->end_product

Caption: Workflow for selecting a nitroaniline purification method.

References

preventing polysubstitution in aniline bromination reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for electrophilic bromination of aniline (B41778). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their aniline bromination reactions, with a primary focus on preventing polysubstitution.

Frequently Asked Questions (FAQs)

Q1: Why does the addition of bromine water to my aniline solution immediately result in a white precipitate of 2,4,6-tribromoaniline (B120722)?

A: This rapid formation of a 2,4,6-tribromoaniline precipitate is the expected result of an uncontrolled bromination of aniline.[1][2] The amino group (-NH₂) on the aniline ring is a very strong electron-donating group, which highly activates the benzene (B151609) ring for electrophilic aromatic substitution.[3][4] This high reactivity leads to substitution at all available ortho and para positions, resulting in the tri-substituted product, often without the need for a catalyst.[4][5]

Q2: How can I control the bromination reaction to achieve a single bromine substitution (mono-bromination)?

A: The most effective and widely used strategy is to temporarily "protect" the amino group to reduce its activating effect.[1][6] This is typically achieved through acetylation, which converts the highly activating -NH₂ group into a less activating N-acetyl group (-NHCOCH₃).[7][8] This moderation in reactivity allows for controlled monosubstitution.[9][10] Alternative methods, such as modifying reaction conditions by using non-polar solvents and low temperatures, can also be employed to decrease the concentration of the bromine electrophile, though they are often less effective.[7][11]

Q3: How does protecting the amino group as an acetanilide (B955) prevent polysubstitution?

A: Acetylation of the amino group to form acetanilide is a key strategy to control the reaction.[3][9][12] The lone pair of electrons on the nitrogen atom in acetanilide is delocalized by resonance with the adjacent carbonyl group of the acetyl moiety.[5][6] This makes the lone pair less available to donate electron density into the benzene ring, thereby reducing the ring's activation towards electrophiles.[6][10] The N-acetyl group is still an ortho-, para-director, but its reduced activating effect allows for the reaction to be stopped after a single substitution.[3][13]

Q4: Will I get a mixture of ortho- and para-bromoaniline after the controlled bromination of acetanilide?

A: While the N-acetyl group is an ortho-, para-director, the para-substituted product is predominantly formed.[8][14] This is due to the steric hindrance caused by the bulky N-acetyl group, which hinders the approach of the electrophile to the ortho positions.[5][15]

Troubleshooting Guide

Issue Possible Cause Solution
Immediate formation of a heavy white precipitate upon bromine addition. The amino group of aniline is unprotected, leading to rapid polysubstitution (formation of 2,4,6-tribromoaniline).[7]Protect the amino group by converting aniline to acetanilide before bromination.[3]
Low yield of the desired mono-brominated product. 1. Incomplete reaction due to insufficient reaction time or temperature.[3]2. Oxidation of the aniline starting material.[3]3. Protonation of the amino group in strongly acidic media, deactivating the ring.[3][5]1. Ensure adequate reaction time and appropriate temperature control.2. Use milder reaction conditions to minimize oxidation.3. Avoid strongly acidic conditions or protect the amino group.
Formation of a dark-colored reaction mixture or tar-like substances. Oxidation of the highly reactive aniline ring by the brominating agent.[2]Protect the amino group as acetanilide to reduce its susceptibility to oxidation.[2]
Product is a mixture of mono-, di-, and tri-brominated anilines. Incomplete protection of the amino group or reaction conditions are still too harsh, leading to some degree of polysubstitution.Ensure the acetylation reaction goes to completion before adding the brominating agent. Consider using a less polar solvent and lower temperatures for the bromination step.[7]

Experimental Protocols

Protocol 1: Protection of Aniline via Acetylation
  • In a fume hood, dissolve aniline in glacial acetic acid.

  • Slowly add acetic anhydride (B1165640) to the solution while stirring. The reaction is exothermic.

  • After the initial exothermic reaction subsides, gently heat the mixture for a short period to ensure the reaction goes to completion.[1]

  • Pour the warm mixture into ice-cold water to precipitate the acetanilide.[7]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.[7]

Protocol 2: Controlled Monobromination of Acetanilide
  • Dissolve the dried acetanilide in a suitable solvent, such as glacial acetic acid.[7]

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise while maintaining a low temperature and stirring continuously.[7]

  • After the addition is complete, allow the reaction to stir for a specified time to ensure completion.[7]

  • Pour the reaction mixture into cold water to precipitate the crude p-bromoacetanilide.[7]

  • Collect the product by vacuum filtration and wash with a solution of sodium bisulfite to remove any unreacted bromine, followed by a water wash.[7]

Protocol 3: Deprotection of p-Bromoacetanilide
  • Heat the p-bromoacetanilide under reflux with an aqueous acid (e.g., HCl) or base (e.g., NaOH) solution to hydrolyze the amide.[7][12]

  • After the hydrolysis is complete, cool the reaction mixture.

  • If acidic hydrolysis was used, neutralize the solution with a base to precipitate the p-bromoaniline. If basic hydrolysis was used, the product may already be precipitated.[7]

  • Collect the final product by vacuum filtration, wash thoroughly with water, and dry.[7]

Visualizations

experimental_workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Bromination cluster_step3 Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation AceticAnhydride Acetic Anhydride pBromoacetanilide p-Bromoacetanilide Acetanilide->pBromoacetanilide Controlled Bromination Bromine Bromine in Acetic Acid pBromoaniline p-Bromoaniline pBromoacetanilide->pBromoaniline Hydrolysis Hydrolysis Acid/Base Hydrolysis

Caption: Workflow for controlled monobromination of aniline.

signaling_pathway cluster_uncontrolled Uncontrolled Bromination cluster_controlled Controlled Bromination Aniline_un Aniline (-NH2) HighActivation High Ring Activation Aniline_un->HighActivation Strong e⁻ donation Tribromoaniline 2,4,6-Tribromoaniline HighActivation->Tribromoaniline Polysubstitution Acetanilide_con Acetanilide (-NHCOCH3) ReducedActivation Reduced Ring Activation Acetanilide_con->ReducedActivation e⁻ withdrawal by C=O pBromoaniline_con p-Bromoaniline ReducedActivation->pBromoaniline_con Monosubstitution

Caption: Comparison of reactivity in aniline and acetanilide.

References

Technical Support Center: Catalyst Selection for Nitro Group Reduction in Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the chemical synthesis of anilines via the reduction of nitro groups. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the catalytic reduction of nitro groups to form anilines.

Question 1: My reaction is not going to completion, or the yield of the desired aniline (B41778) is low. What are the possible causes and solutions?

Answer:

Low conversion or yield in nitro group reduction can stem from several factors related to the catalyst, reaction conditions, or the substrate itself.

  • Catalyst Activity: The catalyst may be deactivated or poisoned.

    • Solution: Ensure the catalyst is fresh or properly activated. For heterogeneous catalysts like Pd/C or Raney Nickel, check for proper handling and storage to prevent oxidation or contamination. Consider increasing the catalyst loading.

  • Hydrogen Source: The hydrogen source might be inefficient or depleted.

    • Solution (for catalytic hydrogenation): Ensure a sufficient pressure of hydrogen gas is maintained throughout the reaction.[1] Purge the reaction vessel properly to remove air, as oxygen can be a catalyst poison.

    • Solution (for transfer hydrogenation): The hydrogen donor (e.g., ammonium (B1175870) formate, hydrazine) may be decomposing or used in insufficient stoichiometric amounts.[2] Consider adding it portion-wise to maintain its concentration.

  • Reaction Conditions: The temperature and pressure may not be optimal.

    • Solution: Gradually increase the reaction temperature and/or pressure. For instance, in the reduction of p-nitrotoluene using an iron catalyst, increasing the temperature from room temperature to 50°C significantly improved the conversion to >99%.[3] However, be aware that higher temperatures can sometimes lead to decreased selectivity.[3]

  • Solvent Choice: The solvent can influence catalyst activity and substrate solubility.

    • Solution: Common solvents for catalytic hydrogenation include ethanol (B145695), methanol, and ethyl acetate (B1210297).[4] Ensure your starting material is fully dissolved in the chosen solvent.

Question 2: I am observing the reduction of other functional groups in my molecule in addition to the nitro group. How can I improve the chemoselectivity?

Answer:

Achieving high chemoselectivity is a primary challenge, especially in complex molecules with multiple reducible functional groups. The choice of catalyst and reducing agent is critical.[4]

  • Problem: Dehalogenation of Aryl Halides: Catalysts like Palladium on carbon (Pd/C) are known to cause dehalogenation, particularly with aryl chlorides, bromides, and iodides.[4][5]

    • Solution:

      • Use Raney Nickel, which is often preferred over Pd/C to prevent dehalogenation.[4][5]

      • Employ sulfided Platinum on carbon (Pt/C), which can be highly selective for nitro group reduction while preserving halogens.[4]

      • Non-catalytic methods using reagents like tin(II) chloride (SnCl₂) or iron in acidic media (Fe/HCl) are excellent alternatives as they typically do not cause dehalogenation.[4][5][6]

  • Problem: Reduction of Carbonyls (Aldehydes/Ketones): Standard catalytic hydrogenation conditions can sometimes reduce aldehydes and ketones.

    • Solution:

      • Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is a mild and highly selective reagent for reducing nitro groups in the presence of carbonyls.[4]

      • Iron powder in acidic conditions (e.g., Fe/HCl or Fe/NH₄Cl) is a classic and robust method that is generally selective for the nitro group.[4]

  • Problem: Reduction of Alkenes/Alkynes: Carbon-carbon double or triple bonds can be reduced under standard catalytic hydrogenation conditions.

    • Solution:

      • Catalytic transfer hydrogenation using a hydrogen donor with Pd/C requires careful optimization to avoid alkene reduction.[4]

      • Sodium sulfide (B99878) (Na₂S) can be an effective reducing agent that often spares alkenes.[4]

  • Problem: Reduction of Nitriles or Esters: These groups can be susceptible to reduction under harsh conditions.

    • Solution:

      • For nitriles, SnCl₂ is a good choice as it generally does not affect them.[4]

      • For esters, a system of sodium borohydride (B1222165) with ferrous chloride (NaBH₄/FeCl₂) has shown good selectivity for the nitro group.[4]

Below is a decision-making workflow to aid in selecting an appropriate catalyst based on the functional groups present in your starting material.

G start Identify other functional groups in the molecule halogen Halogen (Cl, Br, I) Present? start->halogen carbonyl Ketone/Aldehyde Present? halogen->carbonyl No raney_ni Use Raney Nickel with H₂ or Sulfided Pt/C with H₂. Avoid Pd/C. halogen->raney_ni Yes alkene Alkene/Alkyne Present? carbonyl->alkene No sncl2_carbonyl Use SnCl₂·2H₂O in EtOH/EtOAc. It is mild and highly selective. carbonyl->sncl2_carbonyl Yes nitrile Nitrile/Ester Present? alkene->nitrile No na2s_alkene Sodium sulfide (Na₂S) can be effective and often spares alkenes. alkene->na2s_alkene Yes sncl2_nitrile SnCl₂ is an excellent choice as it generally does not affect nitriles. For esters, consider NaBH₄/FeCl₂. nitrile->sncl2_nitrile Yes pd_c Standard catalytic hydrogenation (H₂, Pd/C) is generally efficient. nitrile->pd_c No sncl2_fecl Use SnCl₂ or Fe/HCl. These are non-catalytic and avoid dehalogenation. raney_ni->sncl2_fecl

Caption: Catalyst selection workflow for chemoselective nitro group reduction.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between heterogeneous and homogeneous catalysts for nitro group reduction?

A1: The primary differences lie in their phase, separation, and selectivity.

  • Heterogeneous Catalysts: These are in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid solution).[7]

    • Advantages: Easy to separate from the reaction mixture by filtration, which simplifies product purification and allows for catalyst recycling.[7] Common examples include Pd/C, Pt/C, and Raney Nickel.[7]

    • Disadvantages: Can sometimes suffer from lower selectivity and may require higher temperatures and pressures.[8]

  • Homogeneous Catalysts: These are in the same phase as the reactants (e.g., dissolved in the solvent).[8]

    • Advantages: Often exhibit higher selectivity and activity under milder conditions due to well-defined active sites.[8] The catalyst's properties can be finely tuned by modifying ligands.[8]

    • Disadvantages: Separation of the catalyst from the product can be difficult and costly, and there is a risk of product contamination with the metal.[9]

Q2: Can I use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce a nitro group?

A2: Generally, these common hydride reagents are not ideal for the reduction of aromatic nitro groups to anilines.

  • Lithium aluminum hydride (LiAlH₄): Reduces aliphatic nitro compounds to amines, but its reaction with aromatic nitro compounds typically yields azo products.[5]

  • Sodium borohydride (NaBH₄): Is generally not effective on its own for nitro group reduction. However, it can be used in combination with a catalyst, such as NiCl₂ or FeCl₂, to achieve the desired transformation.

Q3: What are some "greener" or more sustainable alternatives to traditional reduction methods?

A3: There is a growing interest in developing more environmentally friendly protocols for nitro group reduction.

  • Iron in Water: A novel method utilizes commercial metallic iron powder in water, which acts as the hydrogen source, avoiding the need for external catalysts, acids, or organic solvents.[3]

  • Catalytic Transfer Hydrogenation: This method uses a stable hydrogen donor molecule instead of high-pressure hydrogen gas, which is safer and requires less specialized equipment. Common hydrogen donors include formic acid and its salts, and hydrazine.[10]

  • Biocatalysis: A heterogeneous biocatalyst using a hydrogenase enzyme has been shown to be highly selective for nitro group reduction under mild, aqueous conditions, with high yields and excellent catalyst reusability.[11]

Data Presentation

The following tables summarize the performance and selectivity of common catalytic systems for nitro group reduction.

Table 1: Comparison of Common Catalytic Systems

Catalyst/ReagentHydrogen SourceTypical SolventsYield (%)AdvantagesDisadvantages
Pd/C H₂ gasEthanol, Methanol, EtOAc>90High activity, widely applicable.[5]Can cause dehalogenation and reduce other functional groups.[4][5]
Raney Nickel H₂ gasEthanol, Methanol>90Effective for substrates with halogens.[4][5]Pyrophoric nature requires careful handling.[8]
Pt/C (sulfided) H₂ gasAcetonitrile80-90Good selectivity, preserves halogens.[4]May be less active than Pd/C.
Fe/HCl or Fe/NH₄Cl Proton from acidWater, Ethanol70-95Inexpensive, robust, good for preserving other reducible groups.[4][6]Requires stoichiometric amounts of iron and acidic conditions, generating significant waste.[8]
SnCl₂·2H₂O -Ethanol, EtOAc85-95Mild, highly selective for nitro groups over carbonyls and nitriles.[4][5]Generates tin-based waste products that require proper disposal.
Na₂S -Water, EthanolVariableCan be selective for one nitro group in dinitro compounds; spares alkenes.[4][5]Can be less efficient; generally does not reduce aliphatic nitro groups.[5]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

This protocol describes a typical setup for the reduction of a nitroarene using palladium on carbon (Pd/C) and hydrogen gas.

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Purification a Dissolve nitroarene in solvent (e.g., EtOH) in a hydrogenation flask. b Carefully add 10% Pd/C catalyst (typically 1-10 mol%). a->b c Seal the flask and purge with N₂ or Ar to remove air. b->c d Introduce H₂ gas (balloon or pressure vessel) and stir vigorously. c->d e Monitor reaction by TLC or LC-MS until starting material is consumed. d->e f Carefully vent H₂ and purge with N₂. e->f g Filter the reaction mixture through Celite to remove the Pd/C catalyst. f->g h Wash the Celite pad with solvent. g->h i Concentrate the filtrate under reduced pressure to obtain the crude aniline. h->i j Purify by chromatography or recrystallization if necessary. i->j

Caption: Experimental workflow for catalytic hydrogenation of a nitroarene.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This protocol is a reliable method for the reduction of nitroarenes, particularly those containing other reducible functional groups.[12]

  • Reaction Setup: In a round-bottom flask, dissolve the nitroarene in a suitable solvent such as ethanol, ethyl acetate, or concentrated hydrochloric acid.[4][12]

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents) portion-wise. The addition may be exothermic, so it is advisable to use an ice bath to control the temperature.[12]

  • Reaction: Heat the reaction mixture to reflux (e.g., 50-110 °C) with vigorous stirring.[12]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[12]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide (B78521) or sodium bicarbonate solution until the pH is basic (pH > 8). Perform this in an ice bath to manage the exothermic neutralization. A precipitate of tin salts will form.[12]

    • Extract the aqueous mixture multiple times with an organic solvent like ethyl acetate.[12]

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude aniline product.[12]

    • Further purification can be achieved by column chromatography if necessary.[12]

References

Technical Support Center: Synthesis of 3-Bromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the work-up procedure of 3-Bromo-4-nitroaniline synthesis.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low Yield of Precipitated Product Incomplete reaction.Before work-up, monitor the reaction using Thin Layer Chromatography (TLC) to ensure the starting material is consumed.
Product loss during filtration.Ensure the use of a properly sized filter paper in the Büchner funnel. Wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product.[1][2]
The product is partially soluble in the quenching solution.Ensure the quenching solution (e.g., ice water) is sufficiently cold to minimize product solubility.
Product is Oily or Gummy, Fails to Solidify Presence of impurities.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. If that fails, attempt to dissolve the oil in a minimal amount of a suitable hot solvent and allow it to cool slowly for recrystallization.[2][3]
Residual solvent from the reaction.Ensure the product is thoroughly dried under vacuum after filtration.
Discolored Product (e.g., dark brown or reddish) Formation of colored byproducts or oxidation.Wash the crude product with a sodium bisulfite solution to remove residual bromine.[4] Consider treating the recrystallization solution with activated charcoal to remove colored impurities.[1][5]
The reaction temperature was too high.Maintain careful temperature control during the bromination reaction.
Incomplete Removal of Starting Material (4-nitroaniline) Insufficient brominating agent.Use a slight excess of the brominating agent and monitor the reaction to completion by TLC.
Inefficient purification.Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to separate the more polar 4-nitroaniline (B120555) from the desired product.
Frequently Asked Questions (FAQs)

Q1: What is the purpose of pouring the reaction mixture into ice water during the work-up?

Pouring the reaction mixture into a large volume of ice water serves two primary purposes. First, it quenches the reaction by rapidly diluting the reagents and lowering the temperature. Second, it causes the organic product, this compound, which is typically insoluble in water, to precipitate out of the aqueous solution, allowing for its collection by filtration.[6]

Q2: My crude product is a pale yellow, but after recrystallization, it becomes a brighter yellow. Is this normal?

Yes, this is normal. The crude product may contain various impurities that can affect its color. Recrystallization is a purification process that removes these impurities, often resulting in a product with a more defined and vibrant color.

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] For this compound, common solvent systems include ethanol, ethanol/water mixtures, or acetic acid.[3] It is advisable to test small batches with different solvents to find the optimal one for your specific product.

Q4: What should I do if no crystals form upon cooling the recrystallization solution?

If crystals do not form, you can try several techniques to induce crystallization:

  • Scratch the inner surface of the flask with a glass rod.[2]

  • Add a seed crystal of pure this compound to the solution.

  • Cool the solution in an ice bath to further decrease the solubility of the product.[2]

  • If the solution is too dilute, evaporate some of the solvent and allow it to cool again.

Q5: How can I confirm the purity of my final product?

The purity of the synthesized this compound can be assessed using several analytical techniques. The most common methods include:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.

  • Spectroscopic Methods: Techniques like NMR, IR, and Mass Spectrometry can confirm the structure and identify any impurities.

Experimental Protocol: Work-up and Purification of this compound

This protocol outlines the general procedure for the work-up and purification of this compound following its synthesis.

1. Quenching and Precipitation:

  • Once the reaction is complete, allow the reaction mixture to cool to room temperature.
  • Slowly and carefully pour the reaction mixture into a beaker containing a large volume of ice water with constant stirring.
  • A yellow solid, the crude this compound, should precipitate.

2. Isolation of Crude Product:

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.
  • Wash the solid with several portions of cold water to remove any water-soluble impurities and residual acid.
  • Continue to draw air through the filter cake for a period to partially dry the product.

3. (Optional) Neutralization and Decolorization:

  • If residual acid is a concern, the crude solid can be suspended in a dilute sodium bicarbonate solution, stirred, and then filtered again.
  • If the product is highly discolored due to excess bromine, it can be washed with a dilute solution of sodium bisulfite until the color of bromine is no longer visible.[4]

4. Recrystallization for Purification:

  • Transfer the crude solid to an Erlenmeyer flask.
  • Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol).
  • Heat the mixture on a hot plate with stirring until the solid completely dissolves.[2]
  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[1] Reheat the solution to boiling for a few minutes.
  • Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.
  • Allow the filtrate to cool slowly to room temperature. Crystals of pure this compound should form.
  • To maximize the yield, the flask can be placed in an ice bath once it has reached room temperature.[2]

5. Final Product Isolation and Drying:

  • Collect the purified crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
  • Dry the purified this compound in a desiccator or a vacuum oven to remove all traces of solvent.

Visualizations

Workup_Workflow reaction_mixture Reaction Mixture quench Quench in Ice Water reaction_mixture->quench precipitation Precipitation of Crude Product quench->precipitation filtration1 Vacuum Filtration precipitation->filtration1 crude_product Crude this compound filtration1->crude_product recrystallization Recrystallization crude_product->recrystallization hot_filtration Hot Filtration (optional, with charcoal) recrystallization->hot_filtration crystallization Crystallization hot_filtration->crystallization filtration2 Vacuum Filtration crystallization->filtration2 drying Drying filtration2->drying pure_product Pure this compound drying->pure_product

Caption: Work-up and purification workflow for this compound.

Troubleshooting_Logic start Initial Work-up Issue low_yield Low Yield? start->low_yield oily_product Oily/Gummy Product? low_yield->oily_product No check_tlc Check Reaction Completion (TLC) low_yield->check_tlc Yes discolored_product Discolored Product? oily_product->discolored_product No induce_crystallization Induce Crystallization oily_product->induce_crystallization Yes charcoal_treatment Use Activated Charcoal discolored_product->charcoal_treatment Yes pure_product Proceed to Final Product discolored_product->pure_product No optimize_filtration Optimize Filtration Technique check_tlc->optimize_filtration recrystallize Recrystallize Product induce_crystallization->recrystallize bisulfite_wash Wash with Sodium Bisulfite charcoal_treatment->bisulfite_wash

Caption: Troubleshooting logic for common work-up issues.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Characterization of 3-Bromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 3-Bromo-4-nitroaniline, a crucial intermediate in the synthesis of various pharmaceuticals and dyes. The selection of an appropriate analytical method is paramount for ensuring the quality, purity, and consistency of this compound in research, development, and manufacturing. This document presents a comparative overview of chromatographic, spectroscopic, and thermal analysis techniques, supported by experimental data and detailed methodologies to aid in method selection and implementation.

Chromatographic Techniques: Purity and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities and for its quantitative determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. It offers excellent quantitative performance.

Experimental Protocol:

A typical HPLC method for the analysis of nitroaniline derivatives involves the following:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, often with a small percentage of formic acid to improve peak shape. A common starting point is a 50:50 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 254 nm or 380 nm, where nitroanilines exhibit strong absorbance.[1]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol (B129727) or acetonitrile (e.g., 1 mg/mL) and then diluted to the desired concentration with the mobile phase.

Performance Characteristics (Based on data for related nitroanilines):

ParameterTypical Performance
Linearity (R²) > 0.999[2][3]
Limit of Detection (LOD) 0.03 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.1 - 0.7 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%

Note: The performance data presented is based on validated methods for closely related nitroaniline compounds and serves as a strong indicator of the expected performance for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While nitroanilines can be thermally labile, GC-MS can be employed with careful optimization of the injection temperature. The mass spectrometer provides definitive identification of the analyte and any impurities.

Experimental Protocol:

A general GC-MS method for bromoaniline isomers can be adapted as follows:[4]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: Optimized to ensure volatilization without degradation (e.g., 250 °C). A splitless injection is often used for trace analysis.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 1 minute, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Full scan mode is used for identification, and selected ion monitoring (SIM) mode can be used for enhanced sensitivity in quantitative analysis.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.

Performance Characteristics (Based on data for related bromo-anilines):

ParameterTypical Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 5%

Note: Performance data is extrapolated from methods for similar bromo- and nitro-substituted anilines.

Workflow for Chromatographic Analysis of this compound

cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent (Methanol for HPLC, Dichloromethane for GC) Sample->Dissolution Dilution Dilute to working concentration Dissolution->Dilution HPLC_System HPLC System (C18 Column, UV Detector) Dilution->HPLC_System Inject GCMS_System GC-MS System (Capillary Column, MS Detector) Dilution->GCMS_System Inject HPLC_Data Chromatogram Acquisition HPLC_System->HPLC_Data HPLC_Quant Quantification (Peak Area vs. Standard) HPLC_Data->HPLC_Quant Purity_Report_HPLC Purity_Report_HPLC HPLC_Quant->Purity_Report_HPLC Generate Report GCMS_Data Chromatogram and Mass Spectra Acquisition GCMS_System->GCMS_Data GCMS_ID Identification (Mass Spectrum Library Matching) GCMS_Data->GCMS_ID Purity_Report_GCMS Purity_Report_GCMS GCMS_ID->Purity_Report_GCMS Generate Report cluster_techniques Spectroscopic Analysis cluster_info Information Obtained Unknown This compound (Structure to be confirmed) FTIR FT-IR Spectroscopy Unknown->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Unknown->NMR UVVis UV-Vis Spectroscopy Unknown->UVVis Func_Groups Presence of -NH₂, -NO₂, and C-Br functional groups FTIR->Func_Groups Provides Connectivity Proton and Carbon environment, Connectivity of atoms NMR->Connectivity Provides Electronic_Transitions Conjugated system and electronic transitions UVVis->Electronic_Transitions Provides Confirmed_Structure Confirmed Structure of This compound Func_Groups->Confirmed_Structure Connectivity->Confirmed_Structure Electronic_Transitions->Confirmed_Structure cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample This compound Sample DSC_Instrument DSC Instrument Sample->DSC_Instrument TGA_Instrument TGA Instrument Sample->TGA_Instrument DSC_Heating Controlled Heating (e.g., 10 °C/min) DSC_Instrument->DSC_Heating DSC_Data Measure Heat Flow DSC_Heating->DSC_Data DSC_Result Melting Point, Purity DSC_Data->DSC_Result TGA_Heating Controlled Heating (e.g., 10 °C/min) TGA_Instrument->TGA_Heating TGA_Data Measure Mass Loss TGA_Heating->TGA_Data TGA_Result Decomposition Temperature, Thermal Stability TGA_Data->TGA_Result

References

1H NMR Analysis of 3-Bromo-4-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-4-nitroaniline. It is designed to assist researchers in the identification, characterization, and purity assessment of this compound, which serves as a crucial building block in the synthesis of various pharmaceutical and dyestuff molecules. This document presents a comparative analysis with related compounds, supported by experimental data and a detailed experimental protocol for spectral acquisition.

Predicted 1H NMR Spectral Data of this compound and Comparison with Analogs

The 1H NMR spectrum of this compound is predicted based on the well-established principles of substituent effects on the chemical shifts (δ) and coupling constants (J) of aromatic protons. The electron-withdrawing nature of the nitro (-NO₂) and bromo (-Br) groups, and the electron-donating nature of the amino (-NH₂) group, all influence the electronic environment of the protons on the benzene (B151609) ring, leading to a predictable pattern of signals.

The predicted and experimental 1H NMR data for this compound and its analogs are summarized in the table below. The data for the analogs provide a strong basis for the predicted values for the target compound.

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)Predicted/Experimental Splitting PatternPredicted/Experimental Coupling Constant (J, Hz)
This compound H-2~7.8 - 8.0dJ ≈ 2.5 Hz (meta)
H-5~6.8 - 7.0ddJ ≈ 9.0 Hz (ortho), 2.5 Hz (meta)
H-6~7.5 - 7.7dJ ≈ 9.0 Hz (ortho)
-NH₂~5.0 - 6.0br s-
4-Nitroaniline H-2, H-68.13d9.0
H-3, H-56.67d9.0
-NH₂4.29br s-
3-Bromoaniline H-26.95t1.8
H-46.95ddd7.8, 1.8, 1.2
H-56.95t7.8
H-66.70ddd7.8, 1.8, 1.2
-NH₂3.71s-
4-Bromoaniline H-2, H-67.23d8.7
H-3, H-56.55d8.7
-NH₂3.65br s-

Note: Predicted values for this compound are based on additive substituent effects and comparison with analogs. Experimental values for analogs are sourced from publicly available spectral databases.

Experimental Protocol for 1H NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of a 1H NMR spectrum of aromatic amines like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shift of labile protons, such as those of the amino group.

  • Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution to a final concentration of 0.03-0.05% (v/v). TMS provides a reference signal at 0.00 ppm.

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

2. NMR Spectrometer Setup:

  • The 1H NMR spectrum should be acquired on a spectrometer with a proton resonance frequency of 300 MHz or higher to ensure adequate signal dispersion.

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • Acquisition Time: Typically 2-4 seconds.

  • Relaxation Delay: A delay of 1-2 seconds between pulses is usually adequate.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption signals.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) to elucidate the connectivity of the protons.

Visualization of 1H NMR Signal Relationships

The following diagram illustrates the predicted signaling pathways and coupling relationships for the aromatic protons of this compound.

G H2 H-2 (~7.8-8.0 ppm) d H5 H-5 (~6.8-7.0 ppm) dd H2->H5 meta coupling (J ≈ 2.5 Hz) H6 H-6 (~7.5-7.7 ppm) d H5->H6 ortho coupling (J ≈ 9.0 Hz) NH2 -NH₂ Br -Br NO2 -NO₂

Caption: Predicted 1H NMR coupling network for this compound.

Interpreting the Mass Spectrum of 3-Bromo-4-nitroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical compounds are paramount. This guide provides a detailed interpretation of the mass spectrum of 3-Bromo-4-nitroaniline and compares mass spectrometry with other analytical techniques for its analysis.

Mass Spectrometry Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common method used to generate its mass spectrum.

Molecular Ion Peak and Isotopic Pattern:

The mass spectrum of this compound exhibits a characteristic molecular ion peak, which is split into two adjacent peaks of nearly equal intensity, a signature feature for compounds containing a single bromine atom. This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 ratio. The molecular formula of this compound is C₆H₅BrN₂O₂, with a molecular weight of approximately 217.02 g/mol .[1] Consequently, the mass spectrum will show two molecular ion peaks at m/z (mass-to-charge ratio) values of 215 (for the molecule containing ⁷⁹Br) and 217 (for the molecule containing ⁸¹Br).

Fragmentation Pathway:

Upon electron ionization, the this compound molecule undergoes fragmentation, breaking into smaller, charged particles. The analysis of these fragments provides valuable information about the molecule's structure. A plausible fragmentation pathway is outlined below:

fragmentation_pathway M C₆H₅BrN₂O₂⁺˙ m/z 215/217 F1 [M - NO₂]⁺ m/z 169/171 M->F1 -NO₂ F3 [M - Br]⁺ m/z 136 M->F3 -Br F2 [M - NO₂ - HCN]⁺ m/z 142/144 F1->F2 -HCN F4 [C₅H₃N]⁺˙ m/z 77 F2->F4 -Br, -H

Fragmentation Pathway of this compound

A key fragmentation step for nitroaromatic compounds is the loss of the nitro group (NO₂), which has a mass of 46 Da. For this compound, this results in a prominent fragment ion peak at m/z 169/171. Further fragmentation can occur, such as the loss of a bromine radical (Br•), leading to other characteristic peaks in the spectrum.

Comparison of Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, other analytical techniques can also be employed for the identification and quantification of this compound. The choice of technique often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

Analytical TechniquePrinciplePerformance Characteristics
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.Provides detailed structural information and molecular weight. High sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, with detection by UV absorbance.Good for quantification and separation of isomers. Widely available and robust.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Offers very high sensitivity and selectivity, suitable for complex matrices and trace analysis.
Spectrophotometry Measures the absorption of light by a compound at a specific wavelength.Simple, cost-effective, and suitable for quantitative analysis of pure samples or simple mixtures.

Experimental Protocols

Mass Spectrometry (Electron Ionization - Direct Inlet Probe):

A common method for analyzing solid, thermally stable compounds like this compound is through a direct inlet probe in an electron ionization mass spectrometer.

  • Sample Preparation: A small amount of the solid this compound sample is placed in a capillary tube.

  • Instrument Setup: The mass spectrometer is operated in the electron ionization (EI) mode. The ion source temperature is typically set between 200-250°C. The electron energy is set to 70 eV.

  • Sample Introduction: The capillary tube containing the sample is inserted into the direct inlet probe. The probe is then introduced into the ion source of the mass spectrometer through a vacuum lock.

  • Data Acquisition: The probe is heated, causing the sample to vaporize directly into the ion source where it is ionized by the electron beam. The resulting ions are then accelerated and analyzed by the mass analyzer. The mass spectrum is recorded over a suitable m/z range (e.g., 50-300).

  • Data Analysis: The acquired mass spectrum is analyzed to identify the molecular ion peaks and the major fragment ions. The isotopic pattern of bromine should be clearly visible in the molecular ion and any bromine-containing fragments.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound and positions this technique in the context of other analytical methods. For researchers in drug development and related fields, this information is crucial for the confident identification and characterization of this and similar compounds.

References

A Researcher's Guide to 3-Bromo-4-nitroaniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the selection of the right chemical intermediate is paramount to synthetic success. 3-Bromo-4-nitroaniline, a versatile substituted aniline (B41778), serves as a crucial building block in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1] Its utility stems from the unique electronic and steric properties conferred by the bromo and nitro functional groups. This guide provides an objective, data-driven comparison of this compound with other relevant bromoaniline isomers to inform substrate selection in various synthetic applications.

Physicochemical Properties: A Quantitative Comparison

The reactivity and handling characteristics of anilines are dictated by their fundamental physicochemical properties. The presence of a strong electron-withdrawing nitro group and a moderately electron-withdrawing bromine atom significantly influences the melting point, boiling point, and basicity (pKa) of the parent aniline molecule.

As shown in the table below, the addition of a nitro group generally increases the melting point and boiling point due to stronger intermolecular forces. Furthermore, electron-withdrawing groups decrease the electron density on the amino nitrogen, making the aniline less basic, which is reflected in a lower pKa value.[1] For instance, the pKa of p-nitroaniline is significantly lower (1.00) than that of aniline (4.60) or p-bromoaniline (3.91), indicating its much weaker basicity.[1]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted/Experimental)
This compound C₆H₅BrN₂O₂217.02168 - 177[1]339.3 (Predicted)[2]-0.07 (Predicted)[2]
2-Bromoaniline C₆H₆BrN172.0229 - 32[3]2292.53[4]
4-Bromoaniline (B143363) C₆H₆BrN172.0260 - 68[5][6]243[5]3.91[1]
2-Bromo-3-nitroaniline C₆H₅BrN₂O₂217.02N/AN/AN/A
4-Bromo-3-nitroaniline C₆H₅BrN₂O₂217.02128 - 132[7]299.7 (Predicted)[7]N/A
2-Bromo-5-nitroaniline C₆H₅BrN₂O₂217.02139 - 141[8]N/AN/A

Comparative Reactivity and Performance

The synthetic performance of bromoanilines is largely governed by the electronic effects of their substituents. The amino group (-NH₂) is a strong activating, ortho, para-directing group for electrophilic aromatic substitution, while the bromine atom is a deactivating, ortho, para-directing group. The nitro group (-NO₂) is a strong deactivating, meta-directing group.[2][6] These competing influences dictate the reactivity in key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. This step is favored by electron-poor aryl halides.[9] Consequently, the presence of a strong electron-withdrawing nitro group on the ring enhances the reactivity of the C-Br bond.

A comparative kinetic study of the Suzuki reaction demonstrated that 4-bromonitrobenzene (containing an electron-withdrawing -NO₂ group) reacts significantly faster than 4-bromoaniline (containing an electron-donating -NH₂ group).[10] This principle makes this compound a more reactive substrate for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions compared to simple bromoanilines. The reactivity trend for halogens is generally I > Br > Cl, making bromoanilines a good balance of reactivity and stability.[7][11]

Logical Relationship: Substituent Effects on Suzuki Coupling Reactivity

G subst Substituent on Bromoaniline Ring ewg Electron-Withdrawing Group (e.g., -NO2) subst->ewg Type edg Electron-Donating Group (e.g., -NH2, -OCH3) subst->edg Type high Increased Reactivity (Faster Coupling) ewg->high Leads to low Decreased Reactivity (Slower Coupling) edg->low Leads to reactivity Reactivity of C-Br Bond in Oxidative Addition high->reactivity low->reactivity

Caption: Influence of substituent electronic effects on Suzuki coupling reactivity.

Diazotization and Azo Dye Synthesis

Aniline and its derivatives are primary precursors for the synthesis of azo dyes via a two-step process: diazotization followed by azo coupling.[4] this compound is a key intermediate in the production of azo dyes.[1] The amino group is converted into a diazonium salt, which then acts as an electrophile and couples with an electron-rich aromatic compound (like a phenol (B47542) or another aniline) to form the characteristic -N=N- azo linkage.[4][12] The bromo and nitro substituents on the diazonium salt act as electron-withdrawing groups, which can influence the color and lightfastness of the resulting dye.[4]

Experimental Protocols

Detailed and reliable protocols are crucial for reproducible results. The following sections provide established methodologies for key reactions involving bromoanilines.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction, which can be adapted for various bromoaniline substrates.[3][13]

Materials:

  • Bromoaniline substrate (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O mixture, 10:1, 5 mL)

Procedure:

  • To an oven-dried reaction vial, add the bromoaniline substrate, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Seal the vial and place it in a preheated oil bath at 90-100 °C.

  • Stir the reaction mixture for the specified time (typically 4-24 hours), monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G start Start reagents Combine Bromoaniline, Boronic Acid, Pd Catalyst, Base start->reagents inert Inert Atmosphere (Argon Purge) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (90-100 °C, 4-24h) solvent->heat workup Aqueous Workup (EtOAc, H2O, Brine) heat->workup purify Purify (Column Chromatography) workup->purify end End (Coupled Product) purify->end

References

A Comparative Guide to the Reactivity of Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of the chemical reactivity of substituted anilines is crucial for synthesis, functionalization, and predicting metabolic pathways. Nitroanilines, existing as ortho (o-), meta (m-), and para (p-) isomers, serve as vital intermediates in the manufacturing of dyes, pharmaceuticals, and other specialty chemicals. However, the position of the electron-withdrawing nitro group (—NO₂) relative to the electron-donating amino group (—NH₂) dramatically alters the electronic environment of the aromatic ring and the amino group, leading to significant differences in reactivity.

This guide provides an objective comparison of the reactivity of o-, m-, and p-nitroaniline, supported by experimental data. We will delve into their basicity, susceptibility to electrophilic aromatic substitution, and propensity for reduction, offering a clear framework for selecting the appropriate isomer for a given chemical transformation.

A Researcher's Guide to the Spectroscopic Validation of 3-Bromo-4-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, the unambiguous confirmation of a synthesized molecule's structure is paramount. This guide provides a comparative framework for the validation of 3-Bromo-4-nitroaniline, a key intermediate in the synthesis of dyes and pharmaceuticals, using fundamental spectroscopic techniques.[1] We present a representative synthesis protocol and detailed spectroscopic data for the target molecule, its starting material, and a potential isomeric byproduct to illustrate the power of spectroscopy in ensuring chemical identity and purity.

Experimental Protocols

A plausible synthetic route to this compound involves the electrophilic bromination of 4-nitroaniline (B120555). The following protocol is a representative method for this transformation.

Synthesis of this compound from 4-Nitroaniline

To a solution of 4-nitroaniline (10.0 g, 72.4 mmol) in glacial acetic acid (150 mL), elemental bromine (3.7 mL, 72.4 mmol) is added dropwise with stirring at room temperature. The reaction mixture is then gently heated to 60°C for 2 hours. After cooling to room temperature, the mixture is poured into ice-water (500 mL), leading to the precipitation of the crude product. The solid is collected by vacuum filtration, washed with copious amounts of water to remove acetic acid, and then with a cold, dilute sodium thiosulfate (B1220275) solution to quench any unreacted bromine. The crude product is then recrystallized from ethanol (B145695) to yield pure this compound as a yellow solid.

Spectroscopic Analysis Protocols

  • Infrared (IR) Spectroscopy: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H NMR spectrum is acquired on an NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

    • ¹³C NMR: A more concentrated sample, dissolved in a suitable deuterated solvent, is used to acquire the ¹³C NMR spectrum.

  • Mass Spectrometry (MS): The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) or a direct insertion probe. Electron Ionization (EI) is a common method for generating ions. The mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for the target product, the starting material, and a potential isomeric byproduct. These tables are crucial for validating the success of the synthesis and the purity of the isolated compound.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Peaks (cm⁻¹)Functional Group Assignment
This compound (Product) ~3480, ~3370N-H stretching (primary amine)
~1630N-H bending
~1500, ~1330N-O stretching (nitro group)
~820C-H out-of-plane bending (aromatic)
~650C-Br stretching
4-Nitroaniline (Starting Material) ~3480, ~3350N-H stretching (primary amine)[2]
~1640N-H bending[3]
~1500, ~1310N-O stretching (nitro group)[3]
~830C-H out-of-plane bending (aromatic)
2-Bromo-4-nitroaniline (Isomer) ~3490, ~3380N-H stretching (primary amine)
~1620N-H bending
~1510, ~1340N-O stretching (nitro group)
~880, ~820C-H out-of-plane bending (aromatic)
~740C-Br stretching

Table 2: ¹H NMR Spectroscopy Data (in DMSO-d₆)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound (Product) ~8.05d1HAr-H
~7.20d1HAr-H
~7.00dd1HAr-H
~6.50s (br)2H-NH₂
4-Nitroaniline (Starting Material) ~7.93d2HAr-H ortho to -NO₂[4]
~6.71s (br)2H-NH₂[4]
~6.58d2HAr-H ortho to -NH₂[4]
2-Bromo-4-nitroaniline (Isomer) ~8.30d1HAr-H ortho to -NO₂
~7.90dd1HAr-H
~6.80d1HAr-H ortho to -NH₂
~6.00s (br)2H-NH₂

Table 3: ¹³C NMR Spectroscopy Data (in DMSO-d₆)

CompoundExpected Chemical Shifts (δ, ppm)
This compound (Product) ~152, 140, 135, 128, 118, 109
4-Nitroaniline (Starting Material) 155.8, 135.7, 126.5, 112.4[4]
2-Bromo-4-nitroaniline (Isomer) ~150, 145, 132, 125, 115, 110

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound (Product) 216, 218 (approx. 1:1 ratio)186, 188 ([M-NO]⁺), 170, 172 ([M-NO₂]⁺), 107, 91
4-Nitroaniline (Starting Material) 138[5]108 ([M-NO]⁺), 92 ([M-NO₂]⁺), 65[5][6]
2-Bromo-4-nitroaniline (Isomer) 216, 218 (approx. 1:1 ratio)[7]186, 188 ([M-NO]⁺), 170, 172 ([M-NO₂]⁺), 107, 91[7]

Visualizing the Workflow

The following diagram illustrates the logical flow of the synthesis and subsequent spectroscopic validation of this compound.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_data_analysis Data Analysis & Comparison Start 4-Nitroaniline + Bromine Reaction Electrophilic Aromatic Substitution (Acetic Acid, 60°C) Start->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product This compound Purification->Product IR FTIR Spectroscopy Product->IR NMR ¹H & ¹³C NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS Compare Compare experimental data with reference spectra of starting material, product, and potential byproducts. IR->Compare NMR->Compare MS->Compare Final_Validation Structure Confirmed Compare->Final_Validation Impurity_Detected Impurity Detected / Incorrect Isomer Compare->Impurity_Detected

Caption: Workflow for Synthesis and Spectroscopic Validation.

Interpretation and Conclusion

The successful synthesis of this compound is confirmed when the experimental spectroscopic data for the purified product aligns with the reference data in Tables 1-4 and is distinctly different from the data for 4-nitroaniline and 2-bromo-4-nitroaniline.

  • IR Spectroscopy provides crucial information about the functional groups present. The disappearance of certain aromatic C-H bending patterns from the starting material and the appearance of a C-Br stretch, alongside the persistent N-H and N-O stretches, indicates the desired transformation.

  • ¹H NMR Spectroscopy is particularly powerful for distinguishing between isomers. The number of signals, their chemical shifts, and their coupling patterns in the aromatic region provide a unique fingerprint for the substitution pattern on the benzene (B151609) ring. The predicted spectrum for this compound is significantly different from that of the symmetric 4-nitroaniline and the isomeric 2-bromo-4-nitroaniline.

  • ¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The number of distinct signals will correspond to the number of chemically non-equivalent carbon atoms, confirming the substitution pattern.

  • Mass Spectrometry confirms the molecular weight of the product. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive indicator of a monobrominated compound.[7][8] The fragmentation pattern can further support the proposed structure.

By employing this multi-technique spectroscopic approach, researchers can confidently validate the synthesis of this compound, ensuring the quality and reliability of their results for subsequent applications in research and development.

References

A Comparative Guide to the Quantitative Analysis of 3-Bromo-4-nitroaniline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates like 3-bromo-4-nitroaniline is crucial for ensuring the integrity of research and the quality of pharmaceutical products.[1] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity for the analysis of various compounds, including nitroanilines.[2][3] This guide provides a comparative overview of HPLC for the quantitative analysis of this compound, supported by representative experimental data and detailed methodologies.

Comparison of Analytical Techniques

HPLC is a versatile and widely used method for the analysis of organic molecules.[8] However, other techniques can also be employed for the quantification of this compound. The following table compares a proposed HPLC method with Gas Chromatography (GC), another common analytical technique.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.[6]Required; the compound must be volatile or amenable to derivatization.
Instrumentation HPLC system with a UV or PDA detector.GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Typical Stationary Phase C18 reversed-phase silica (B1680970) gel.Phenyl-methylpolysiloxane capillary column.
Typical Mobile Phase Acetonitrile/Water or Methanol/Water mixture.[4][5]Inert carrier gas (e.g., Helium, Nitrogen).
Sensitivity High (ng to pg range).High (pg to fg range, especially with MS).
Resolution Excellent for isomers and closely related compounds.High, particularly for volatile compounds.
Throughput Moderate to high.High.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for polar compounds.[2][3]

Experimental Protocols

Below are detailed experimental protocols for a proposed HPLC method for the quantitative analysis of this compound.

Proposed HPLC Method

This method is adapted from established procedures for the analysis of bromo- and nitroaniline isomers.[4][5][9][10]

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Reagents and Materials:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade, for sample preparation)

3. Chromatographic Conditions:

Parameter Condition
Stationary Phase C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of Acetonitrile and Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

4. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a known amount of the sample containing this compound, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the calibration range.

5. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solution and record the peak area for this compound.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Method Validation Summary (Representative Data)

The following table summarizes the typical validation parameters for an HPLC method for a nitroaniline compound.[6][7]

Parameter Result
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Specificity No interference from common impurities or degradation products.

Visualizations

The following diagrams illustrate the logical workflow of the analytical process.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh_std Weigh Reference Standard dissolve_std Dissolve in Methanol weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Methanol weigh_sample->dissolve_sample dilute_sample Dilute to Final Concentration dissolve_sample->dilute_sample dilute_sample->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Sample Concentration integrate->quantify calibrate->quantify

Experimental workflow for HPLC analysis.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs analyte This compound Sample analysis Instrumental Analysis analyte->analysis method Validated HPLC Method method->analysis data Chromatographic Data (Peak Area, Retention Time) analysis->data result Quantitative Result (Concentration/Purity) data->result

References

A Comparative Guide to Brominating Agents for Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromine atom onto an aniline (B41778) scaffold is a cornerstone transformation in organic synthesis, pivotal for the development of pharmaceuticals, agrochemicals, and functional materials. The choice of brominating agent is critical, directly influencing the reaction's yield, regioselectivity, and scalability. This guide provides an objective comparison of common brominating agents for anilines, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Performance Comparison of Brominating Agents

The reactivity of the aniline ring, highly activated by the electron-donating amino group, presents a challenge for controlled bromination. While some reagents are potent and non-selective, others offer milder conditions and precise control over the position of bromination. The following table summarizes the performance of several key brominating agents.

Data Presentation: Summary of Brominating Agent Performance
Brominating AgentTypical Substrate(s)Reaction ConditionsYield (%)SelectivityKey Advantages & Disadvantages
Molecular Bromine (Br₂) Aniline, Activated ArenesPolar solvents (e.g., Bromine water) at room temperature.[1][2]>95%Poor; typically forms 2,4,6-tribromoaniline.[1][2]Advantages: Inexpensive, highly reactive. Disadvantages: Hazardous liquid, difficult to handle, often leads to over-bromination, requires protection of the amine for mono-substitution.[3][4]
N-Bromosuccinimide (NBS) Electron-rich aromatics (anilines, phenols).[5][6]Varies with solvent (e.g., DMF, MeCN, Dioxane), often at room temperature.[7][8]50-98%High para-selectivity in polar solvents like DMF; can be tuned by solvent choice.[6][7]Advantages: Solid, easier and safer to handle than Br₂; selectivity is tunable.[8][9] Disadvantages: Can be less reactive for deactivated systems.
Copper(II) Bromide (CuBr₂) Unprotected Anilines, Phenols, Aryl Ethers.[9][10]Acetonitrile or ionic liquids, ambient to 40 °C.[9][10][11]88-96%Excellent regioselectivity for para-substitution.[10][11][12]Advantages: Mild reaction conditions, high yields for direct monobromination of unprotected anilines.[9][10] Disadvantages: Requires a stoichiometric amount of copper salt.
Pyridinium Tribromide (Py·HBr·Br₂) Activated Aromatics, Alkenes.[13][14]Polar solvents (e.g., Acetic Acid, THF) at room temperature.[13]HighSimilar to molecular bromine but more controlled.Advantages: Stable, non-volatile solid; safer alternative to liquid Br₂; easy to handle.[14][15] Disadvantages: Releases corrosive HBr as a byproduct.
Oxidative Systems (e.g., NaBr/Oxone®) Anilines, AnisolesAcetic acid or other polar solvents at room temperature.[16]84-98%High para-selectivity.[3]Advantages: "Green" and eco-friendly approach; generates bromine in situ from stable salts.[3][17] Disadvantages: May require optimization of oxidant and acid catalyst.
Cu-Catalyzed Oxidative Bromination Free AnilinesCuSO₄ (cat.), NaBr, Na₂S₂O₈ in CH₃CN/H₂O at 7-25 °C.[18][19]~94%High regioselectivity for monobromination.[18]Advantages: Uses only a catalytic amount of copper, readily available reagents, mild conditions, eco-friendly.[18][19] Disadvantages: Reaction times can be long.

Visualizing the Process: Mechanisms and Workflows

Understanding the underlying chemical pathway and the experimental sequence is crucial for successful synthesis. The following diagrams illustrate the general mechanism for the electrophilic bromination of aniline and a typical experimental workflow.

Caption: Simplified mechanism of electrophilic aromatic substitution for bromination.[9]

G cluster_workflow General Experimental Workflow A 1. Reaction Setup Dissolve aniline substrate in appropriate solvent. B 2. Reagent Addition Add brominating agent (e.g., NBS solution) dropwise at specified temp. A->B C 3. Reaction Monitoring Stir mixture for required time. Monitor progress via TLC/HPLC. B->C D 4. Workup Quench reaction, perform extraction with organic solvent. C->D E 5. Purification Dry organic layer, evaporate solvent, purify via chromatography or recrystallization. D->E

Caption: Experimental workflow for a typical aniline bromination reaction.[20]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments cited in this guide. These should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Monobromination of an Aniline Derivative using NBS

This protocol is adapted for the regioselective synthesis of 4-bromo-3-(trifluoromethyl)aniline.[20]

  • Materials:

    • 3-(Trifluoromethyl)aniline (B124266) (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Round-bottom flask, magnetic stir bar, dropping funnel

  • Procedure:

    • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)aniline in anhydrous DMF.

    • Reagent Addition: In a separate flask, prepare a solution of NBS (1.0 eq) in anhydrous DMF. Add this solution dropwise to the aniline solution at room temperature (20-25 °C) with continuous stirring.[20]

    • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 3 hours.[20] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Workup: Upon completion, dilute the reaction mixture with ethyl acetate.[20] Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Isolation and Purification: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[20] Filter the drying agent and concentrate the organic solution under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 4-bromo-3-(trifluoromethyl)aniline.

Protocol 2: Direct para-Bromination using Copper(II) Bromide in an Ionic Liquid

This protocol describes a method for the direct, regioselective bromination of unprotected anilines.[10][11][12]

  • Materials:

    • Substituted Aniline (e.g., 2-methylaniline) (1.0 eq)

    • Copper(II) Bromide (CuBr₂) (3.0 eq)

    • Ionic Liquid (e.g., 1-hexyl-3-methylimidazolium (B1224943) bromide)

    • Diethyl ether

    • Deionized water

    • Round-bottom flask, magnetic stir bar

  • Procedure:

    • Reaction Setup: To a round-bottom flask containing the ionic liquid, add the substituted aniline (1.0 eq) and CuBr₂ (3.0 eq).[12]

    • Reaction: Stir the resulting mixture vigorously at room temperature. The reaction time is typically short, ranging from 10 minutes to a few hours depending on the substrate.[10][12] For 2-methylaniline, the reaction is complete in approximately 1 hour.[12]

    • Workup: After the reaction is complete (as determined by TLC or GC-MS), add deionized water to the reaction mixture.

    • Isolation and Purification: Extract the product from the aqueous mixture using diethyl ether (3x). Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified if necessary. This method typically results in high yields (e.g., ~95% for 4-bromo-2-methylaniline) with excellent para-selectivity.[12]

Protocol 3: Controlled Bromination via Acetylation

To achieve selective monobromination with molecular bromine, the highly activating amino group is first protected as an acetamide.[21]

  • Materials:

    • Aniline (1.0 eq)

    • Acetic Anhydride (B1165640)

    • Bromine (Br₂)

    • Acetic Acid

    • Aqueous acid or base (for hydrolysis)

    • Round-bottom flask, magnetic stir bar

  • Procedure:

    • Protection (Acetylation): React aniline with acetic anhydride to form acetanilide (B955). This moderates the activating nature of the amino group.[21][22]

    • Bromination: Dissolve the resulting acetanilide in glacial acetic acid. Add a solution of bromine in acetic acid dropwise while stirring. The bulky acetyl group sterically hinders the ortho positions, favoring substitution at the para position.[21][22]

    • Deprotection (Hydrolysis): After the bromination is complete, the resulting p-bromoacetanilide is hydrolyzed by heating with aqueous acid or base to remove the acetyl group.

    • Isolation: Neutralize the reaction mixture and isolate the p-bromoaniline product, which often precipitates and can be collected by filtration. This multi-step process allows for the controlled synthesis of p-bromoaniline, avoiding the formation of the tribrominated product.[21]

References

A Spectroscopic Journey: Synthesis and Characterization of 3-Bromo-4-nitroaniline and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic evolution from acetanilide (B955) to 3-Bromo-4-nitroaniline, providing researchers and drug development professionals with key data and experimental insights.

This guide offers an objective comparison of the spectroscopic characteristics of this compound and its precursors, acetanilide and p-nitroaniline. By presenting experimental data in a clear, tabular format and providing detailed synthetic protocols, this document serves as a valuable resource for scientists engaged in organic synthesis and drug discovery. The transformation of functional groups at each synthetic step is vividly illustrated through comparative analysis of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

From Precursor to Product: A Spectroscopic Comparison

The synthetic route from acetanilide to this compound involves two key transformations: the nitration of acetanilide to form p-nitroaniline, followed by the bromination of p-nitroaniline. Each of these steps imparts significant changes to the molecule's structure, which are directly observable through spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for acetanilide, p-nitroaniline, and this compound.

**Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹) **

Functional GroupAcetanilidep-NitroanilineThis compound (Predicted)
N-H Stretch~3300-3500 (Amide)~3350-3480 (Amine, two bands)~3350-3480 (Amine, two bands)
C-H Stretch (Aromatic)~3030-3080~3050-3100~3050-3100
C=O Stretch (Amide)~1650-1700--
N-O Stretch (Nitro)-~1510 (asymmetric), ~1349 (symmetric)~1515 (asymmetric), ~1345 (symmetric)
C-Br Stretch--~600-700

Table 2: ¹H NMR Spectroscopy Data (ppm)

ProtonAcetanilide (in DMSO-d₆)p-Nitroaniline (in CDCl₃)This compound (Predicted)
-NH- / -NH₂~9.9 (s, 1H)~4.38 (br s, 2H)(br s, 2H)
Aromatic H (ortho to -NHAc)~7.7 (d, 2H)--
Aromatic H (meta to -NHAc)~7.3 (t, 2H)--
Aromatic H (para to -NHAc)~7.0 (t, 1H)--
Aromatic H (ortho to -NH₂)-~6.61 (d, 2H)H-2 (~7.5, d), H-6 (~6.8, dd)
Aromatic H (ortho to -NO₂)-~8.07 (d, 2H)H-5 (~8.2, d)
-CH₃~2.1 (s, 3H)--

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
Acetanilide13593 (loss of ketene), 66, 43
p-Nitroaniline138108, 92, 80, 65
This compound216/218 (isotope pattern)Likely fragments from loss of NO₂, Br, and NH₂

Experimental Protocols

The synthesis of this compound is a two-step process starting from acetanilide.

Step 1: Synthesis of p-Nitroaniline from Acetanilide

This synthesis involves the nitration of acetanilide to form p-nitroacetanilide, followed by acidic hydrolysis.

a) Nitration of Acetanilide:

  • In a beaker, dissolve 3.0 g of finely powdered acetanilide in 3 mL of glacial acetic acid with gentle warming.

  • Cool the solution and slowly add 6 mL of concentrated sulfuric acid with constant stirring.

  • Cool the mixture in an ice bath.

  • In a separate vessel, prepare a nitrating mixture by cautiously adding 1.5 mL of fuming nitric acid to 1.5 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.

  • Pour the mixture onto 100 g of crushed ice with stirring to precipitate the p-nitroacetanilide.

  • Filter the crude product and wash it thoroughly with cold water to remove excess acid.

b) Hydrolysis of p-Nitroacetanilide:

  • Transfer the crude p-nitroacetanilide to a round-bottom flask.

  • Add a mixture of 8 mL of concentrated sulfuric acid and 6 mL of water.

  • Heat the mixture gently under reflux for 20-30 minutes until the solid dissolves.

  • Pour the hot solution into a beaker containing 40 mL of cold water.

  • Neutralize the solution with a 2 M sodium hydroxide (B78521) solution until it is alkaline, which will precipitate the yellow p-nitroaniline.

  • Cool the mixture in an ice bath, filter the product, wash with cold water, and dry.

Step 2: Synthesis of this compound from p-Nitroaniline

This procedure involves the electrophilic bromination of p-nitroaniline.

  • In a suitable reaction vessel, dissolve p-nitroaniline in a minimal amount of concentrated sulfuric acid.

  • Cool the mixture in an ice-water bath.

  • Slowly add an equimolar amount of liquid bromine dropwise with constant stirring.

  • After the addition is complete, allow the reaction to proceed at room temperature for a specified time (monitoring by TLC is recommended).

  • Pour the reaction mixture onto crushed ice to precipitate the crude this compound.

  • Filter the solid, wash with a dilute solution of sodium bisulfite to remove excess bromine, and then with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.

Visualizing the Synthetic and Analytical Workflow

The following diagrams illustrate the synthetic pathway and the logical flow of the spectroscopic analysis.

Synthetic_Pathway Acetanilide Acetanilide pNitroacetanilide pNitroacetanilide Acetanilide->pNitroacetanilide Nitration (HNO₃, H₂SO₄) pNitroaniline pNitroaniline pNitroacetanilide->pNitroaniline Hydrolysis (H₂SO₄, H₂O) FinalProduct This compound pNitroaniline->FinalProduct Bromination (Br₂)

Caption: Synthetic pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis Acetanilide Acetanilide pNitroaniline pNitroaniline Acetanilide->pNitroaniline Product This compound pNitroaniline->Product IR IR Spectroscopy Product->IR NMR NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS

Caption: Logical workflow for spectroscopic analysis.

Discussion and Conclusion

The spectroscopic data clearly delineates the chemical transformations occurring at each step of the synthesis. The disappearance of the amide C=O stretch and the appearance of the characteristic nitro group stretches in the IR spectrum confirm the conversion of acetanilide to p-nitroaniline. The subsequent introduction of a bromine atom in the final product would be expected to show a C-Br stretching frequency in the fingerprint region.

The ¹H NMR spectra provide detailed information about the substitution pattern on the aromatic ring. The change from a more complex aromatic region in acetanilide to the characteristic AA'BB' system of p-nitroaniline is a clear indicator of the nitration at the para position. The predicted spectrum of this compound would show a more complex splitting pattern due to the loss of symmetry.

Mass spectrometry data corroborates the molecular weight of each compound and provides insights into their fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the mass spectrum of this compound would be a definitive characteristic for its identification.

This comprehensive guide provides the necessary spectroscopic and procedural information for researchers working with this compound and its precursors. The presented data and experimental protocols are intended to facilitate the synthesis, purification, and characterization of these important chemical intermediates.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Bromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 3-Bromo-4-nitroaniline, a compound requiring careful management due to its hazardous properties.

Immediate Safety and Handling Protocols

This compound is classified as a hazardous substance.[1][2] Inhalation, ingestion, or skin contact can be harmful.[1] It is crucial to handle this chemical in a well-ventilated area, preferably under a chemical fume hood, while wearing appropriate personal protective equipment (PPE).[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety glasses or goggles are mandatory.[1][3]

  • Hand Protection: Wear protective gloves.[1]

  • Skin and Body Protection: A lab coat or protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection: In case of dust formation, a dust respirator should be used.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol [2][4]
CAS Number 40787-96-0[1]

Step-by-Step Disposal Procedure

Disposal of this compound must be carried out in accordance with all local, state, and federal regulations. It is considered hazardous waste and requires disposal by a licensed waste management company.

Experimental Protocol for Waste Neutralization (if permissible and equipped):

Note: This is a generalized procedure and may need to be adapted based on institutional protocols and waste characteristics. Always consult with your institution's Environmental Health and Safety (EHS) department.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Containerization:

    • Place solid this compound waste in a clean, dry, and clearly labeled container.[1]

    • The container must be sealable and made of a compatible material.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Keep the container away from incompatible materials.

  • Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3][5]

    • Provide them with the Safety Data Sheet (SDS) for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Minor Spill (Dry):

  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as listed above.

  • Containment: Use dry clean-up procedures and avoid generating dust.[1]

  • Collection: Carefully sweep or vacuum the spilled material.[1] If vacuuming, use a vacuum cleaner approved for hazardous dust.

  • Disposal: Place the collected material into a labeled hazardous waste container for disposal.[1]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[1]

Major Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and your institution's EHS department or emergency response team.[1]

  • Restrict Access: Prevent entry to the spill area.

  • Professional Cleanup: Allow only trained personnel with appropriate equipment to manage the cleanup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_spill Spill? start->is_spill minor_spill Minor Spill Cleanup (Dry Methods, Don PPE) is_spill->minor_spill Yes, Minor major_spill Major Spill (Evacuate, Alert EHS) is_spill->major_spill Yes, Major routine_disposal Routine Waste Disposal is_spill->routine_disposal No waste_container Place in Labeled Hazardous Waste Container minor_spill->waste_container end Proper Disposal Complete major_spill->end storage Store in Designated Hazardous Waste Area waste_container->storage routine_disposal->waste_container contact_ehs Contact EHS for Pickup storage->contact_ehs contact_ehs->end

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Operational Guide for 3-Bromo-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for handling 3-Bromo-4-nitroaniline, ensuring a secure laboratory environment. Adherence to these procedures is essential for mitigating risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures to prevent exposure. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust and vapors.[3] All work should be conducted in a well-ventilated area, preferably a fume hood.[1][3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are required to protect against splashes.[1][4] A face shield provides broader protection, especially when handling larger quantities.
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact.[3] It is advisable to wear two pairs of gloves (double-gloving) and change them frequently.[4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3][4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[4]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside a fume hood or if engineering controls are insufficient to control airborne concentrations.[4][5]

Safe Handling and Operational Protocol

A systematic approach is crucial for both safety and experimental integrity when handling this compound.

Experimental Workflow Diagram

G Diagram 1: Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling prep_start Start: Handling this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment Step 1 ppe_check Don Appropriate PPE risk_assessment->ppe_check Step 2 emergency_prep Ensure Emergency Equipment is Accessible ppe_check->emergency_prep Step 3 weighing Weigh Solid Compound emergency_prep->weighing Step 4 dissolving Prepare Solution weighing->dissolving Step 5 reaction Perform Chemical Reaction dissolving->reaction Step 6 decontamination Decontaminate Work Area reaction->decontamination Step 7 waste_disposal Dispose of Waste decontamination->waste_disposal Step 8 ppe_removal Remove PPE waste_disposal->ppe_removal Step 9 hand_wash Wash Hands Thoroughly ppe_removal->hand_wash Step 10 cleanup_end End hand_wash->cleanup_end

Caption: Workflow for Handling this compound.

Step-by-Step Handling Procedure:

  • Pre-Handling Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[4]

    • PPE: Before entering the handling area, put on all required PPE as detailed in Table 1.[4]

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[4]

  • Handling:

    • All operations should be performed inside a certified chemical fume hood to minimize inhalation exposure.[3][4]

    • Weighing: Use a balance inside the fume hood or a ventilated balance enclosure when weighing the solid compound.[4]

    • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[4]

    • Reactions: Use appropriate glassware and securely set up the apparatus within the fume hood.[4]

  • Post-Handling:

    • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[4]

    • Contaminated clothing should be removed and washed before reuse.[1]

Emergency Procedures

Immediate and appropriate responses to exposure or spills are critical.

Table 2: First Aid and Emergency Measures

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with fresh, running water for several minutes.[1] Ensure complete irrigation by keeping eyelids apart.[1] Remove contact lenses if present and easy to do.[1] Seek medical attention if irritation persists.[6][7]
Skin Contact Remove contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water.[1][5] If skin irritation occurs, seek medical advice.[7]
Inhalation Move the person to fresh air.[5][6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if symptoms persist or worsen.[5]
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water.[8] Seek immediate medical attention.[9]
Minor Spills Clean up spills immediately.[1] Wear appropriate PPE. Use dry clean-up procedures and avoid generating dust.[1] Collect the spilled material in a clean, dry, sealable, and labeled container for disposal.[1]
Major Spills Evacuate the area and alert emergency services.[1] Control personal contact by wearing appropriate protective clothing.[1]

Storage and Disposal

Proper storage and waste disposal are essential to prevent accidents and environmental contamination.

Storage:

  • Store in original, tightly sealed containers in a dry, cool, and well-ventilated place.[1][6]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[9]

Disposal:

  • Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[1][8]

  • Consult your institution's environmental health and safety office for specific disposal guidelines. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7] Burying residue in an authorized landfill may be an option, and containers may be recycled if possible.[1]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.